Product packaging for 3-Oxetanemethanol(Cat. No.:CAS No. 6246-06-6)

3-Oxetanemethanol

Numéro de catalogue: B038632
Numéro CAS: 6246-06-6
Poids moléculaire: 88.11 g/mol
Clé InChI: SWYHWLFHDVMLHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxetan-3-ylmethanol is a highly valuable polar scaffold and building block in medicinal chemistry and drug discovery. Its primary research value lies in the oxetane ring, a saturated four-membered cyclic ether that serves as a bioisostere for carbonyl groups and other functional moieties. Incorporating the oxetane ring, as provided by this compound, can significantly improve the physicochemical properties of lead molecules. Key applications include enhancing aqueous solubility, reducing metabolic clearance, and increasing membrane permeability, thereby improving the overall drug-like characteristics of potential therapeutic agents. Researchers utilize Oxetan-3-ylmethanol as a key synthetic intermediate for the preparation of protease inhibitors, kinase inhibitors, and other small molecule therapeutics. The hydroxymethyl group offers a convenient handle for further synthetic elaboration via conjugation, alkylation, or ether formation, allowing for efficient diversification of chemical libraries. This compound is instrumental in exploring Structure-Activity Relationships (SAR) and in fragment-based drug design (FBDD) campaigns aimed at developing novel treatments for cancer, infectious diseases, and central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B038632 3-Oxetanemethanol CAS No. 6246-06-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

oxetan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHWLFHDVMLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467938
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-06-6
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetan-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Oxetanemethanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a versatile building block in medicinal chemistry and material science. The unique structural features of the oxetane (B1205548) ring impart desirable physicochemical properties, making it a valuable component in the design of novel therapeutics and advanced polymers.

Chemical Properties and Structure

This compound, also known as (oxetan-3-yl)methanol or 3-(hydroxymethyl)oxetane, is a colorless liquid at room temperature.[1] Its structure features a four-membered oxetane ring with a hydroxymethyl substituent at the 3-position. This strained cyclic ether motif is key to its utility, influencing properties such as polarity, solubility, and metabolic stability when incorporated into larger molecules.[2][3]

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name (Oxetan-3-yl)methanol
Synonyms 3-(Hydroxymethyl)oxetane, 3-Oxetanylmethanol[1]
CAS Number 6246-06-6[1]
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless liquid[1]
Density 1.092 g/mL at 25 °C[1]
Refractive Index n20/D 1.450[1]
Flash Point 106.6 °C (223.9 °F)
SMILES String OCC1COC1
InChI 1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
InChI Key SWYHWLFHDVMLHO-UHFFFAOYSA-N
Structural Visualization

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general synthetic approach can be inferred from the synthesis of similar compounds, such as 3-ethyl-3-oxetanemethanol. A plausible method involves the intramolecular cyclization of a diol precursor.

A representative synthesis for a related compound, 3-ethyl-3-oxetanemethanol, involves the reaction of trimethylolpropane (B17298) with diethyl carbonate in the presence of a base like potassium hydroxide, followed by heating to induce cyclization.[4][5]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of oxetane derivatives.

G start Starting Materials (e.g., Diol, Carbonate) reaction Reaction with Base (e.g., KOH) Reflux and Heat start->reaction distillation Distillation to Remove Solvent and Byproducts reaction->distillation cyclization Intramolecular Cyclization (Heating under Vacuum) distillation->cyclization purification Purification (e.g., Fractional Distillation) cyclization->purification product This compound purification->product

Caption: Generalized synthesis and purification workflow.

Applications in Drug Discovery and Material Science

The oxetane motif has gained significant attention in drug discovery as a means to improve the physicochemical properties of lead compounds.[2][3]

  • Pharmaceutical Development : this compound serves as a versatile building block in the synthesis of pharmaceuticals.[1] The incorporation of the oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3] It can act as a surrogate for gem-dimethyl or carbonyl groups, offering a more polar and three-dimensional structure.[2][3] This can lead to better target engagement and pharmacokinetic profiles.[1][2]

  • Polymer Chemistry : In material science, this compound is used in the formulation of specialty polymers.[1][6] Its ability to undergo ring-opening polymerization allows for the creation of polymers with enhanced properties such as flexibility, chemical resistance, and thermal stability, making it valuable in the production of coatings and adhesives.[1][7]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment : When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

  • Handling : Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][10] Do not eat, drink, or smoke when using this product.[8][9]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] For maintaining product quality, refrigeration and protection from light are recommended.[9]

  • First Aid : In case of contact with skin, wash off immediately with plenty of water.[10] If in eyes, rinse cautiously with water for several minutes.[8][10] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[8][10]

References

3-(Hydroxymethyl)oxetane: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Hydroxymethyl)oxetane is a saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and physicochemical properties make it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. This technical guide provides an in-depth overview of 3-(Hydroxymethyl)oxetane, including its chemical identifiers, synthesis methodologies, and its strategic application in drug development.

Core Chemical Identifiers and Properties

3-(Hydroxymethyl)oxetane is a colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Identifier/PropertyValue
CAS Number 6246-06-6
IUPAC Name (Oxetan-3-yl)methanol
Synonyms 3-Oxetanemethanol, 3-Oxetanylmethanol
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless liquid
Density 1.092 g/mL at 25 °C
Refractive Index n20/D 1.450

Synthesis of 3-(Hydroxymethyl)oxetane: Experimental Protocols

The synthesis of 3-(hydroxymethyl)oxetane and its derivatives can be achieved through several synthetic routes. The most common and versatile methods include intramolecular Williamson ether synthesis and the Paternò-Büchi reaction.

Intramolecular Williamson Ether Synthesis

This classical method for forming cyclic ethers is a primary route to the oxetane (B1205548) ring system. The synthesis involves the intramolecular cyclization of a 1,3-halohydrin under basic conditions.

General Experimental Protocol:

A suitable 1,3-diol is selectively halogenated or tosylated at one of the primary hydroxyl groups. The resulting halohydrin or tosylate is then treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF). The alkoxide formed in situ undergoes an intramolecular SN2 reaction to displace the halide or tosylate, forming the oxetane ring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. The product is then purified using standard techniques such as distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of a 3-substituted oxetane via the intramolecular Williamson ether synthesis.

G start 1,3-Diol Precursor step1 Selective Protection/ Activation of one Hydroxyl Group start->step1 intermediate1 Monoprotected/ Monoactivated Diol step1->intermediate1 step2 Conversion of the second Hydroxyl Group to a Leaving Group (e.g., Halogen, Tosylate) intermediate1->step2 intermediate2 1,3-Halohydrin or 1,3-Tosylhydrin step2->intermediate2 step3 Intramolecular Cyclization (Base-mediated) intermediate2->step3 product 3-Substituted Oxetane step3->product purification Purification (Distillation/Chromatography) product->purification final_product Pure 3-Substituted Oxetane purification->final_product

General workflow for the synthesis of a 3-substituted oxetane.
Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. While a powerful tool, this method's regioselectivity and stereoselectivity can be substrate-dependent.

Application in Drug Discovery and Development

The oxetane motif is increasingly utilized in drug discovery as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.

The key advantages of incorporating the 3-(hydroxymethyl)oxetane scaffold include:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a drug molecule, which is often a critical parameter for bioavailability.[1]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.

  • Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can provide a better fit into the binding pockets of biological targets, potentially increasing potency and selectivity.

While 3-(hydroxymethyl)oxetane itself is not known to directly target a specific signaling pathway, its role as a structural component is pivotal. It is used as a building block in the synthesis of more complex molecules that are designed to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[2] For instance, oxetane-containing compounds have been investigated as inhibitors of enzymes implicated in cancer and inflammatory diseases.

The following diagram illustrates the role of 3-(hydroxymethyl)oxetane as a molecular scaffold in the drug discovery process.

G oxetane 3-(Hydroxymethyl)oxetane (Building Block) synthesis Chemical Synthesis oxetane->synthesis optimization Lead Optimization synthesis->optimization lead_compound Lead Compound (Suboptimal Properties) lead_compound->optimization candidate Drug Candidate (Improved Properties) optimization->candidate properties Improved Physicochemical and ADME Properties: - Solubility - Metabolic Stability - Lipophilicity - 3D Conformation candidate->properties

Role of 3-(Hydroxymethyl)oxetane in drug discovery.

References

An In-depth Technical Guide on the Core Properties of 3-Oxetanemethanol and its Methylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused summary of the molecular weight and chemical formula for 3-Oxetanemethanol and its related compound, 3-Methyl-3-oxetanemethanol.

Core Molecular Data

The following table summarizes the key molecular information for this compound and 3-Methyl-3-oxetanemethanol, facilitating a clear comparison.

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compound3-(Hydroxymethyl)oxetane, 3-OxetanylmethanolC₄H₈O₂88.11[1][2]
3-Methyl-3-oxetanemethanol3-Hydroxymethyl-3-methyl-oxetaneC₅H₁₀O₂102.13[3][4]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure, its corresponding formula, and the resultant molecular weight for both this compound and its methylated form.

Chemical Identity Relationships cluster_0 This compound cluster_1 3-Methyl-3-oxetanemethanol A1 This compound B1 Formula: C₄H₈O₂ A1->B1 C1 MW: 88.11 B1->C1 A2 3-Methyl-3-oxetanemethanol B2 Formula: C₅H₁₀O₂ A2->B2 C2 MW: 102.13 B2->C2

Chemical property relationships for oxetane (B1205548) derivatives.

References

Unveiling 3-Oxetanemethanol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 3-Oxetanemethanol and its substituted derivatives. As a valuable building block in medicinal chemistry and materials science, understanding its foundational synthesis is crucial for further innovation. This document outlines the pioneering work in this area, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Discovery and Early Synthesis

The first documented synthesis of a substituted this compound, specifically 3-methyl-3-oxetanemethanol (B150462), is attributed to Pattison in a 1957 publication in the Journal of the American Chemical Society. This foundational work laid the groundwork for the synthesis of a new class of oxetane (B1205548) compounds. The primary synthetic strategy involves the intramolecular cyclization of a triol precursor.

A common and subsequent method for the synthesis of 3-alkyl-3-oxetanemethanols involves the reaction of a 1,1,1-tris(hydroxymethyl)alkane with diethyl carbonate in the presence of a catalytic amount of a base, such as potassium hydroxide (B78521). This approach has been widely adopted and modified for the preparation of various 3-substituted-3-oxetanemethanols.

The synthesis of the parent compound, this compound, has been approached through various routes, including a multi-step process starting from epichlorohydrin. This method involves the protection of the epoxide, followed by hydrolysis, intramolecular cyclization, and subsequent deprotection to yield the final product.

Experimental Protocols

First Synthesis of 3-Methyl-3-oxetanemethanol

The inaugural synthesis of 3-methyl-3-oxetanemethanol was reported by Pattison. The procedure involves the reaction of 1,1,1-tris(hydroxymethyl)ethane (B165348) with diethyl carbonate.

Experimental Details:

A mixture of 1,1,1-tris(hydroxymethyl)ethane and an excess of diethyl carbonate is heated in the presence of a catalytic amount of potassium carbonate. The reaction proceeds with the evolution of ethanol (B145695), which is removed by distillation. The resulting cyclic carbonate intermediate is then heated to induce decarboxylation, yielding 3-methyl-3-oxetanemethanol. The crude product is purified by fractional distillation under reduced pressure.

General Synthesis of 3-Alkyl-3-oxetanemethanols

A widely used method for the preparation of 3-ethyl-3-oxetanemethanol (B1294369) and other 3-alkyl derivatives is a modification of the original carbonate method.

Experimental Details:

A mixture of the corresponding trimethylolalkane (e.g., trimethylolpropane (B17298) for the 3-ethyl derivative), diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol is refluxed. The ethanol and other volatile components are then removed by distillation. The temperature is gradually increased to effect cyclization and decarboxylation. The product is then isolated by vacuum distillation.[1]

Synthesis of this compound from Epichlorohydrin

A synthetic route to the unsubstituted this compound has been developed starting from epichlorohydrin.

Experimental Details:

This synthesis involves a four-step process:

  • Protection: Epichlorohydrin is reacted with a suitable protecting group for the epoxide, for instance, conversion to a cyclic acetal.

  • Hydrolysis: The chloromethyl group is hydrolyzed to a hydroxymethyl group under basic conditions.

  • Cyclization: Intramolecular cyclization is induced to form the oxetane ring.

  • Deprotection: The protecting group is removed to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound and its methyl and ethyl derivatives.

CompoundStarting MaterialReagentsCatalystYield (%)Boiling Point (°C/mmHg)Density (g/mL)Refractive Index (n20/D)
3-Methyl-3-oxetanemethanol1,1,1-Tris(hydroxymethyl)ethaneDiethyl CarbonateK2CO3Not specified in abstract80/40[1][2]1.024[1][2]1.4460[2]
3-Ethyl-3-oxetanemethanolTrimethylolpropaneDiethyl CarbonateKOH>85[1]96/41.0191.453

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Synthesis_of_3_Methyl_3_oxetanemethanol Triol 1,1,1-Tris(hydroxymethyl)ethane Intermediate Cyclic Carbonate Intermediate Triol->Intermediate Heat Carbonate Diethyl Carbonate Carbonate->Intermediate Catalyst K2CO3 Catalyst->Intermediate Product 3-Methyl-3-oxetanemethanol Intermediate->Product Heat (Decarboxylation) Byproduct1 Ethanol Intermediate->Byproduct1 Byproduct2 CO2 Product->Byproduct2

Caption: Synthesis of 3-Methyl-3-oxetanemethanol.

Synthesis_of_3_Ethyl_3_oxetanemethanol Triol Trimethylolpropane Reaction Reflux Triol->Reaction Carbonate Diethyl Carbonate Carbonate->Reaction Catalyst KOH / Ethanol Catalyst->Reaction Distillation Distillation Reaction->Distillation Remove volatiles Product 3-Ethyl-3-oxetanemethanol Distillation->Product Vacuum Distillation

Caption: Synthesis of 3-Ethyl-3-oxetanemethanol.

Synthesis_of_3_Oxetanemethanol Start Epichlorohydrin Step1 Protection Start->Step1 Intermediate1 Protected Epoxide Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Protected Diol Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Protected Oxetanemethanol Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthesis of this compound from Epichlorohydrin.

References

Spectroscopic Analysis of 3-Oxetanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Oxetanemethanol

While comprehensive spectroscopic data is not publicly accessible, various suppliers provide key physical and chemical properties for this compound. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 6246-06-6Multiple Vendors
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless liquid[2]
Density 1.092 g/mL at 25 °C[1]
Refractive Index n20/D 1.450[1]
Boiling Point Not specified
Storage Temperature ≤ -20 °C[3]

Spectroscopic Analysis Workflow

The structural elucidation and confirmation of this compound would typically follow a standardized spectroscopic workflow. This process involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis to confirm the molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., Methanol) Sample->Prep_MS NMR_acq 1H & 13C NMR Spectroscopy Prep_NMR->NMR_acq IR_acq FTIR Spectroscopy Prep_IR->IR_acq MS_acq Mass Spectrometry (e.g., ESI-MS) Prep_MS->MS_acq NMR_data Chemical Shifts, Multiplicities, Integration NMR_acq->NMR_data IR_data Characteristic Absorption Bands (O-H, C-O, C-H) IR_acq->IR_data MS_data Molecular Ion Peak (m/z), Fragmentation Pattern MS_acq->MS_data Structure Structural Confirmation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient for a neat liquid.

Data Processing and Interpretation:

  • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key absorbances would be expected for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-O stretches of the ether and alcohol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: A typical scan range would be m/z 50-500.

  • Capillary Voltage: ~3-5 kV.

  • Nebulizing Gas Flow: Adjusted to ensure a stable spray.

  • Drying Gas Temperature and Flow: Optimized to facilitate desolvation.

Data Processing and Interpretation:

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound. For this compound (MW = 88.11), the [M+H]⁺ ion would be expected at m/z 89.11.

  • Analyze the fragmentation pattern to gain further structural information. Fragmentation of the oxetane (B1205548) ring and loss of the hydroxymethyl group would be anticipated.

This guide provides a framework for the spectroscopic analysis of this compound. The successful application of these methodologies will enable researchers to confirm the identity and purity of this compound, which is essential for its application in drug discovery and development.

References

Physical properties of 3-Oxetanemethanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Oxetanemethanol (CAS No: 6246-06-6), a versatile building block in pharmaceutical and chemical synthesis. This document outlines its boiling point and density, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, purification, and formulation. Below is a summary of its key physical constants.

Physical PropertyValueConditions
Boiling Point 204.4 °Cat 760 mmHg[1]
165 °Cat 23 mmHg[2]
Density 1.092 g/mLat 25 °C

Note: The boiling point of this compound has been reported at both atmospheric and reduced pressures. The use of vacuum distillation, indicated by the boiling point at 23 mmHg, is a common technique for purifying compounds that may be sensitive to high temperatures.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation Method

This method is suitable when a sufficient quantity of the substance is available.

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: The distillation flask is filled with this compound to approximately two-thirds of its volume, and boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when it stabilizes. This constant temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded.

Method 2: Thiele Tube Method (for small quantities)

This micro-method is ideal when only a small amount of the substance is available.

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.

  • Temperature Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

Density is the mass of a substance per unit volume.

Method 1: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

  • Mass Measurement: An empty, dry 100-mL graduated cylinder is weighed using an electronic balance.

  • Volume Measurement: A specific volume of this compound (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.

  • Combined Mass Measurement: The graduated cylinder containing the liquid is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. To improve accuracy, this process can be repeated with additional volumes of the liquid, and the average density is calculated.

Method 2: Using a Pycnometer

A pycnometer provides a more precise measurement of density.

  • Calibration: The mass of a clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured at the same temperature as the reference liquid.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical substance such as this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting A Sample Acquisition (this compound) B Select Method: Distillation or Thiele Tube A->B F Select Method: Graduated Cylinder or Pycnometer A->F C Perform Experiment B->C D Record Temperature & Pressure C->D E Boiling Point Data D->E J Compile & Analyze Data E->J G Measure Mass & Volume F->G H Calculate Density (Mass/Volume) G->H I Density Data H->I I->J K Technical Report J->K

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to the Solubility of 3-Oxetanemethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Oxetanemethanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a qualitative and predictive understanding of its solubility based on fundamental chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of solubility, empowering researchers to generate their own data for specific applications in synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as 3-(Hydroxymethyl)oxetane, is a versatile building block in organic synthesis, particularly valued in pharmaceutical and medicinal chemistry.[1] Its unique structure, containing a strained four-membered oxetane (B1205548) ring and a primary alcohol functional group, imparts desirable physicochemical properties to molecules, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[2] A thorough understanding of its solubility in organic solvents is therefore crucial for its effective utilization in drug discovery and development workflows.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent of similar polarity.[3][4] this compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar oxetane ring. This amphiphilic nature suggests a broad solubility profile across a range of organic solvents.

The following table summarizes the predicted solubility of this compound in various common organic solvents, based on its structure and general solubility principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol (B129727), EthanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with protic solvents.
Isopropanol, n-ButanolModerate to HighThe increased nonpolar character of larger alcohols may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe solvent's ability to act as a hydrogen bond acceptor allows for favorable interactions with the hydroxyl group of this compound.[5]
Acetonitrile, DMF, DMSOModerateThe polarity of these solvents facilitates dissolution, although the lack of hydrogen bond donation from the solvent might limit the solubility compared to protic solvents.
Nonpolar Aprotic Toluene, HexaneLow to ModerateThe nonpolar hydrocarbon portions of these solvents have weak interactions with the polar hydroxyl group of this compound, leading to lower solubility. The presence of the ether oxygen in the oxetane ring may contribute to some solubility in moderately nonpolar solvents like toluene.[6]
Chlorinated Dichloromethane (DCM)ModerateDCM can act as a weak hydrogen bond acceptor and its moderate polarity allows for dissolution of compounds with both polar and nonpolar features.

This table is predictive and should be used as a guideline for solvent screening. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic water bath or heating block

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess this compound to a known mass of solvent in a vial. B Place the vial in a thermostatic bath at the desired temperature. A->B C Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium. B->C D Allow the solution to settle, letting excess solute precipitate. C->D E Withdraw a known volume of the clear supernatant using a pre-heated syringe. D->E F Filter the sample through a 0.22 µm syringe filter into a pre-weighed container. E->F G Record the exact mass of the filtered solution. F->G H Evaporate the solvent under controlled conditions (e.g., in an oven). G->H I Weigh the container with the dried residue. H->I J Calculate the mass of the dissolved this compound. I->J K Determine the solubility in g/100 g of solvent or other desired units. J->K

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add a known mass of the chosen organic solvent to a vial.

    • Add an excess amount of this compound to the solvent. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic water bath set to the desired experimental temperature.

    • Stir the mixture vigorously using a magnetic stir bar for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • After the equilibration period, stop stirring and allow the undissolved solute to settle at the bottom of the vial for at least 1 hour at the constant temperature.

  • Sampling and Measurement:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter. To avoid premature crystallization, the syringe and filter can be pre-warmed to the experimental temperature.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial.

    • Record the total mass of the dish/vial and the filtered solution.

  • Solvent Evaporation and Final Weighing:

    • Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents or to expedite the process.

    • Continue heating until a constant mass is achieved, indicating complete solvent evaporation.

    • Allow the dish/vial to cool to room temperature in a desiccator before weighing it to determine the mass of the dissolved this compound.

3.4. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

  • Mass of filtered solution (m_solution) = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound (m_solute) = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of solvent (m_solvent) = m_solution - m_solute

  • Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships based on the "like dissolves like" principle.

Caption: "Like dissolves like" principle applied to this compound solubility.

Conclusion

References

The Reactivity of the Oxetane Ring in 3-Oxetanemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane (B1205548) ring, a prominent structural motif in modern medicinal chemistry, imparts unique physicochemical properties to parent molecules, including improved solubility, metabolic stability, and conformational constraint. 3-Oxetanemethanol, featuring both a reactive oxetane ring and a versatile primary alcohol, serves as a critical building block for the synthesis of a diverse array of functionalized compounds. This technical guide provides a comprehensive overview of the reactivity of the oxetane ring in this compound, focusing on its ring-opening reactions through nucleophilic substitution and polymerization pathways.

Nucleophilic Ring-Opening Reactions

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,3-disubstituted propane (B168953) derivatives.[1] These reactions can be catalyzed by either acids or bases, which activate the oxetane ring towards nucleophilic addition.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack of even weak nucleophiles at the sterically less hindered carbon atom (C3), following an SN2-like mechanism.

A variety of nucleophiles, including alcohols, water, and halides, can be employed in the acid-catalyzed ring-opening of this compound. The general mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack on a methylene (B1212753) carbon of the ring.

Experimental Protocol: Acid-Catalyzed Methanolysis of this compound

  • Materials: this compound (1.0 eq), Methanol (B129727) (as solvent), Sulfuric acid (catalytic amount, e.g., 0.1 mol%).

  • Procedure: To a solution of this compound in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction is quenched by the addition of a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 3-methoxy-1,3-propanediol derivative.

Base-Catalyzed Ring-Opening

Strong nucleophiles can directly attack the oxetane ring without the need for acid catalysis. The reaction proceeds via a direct SN2 displacement at one of the ring carbons. The presence of the hydroxymethyl group at the C3 position can influence the regioselectivity of the attack.

Common strong nucleophiles include amines, thiols, and alkoxides. These reactions are typically carried out in a suitable solvent at elevated temperatures to overcome the activation energy for ring-opening.

Experimental Protocol: Aminolysis of this compound with Piperidine (B6355638)

  • Materials: this compound (1.0 eq), Piperidine (1.2 eq), Ethanol (B145695) (as solvent).

  • Procedure: A solution of this compound and piperidine in ethanol is heated to reflux for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the 1-(3-hydroxy-2-(hydroxymethyl)propyl)piperidine.

Quantitative Data on Nucleophilic Ring-Opening

The efficiency of the nucleophilic ring-opening of 3-substituted oxetanes is dependent on the nucleophile, catalyst, and reaction conditions. The following table summarizes typical yields for the reaction of 3-ethyl-3-oxetanemethanol, a close analog of this compound, with various nucleophiles.

NucleophileCatalyst/ConditionsProductYield (%)
MethanolH₂SO₄ (cat.), RT3-Ethyl-3-(methoxymethyl)propane-1,3-diol>90
WaterH₂SO₄ (cat.), RT3-Ethyl-1,1,3-propanetriol>95
PiperidineReflux, 12h1-(3-Ethyl-3-hydroxy-2-(hydroxymethyl)propyl)piperidine~85
ThiophenolNaH, DMF, 80°C3-Ethyl-3-((phenylthio)methyl)propane-1,3-diol~90

Ring-Opening Polymerization

This compound and its derivatives are valuable monomers for the synthesis of polyethers through ring-opening polymerization (ROP). Both cationic and anionic ROP methods can be employed, leading to polymers with different architectures and properties.

Cationic Ring-Opening Polymerization (CROP)

CROP of this compound is typically initiated by strong acids or Lewis acids, such as BF₃·OEt₂. The polymerization proceeds through an "activated monomer" or "activated chain end" mechanism.[2] The presence of the hydroxyl group can lead to chain transfer reactions, resulting in branched or hyperbranched polymers.

Experimental Protocol: Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

  • Materials: 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), 1,1,1-tris(hydroxymethyl)propane (TMP) as initiator, Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (DCM) as solvent.[2]

  • Procedure: In a three-neck flask under a nitrogen atmosphere, TMP is dissolved in DCM. BF₃·OEt₂ is added via syringe, and the mixture is heated to 70 °C. A solution of EHO in DCM is then added dropwise. The polymerization is allowed to proceed for a specified time.[2]

  • Termination and Purification: The polymerization is terminated by the addition of methanol. The polymer is precipitated in a non-solvent like hexane, filtered, and dried under vacuum.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of oxetanes containing hydroxyl groups, such as this compound, can be initiated by strong bases like potassium tert-butoxide or sodium hydride.[1] The hydroxyl group participates in the polymerization, leading to the formation of hyperbranched polyethers.[3]

Experimental Protocol: Anionic Polymerization of 3-Ethyl-3-hydroxymethyloxetane

  • Materials: 3-Ethyl-3-hydroxymethyloxetane, Sodium hydride (NaH), Benzyl alcohol (BA) or Trimethylolpropane (TMP) as co-initiator, Dry solvent (e.g., THF).[3]

  • Procedure: NaH and the co-initiator are suspended in the dry solvent under an inert atmosphere. The oxetane monomer is added, and the mixture is heated to initiate polymerization.[3]

  • Work-up and Characterization: The polymerization is quenched, and the resulting polymer is isolated. The degree of branching can be determined by NMR spectroscopy.[3]

Quantitative Data on Ring-Opening Polymerization

The molecular weight and architecture of the resulting polymers are influenced by the choice of initiator, catalyst, and reaction conditions.

Polymerization TypeMonomerInitiator/CatalystResulting Polymer ArchitectureMolecular Weight (Mn)
Cationic3-Ethyl-3-(hydroxymethyl)oxetaneTMP / BF₃·OEt₂Branched/HyperbranchedVaries with monomer/initiator ratio
Anionic3-Ethyl-3-hydroxymethyloxetaneNaH / TMPHyperbranched~500 g/mol

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the ring-opening of this compound.

acid_catalyzed_ring_opening cluster_reactants Reactants cluster_mechanism Mechanism oxetane This compound protonation Protonation oxetane->protonation acid H-A (Acid) acid->protonation nucleophile Nu-H (Nucleophile) attack Nucleophilic Attack (SN2) nucleophile->attack oxonium Oxonium Ion (Activated) protonation->oxonium oxonium->attack product Ring-Opened Product attack->product

Acid-Catalyzed Ring-Opening Mechanism

base_catalyzed_ring_opening cluster_reactants Reactants cluster_mechanism Mechanism oxetane This compound attack Direct Nucleophilic Attack (SN2) oxetane->attack nucleophile Nu:⁻ (Strong Nucleophile) nucleophile->attack alkoxide Alkoxide Intermediate attack->alkoxide proton_transfer Proton Transfer alkoxide->proton_transfer from solvent/workup product Ring-Opened Product proton_transfer->product

Base-Catalyzed Ring-Opening Mechanism

experimental_workflow start Start: Reactants (this compound, Nucleophile, Catalyst, Solvent) reaction Reaction Setup (Inert atmosphere, Temperature control) start->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Distillation) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End: Purified Product characterization->end

General Experimental Workflow

Conclusion

This compound is a versatile building block whose reactivity is dominated by the ring-opening of its strained oxetane moiety. Both nucleophilic substitution and polymerization reactions provide access to a wide range of functionalized molecules and polymers with desirable properties for applications in drug discovery and materials science. Understanding the principles of its reactivity, as outlined in this guide, is crucial for the effective utilization of this important synthetic intermediate.

References

3-Oxetanemethanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Oxetanemethanol is a valuable and versatile building block in organic synthesis, prized for its unique structural features that offer a compelling combination of stability and reactivity. This four-membered cyclic ether, bearing a primary hydroxyl group, has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can impart desirable physicochemical properties, including improved solubility, metabolic stability, and conformational rigidity. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound and its common derivatives are typically colorless liquids with properties that make them useful starting materials in a variety of reaction conditions. The strained oxetane (B1205548) ring contributes to their unique reactivity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/mL at 25°C)Boiling Point (°C)Refractive Index (n20/D)
This compound6246-06-6C₄H₈O₂88.111.092-1.450
3-Methyl-3-oxetanemethanol (B150462)3143-02-0C₅H₁₀O₂102.131.02479-80 (at 40 mmHg)1.446
3-Ethyl-3-oxetanemethanol3047-32-3C₆H₁₂O₂116.161.01996 (at 4 mmHg)1.453

Core Synthetic Transformations

The utility of this compound as a building block stems from the reactivity of both its hydroxyl group and the strained oxetane ring. This dual functionality allows for a wide range of synthetic modifications.

Reactions of the Hydroxyl Group

The primary alcohol of this compound undergoes typical reactions of alcohols, allowing for the introduction of various functional groups while preserving the oxetane core.

The formation of ethers from this compound is a common strategy to introduce lipophilic or functionalized side chains.

Experimental Protocol: Synthesis of 3-(Allyloxymethyl)-3-methyloxetane

  • Materials: 3-Methyl-3-oxetanemethanol (1 mole), Tetrahydrofuran (THF, 1000 mL), 60% Sodium hydride (NaH) dispersion in mineral oil (1.1 mole), Allyl chloride (1.1 mole), 10% aqueous Sodium Chloride (NaCl) solution.

  • Procedure:

    • Dissolve 3-methyl-3-oxetanemethanol in 500 mL of THF in a reaction vessel equipped with a stirrer, dropping funnel, and nitrogen inlet.

    • In a separate flask, prepare a suspension of 60% NaH in 500 mL of THF.

    • Cool the NaH suspension to 0°C using an ice bath.

    • Slowly add the 3-methyl-3-oxetanemethanol solution to the NaH suspension at 0°C. Evolution of hydrogen gas will be observed.

    • After the hydrogen evolution ceases, allow the reaction mixture to warm to room temperature.

    • Add allyl chloride to the reaction mixture at room temperature.

    • Age the reaction for 2-4 hours, monitoring the disappearance of the starting alcohol by Gas Chromatography (GC).

    • Once the reaction is complete (less than 10% starting alcohol remaining), quench the reaction by carefully adding it to a 10% aqueous NaCl solution.

    • Separate the organic layer and wash it with 10% aqueous NaCl solution.

    • Purify the crude product by fractional distillation.

  • Quantitative Data:

    • Yield: 114g.[1]

Esterification of this compound provides access to a diverse range of derivatives with applications in fragrances and as intermediates for further functionalization.

Experimental Protocol: Synthesis of (3-Methyloxetan-3-yl)methyl 2-methylpropanoate (B1197409)

  • Materials: 3-Methyl-3-oxetanemethanol (1.3 mole), Methyl 2-methylpropanoate (1 mole), Sodium methoxide (B1231860) (0.2 mole), Acetic acid (0.5 mole), 10% aqueous Sodium Chloride (NaCl) solution.

  • Procedure:

    • Combine 3-methyl-3-oxetanemethanol and methyl 2-methylpropanoate in a reaction vessel equipped with a stirrer and a Dean-Stark trap.

    • Add sodium methoxide to the mixture.

    • Heat the resulting mixture to a temperature between 90°C and 120°C.

    • Collect the methanol (B129727) byproduct in the Dean-Stark trap as it is formed.

    • Continue heating until methanol is no longer produced and GC analysis indicates less than 10% of the starting ester remains.

    • Cool the reaction mass to room temperature.

    • Neutralize the mixture with acetic acid.

    • Wash the reaction mixture with a 10% aqueous NaCl solution.

  • Quantitative Data:

    • Yield: 88%.[1]

The reaction of this compound with isocyanates is a straightforward method for the synthesis of carbamates, which are important functional groups in many biologically active molecules.

Experimental Protocol: General Synthesis of Carbamates from this compound

  • Materials: this compound, Phenyl isocyanate, Dry solvent (e.g., Tetrahydrofuran or Dichloromethane), Catalyst (optional, e.g., dibutyltin (B87310) dilaurate).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen dry solvent.

    • If using a catalyst, add a catalytic amount (e.g., 0.1-1 mol%).

    • Slowly add the isocyanate (e.g., phenyl isocyanate, 1 equivalent) to the solution at room temperature. The reaction is often exothermic.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired carbamate.

  • Quantitative Data:

    • While a specific yield for the reaction with this compound is not provided in the searched literature, similar reactions of alcohols with isocyanates generally proceed in high yields.

Ring-Opening Reactions

The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, leading to ring-opened products. This reactivity is a powerful tool for introducing diverse functionalities and constructing more complex molecular architectures.

Experimental Protocol: Ring-Opening of Oxetane with Grignard Reagents

  • Materials: Oxetane, Grignard reagent (e.g., Phenylmagnesium bromide in diethyl ether), Anhydrous diethyl ether, Dilute acid (e.g., HCl) for workup.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the Grignard reagent in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add a solution of oxetane in anhydrous diethyl ether to the Grignard reagent.

    • After the addition is complete, allow the reaction to stir at room temperature. The reaction with oxetanes is generally slower than with epoxides.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction by carefully adding it to a cold, dilute aqueous acid solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting primary alcohol by distillation or column chromatography.

  • Note: This is a general procedure; specific conditions may vary depending on the Grignard reagent used. The reaction with this compound would require protection of the hydroxyl group before the Grignard reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the oxetane motif, often derived from this compound or its precursors, has become a prominent strategy in modern drug design. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, increased aqueous solubility, and favorable conformational preorganization for target binding.[2]

Kinase Inhibitors

Oxetane-containing compounds have shown significant promise as inhibitors of various kinases, which are key targets in oncology and immunology.

  • PI3K/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K) and mammalian target ofrapamycin (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Several potent and selective inhibitors of PI3K and mTOR incorporate an oxetane moiety. For instance, Genentech developed GDC-0349, an mTOR inhibitor, where the oxetane group was introduced to reduce basicity and mitigate hERG liability, a common issue in drug development.[5][6]

PI3K_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Oxetane-containing\nInhibitors Oxetane-containing Inhibitors Oxetane-containing\nInhibitors->PI3K Oxetane-containing\nInhibitors->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

The synthesis of these complex molecules often involves the coupling of a pre-functionalized oxetane building block, which can be derived from this compound, to a larger scaffold.

Experimental_Workflow cluster_0 Building Block Synthesis cluster_1 Core Scaffold Synthesis Start This compound Func Functionalization (e.g., Tosylation, Halogenation) Start->Func Oxetane_BB Functionalized Oxetane Building Block Func->Oxetane_BB Coupling Coupling Reaction (e.g., SN2, Suzuki) Oxetane_BB->Coupling Core_Start Starting Materials for Core Scaffold Core_Synth Multi-step Synthesis Core_Start->Core_Synth Core_Scaffold Core Scaffold Core_Synth->Core_Scaffold Core_Scaffold->Coupling Final_Molecule Final Bioactive Molecule Coupling->Final_Molecule

Caption: General workflow for incorporating this compound into complex molecules.

Conclusion

This compound is a powerful and versatile building block that offers synthetic chemists a reliable tool for introducing the valuable oxetane motif into a wide array of molecules. Its dual reactivity allows for diverse functionalization through both the hydroxyl group and the strained ether ring. The proven benefits of incorporating oxetanes in drug candidates, particularly in the realm of kinase inhibitors, ensure that this compound and its derivatives will continue to be of high interest to the pharmaceutical and chemical industries. The detailed protocols and data presented in this guide aim to facilitate the broader application of this important synthetic tool in the pursuit of novel and improved chemical entities.

References

An In-depth Technical Guide to Oxetane Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique combination of physicochemical properties offers significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core principles of oxetane chemistry, including its synthesis, reactivity, and profound impact on drug-like properties. Detailed experimental protocols for key reactions and quantitative data to support the strategic incorporation of oxetanes in drug design are presented.

The Strategic Advantage of Incorporating Oxetanes in Drug Candidates

The strategic incorporation of an oxetane moiety can dramatically enhance the pharmacokinetic profile of a drug candidate. Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to fine-tune critical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The strained four-membered ring is polar and can act as a hydrogen bond acceptor, often leading to improved solubility and reduced metabolic degradation.[2][4]

Impact on Physicochemical Properties

The introduction of an oxetane can lead to substantial improvements in a molecule's physicochemical properties. These changes are often key to overcoming challenges in drug development related to poor solubility and rapid metabolism.[5][6]

Table 1: Comparison of Physicochemical Properties of Matched Pairs with and without an Oxetane Moiety

Parent CompoundOxetane-Containing AnalogPropertyParent ValueAnalog ValueFold ChangeReference
Pyrrolidine Derivative 7Oxetane Spirocycle 8Aqueous Solubility (µg/mL)>1000250~0.25x[2]
cLogP1.81.2-0.6[2]
Metabolic Stability (CLint, µL/min/mg)100<10>10x improvement[2]
Piperidine Derivative 9Oxetane Spirocycle 10Aqueous Solubility (µg/mL)5001000.2x[2]
cLogP2.52.8+0.3[2]
Metabolic Stability (CLint, µL/min/mg)50<10>5x improvement[2]
N-substituted arylsulfonamide (carbocycle)N-substituted arylsulfonamide (oxetane)Metabolic Stability (HLM)Less StableMore Stable-[2]
Entospletinib (ethyl-piperazine)Fenebrutinib (oxetane-piperazine)Calculated pKaH8.06.4-1.6[5]
T/B cell selectivity5102x improvement[5]
EZH2 Inhibitor (dimethylisoxazole)EZH2 Inhibitor (methoxymethyl-oxetane)LogD>21.9Lower[5]
SolubilityInsufficientImproved-[5]
Metabolic StabilityPoorDrastically Improved-[5]

Note: CLint refers to intrinsic clearance in human liver microsomes (HLM). A lower CLint value indicates higher metabolic stability.

Core Synthetic Methodologies for Oxetane Synthesis

Several robust synthetic methods have been developed for the construction of the strained oxetane ring. The choice of method often depends on the desired substitution pattern and the available starting materials.

Intramolecular Williamson Etherification

A foundational method for forming the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol or its derivatives.[7] This reaction proceeds via an SN2 mechanism where an alkoxide displaces a leaving group in a 1,3-position.

Experimental Protocol: Synthesis of 2-Phenyl-oxetane from 1-Phenyl-1,3-propanediol

  • Activation of the Primary Hydroxyl Group: To a solution of 1-phenyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation of the Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Cyclization: Dissolve the crude tosylate in anhydrous tetrahydrofuran (B95107) (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenyl-oxetane.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[8][9] This method is particularly useful for accessing structurally diverse oxetanes.

Experimental Protocol: Photochemical Synthesis of a Substituted Oxetane

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable non-polar solvent such as benzene (B151609) or cyclohexane. The concentration of the carbonyl compound should typically be around 0.1 M.

  • Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Irradiate the mixture using a high-pressure mercury lamp (with a Pyrex filter for aromatic carbonyls, λ > 300 nm, or a quartz vessel for aliphatic carbonyls, λ = 254 nm) while maintaining a constant temperature, typically between 0 °C and room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the oxetane.

Epoxide Ring Expansion

The ring expansion of epoxides provides another versatile route to oxetanes. This transformation can be achieved using sulfur ylides, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).[2][10]

Experimental Protocol: Synthesis of a 2-Substituted Oxetane from a Terminal Epoxide

  • Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, place trimethylsulfoxonium (B8643921) iodide (1.2 eq) and anhydrous THF. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting suspension at room temperature for 1 hour.

  • Reaction with the Epoxide: Cool the ylide suspension to 0 °C and add a solution of the terminal epoxide (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir at this temperature for 12-24 hours, monitoring the reaction by TLC or GC.

  • Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reactivity of Oxetanes: Ring-Opening Reactions

The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions with various nucleophiles, typically under acidic conditions or with strong nucleophiles.[11][12] This reactivity can be harnessed for further synthetic transformations.

Experimental Protocol: Nucleophilic Ring-Opening of an Oxetane with a Grignard Reagent

  • Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, place the oxetane (1.0 eq) and anhydrous diethyl ether.

  • Addition of Nucleophile: Cool the solution to 0 °C and add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq in THF) dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting 1,3-diol derivative by column chromatography.

Visualizing Oxetane Chemistry in Drug Discovery

Signaling Pathway of Taxol (Paclitaxel)

The oxetane ring is a crucial component of the natural product Taxol (paclitaxel), a potent anticancer agent.[1][13] The oxetane moiety contributes to the rigid conformation of the molecule, which is essential for its binding to β-tubulin and stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[13][14]

Taxol_Mechanism cluster_cell Cancer Cell Taxol Taxol (Paclitaxel) Tubulin β-Tubulin Subunit Taxol->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited by Taxol) MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms Kinetochore Unattached Kinetochores MitoticSpindle->Kinetochore Incorrect Attachment APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Kinetochore->APC_C Inhibits MitoticArrest Mitotic Arrest (Metaphase) APC_C->MitoticArrest Leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action of the oxetane-containing drug Taxol.

Experimental Workflow for Bioisosteric Replacement

The process of replacing a functional group, such as a gem-dimethyl or carbonyl group, with an oxetane is a common strategy in lead optimization.[15][16][17] This workflow outlines the key steps in evaluating the impact of such a bioisosteric replacement.

Bioisosteric_Replacement_Workflow Start Lead Compound with Metabolic Liability or Poor Solubility Identify Identify Bioisosteric Replacement Site (e.g., gem-dimethyl, carbonyl) Start->Identify Synthesize Synthesize Oxetane- Containing Analog Identify->Synthesize InVitro In Vitro Profiling Synthesize->InVitro Physicochemical Physicochemical Properties (Solubility, LogP, pKa) InVitro->Physicochemical ADME ADME Properties (Metabolic Stability, Permeability) InVitro->ADME Biological Biological Activity (Potency, Selectivity) InVitro->Biological Analyze Analyze Data: Compare with Parent Compound Physicochemical->Analyze ADME->Analyze Biological->Analyze Decision Decision Point: Improved Profile? Analyze->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Redesign Redesign/Synthesize New Analogs Decision->Redesign No

Caption: Workflow for a bioisosteric replacement strategy.

Conclusion

Oxetane chemistry provides a powerful toolkit for medicinal chemists to address common challenges in drug discovery. The ability of the oxetane motif to favorably modulate physicochemical properties has been demonstrated in numerous studies and has led to its incorporation in several clinical candidates. A thorough understanding of the synthesis, reactivity, and structure-activity relationships of oxetanes is crucial for their successful application in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of this versatile heterocyclic scaffold.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanemethanol, a versatile building block in modern organic synthesis, is increasingly utilized in the pharmaceutical and materials science sectors for the introduction of the oxetane (B1205548) motif into novel molecules. Its unique structural and electronic properties can impart desirable characteristics such as improved metabolic stability, aqueous solubility, and lipophilicity. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling procedures.

PropertyValueReference(s)
CAS Number 6246-06-6[1][2][3][4][5][6]
Molecular Formula C₄H₈O₂[1][2][3][4][5][6]
Molecular Weight 88.11 g/mol [2][3][4][5][6]
Appearance Colorless to light yellow liquid[1][6]
Density 1.092 g/mL at 25 °C[2][3][6]
Refractive Index n20/D 1.450[2][3]
Flash Point 106.6 °C (223.9 °F)[2][3]
Storage Temperature ≤ -20 °C[6]

Hazard Identification and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.[2][3][5][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Toxicological Data Summary:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is critical to minimize the inhalation of vapors, which may cause respiratory irritation.[5][7]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area and are in good working order.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against direct chemical exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_specs Specifications and Conditions of Use Eye_Protection Eye Protection Goggles Chemical splash goggles (conforming to EN166 or NIOSH) Eye_Protection->Goggles Required for all handling Hand_Protection Hand Protection Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene) Inspect before use. Hand_Protection->Gloves Required for all handling Skin_Body_Protection Skin and Body Protection Lab_Coat Lab coat, long-sleeved Skin_Body_Protection->Lab_Coat Required for all handling Respiratory_Protection Respiratory Protection Respirator Use NIOSH-approved respirator if ventilation is inadequate or for spills. Respiratory_Protection->Respirator As needed based on risk assessment

PPE selection for handling this compound.
Hygiene Measures

  • Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the restroom.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Follow the recommended storage temperature of ≤ -20 °C to maintain chemical stability.[6]

Emergency Procedures

A well-defined emergency plan is essential to mitigate the consequences of accidental exposure or spills.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Spill Response

A prompt and appropriate response to a spill is critical to prevent the spread of contamination and exposure to personnel.

Spill_Response_Workflow Start Spill of this compound Occurs Evacuate Evacuate immediate area Start->Evacuate Alert Alert supervisor and EH&S department Evacuate->Alert PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Alert->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose End Spill Clean-up Complete Dispose->End

Workflow for responding to a this compound spill.

Experimental Protocols: General Safety Considerations

While specific experimental protocols will vary, the following safety considerations should be integrated into any procedure involving this compound.

Experimental_Workflow cluster_planning Pre-Experiment Planning cluster_execution Experiment Execution cluster_post_execution Post-Experiment Risk_Assessment Conduct Risk Assessment SOP_Review Review/Develop SOP Risk_Assessment->SOP_Review Prepare_Workspace Prepare Workspace (Fume hood, emergency equipment) SOP_Review->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Execute_Procedure Execute Experimental Procedure Don_PPE->Execute_Procedure Decontaminate Decontaminate Glassware and Work Area Execute_Procedure->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Document Document Experiment Waste_Disposal->Document

A generalized safe workflow for experiments involving this compound.

Conclusion

This compound is a valuable reagent with significant potential in drug discovery and materials science. Its hazardous properties, including oral toxicity and severe irritancy to the skin and eyes, demand a high level of respect and caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

References

Navigating the Thermal Landscape of 3-Oxetanemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane (B1205548) motif into pharmacologically active molecules has garnered significant interest in modern drug discovery. This is largely attributed to the favorable physicochemical properties that the strained four-membered ring can impart, including improved solubility, metabolic stability, and lipophilicity. At the heart of this evolving chemical space lies 3-Oxetanemethanol, a key building block for the synthesis of more complex functionalized oxetanes. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application in multi-step synthetic routes that may involve elevated temperatures.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound and its derivatives. In the absence of specific, publicly available decomposition data for this compound, this document collates information on the general stability of the oxetane ring, presents thermal decomposition data for structurally related analogs, and details standardized experimental protocols for determining its thermal properties.

General Stability of the Oxetane Ring

The stability of the oxetane ring is a subject of considerable discussion in organic chemistry. While it is a strained four-membered heterocycle, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring, but less stable than the five-membered tetrahydrofuran (B95107) (THF) ring. The reactivity and, by extension, the thermal stability of an oxetane are highly dependent on its substitution pattern and the surrounding chemical environment.

A key factor influencing stability is the substitution at the 3-position of the oxetane ring. It is a general consensus that 3,3-disubstituted oxetanes exhibit greater stability. This increased stability is often attributed to steric hindrance, where the substituents shield the ring from nucleophilic attack that could lead to ring-opening. Conversely, the presence of functional groups that can act as internal nucleophiles, such as a hydroxyl group at the 3-position, may facilitate ring-opening under certain conditions, particularly in acidic environments or at elevated temperatures.[1][2]

Thermal Decomposition of Substituted Oxetanes

Direct experimental data on the thermal decomposition of this compound is not readily found in publicly available literature or safety data sheets. However, studies on the gas-phase thermal decomposition of similarly substituted oxetanes provide valuable insights into the temperatures at which these structures begin to break down. The primary decomposition pathway for 3,3-disubstituted oxetanes at elevated temperatures is a cycloreversion reaction, yielding an alkene and formaldehyde.

The following table summarizes the kinetic data for the thermal decomposition of two such analogs:

CompoundTemperature Range (°C)Rate Equation (k/s⁻¹)Decomposition Products
3-Ethyl-3-methyloxetane407 - 448log k = 15.357 - (251230 J/mol) / (2.303RT)2-Methylbut-1-ene and Formaldehyde
3,3-Diethyloxetane402 - 463log k = 15.297 - (249850 J/mol) / (2.303RT)2-Ethylbut-1-ene and Formaldehyde

Table 1: Summary of kinetic data for the gas-phase thermal decomposition of 3,3-disubstituted oxetanes. Data sourced from the Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.[3]

This data suggests that the oxetane ring in these 3,3-disubstituted analogs is stable at temperatures well above those typically employed in many organic synthesis reactions.

Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, representative protocols for the analysis of a liquid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A Mettler Toledo TGA/SDTA 851e or a similar instrument is suitable.

  • Crucible Selection and Preparation: Use a clean, inert crucible, typically made of alumina (B75360) (150 µL capacity is common). The crucible should be tared before adding the sample.

  • Sample Preparation: Under a fume hood, carefully dispense approximately 5-10 mg of this compound into the tared crucible. For volatile liquids, a crucible with a lid that has a small pinhole is recommended to control evaporation.

  • TGA Measurement Parameters:

    • Purge Gas: An inert gas, such as nitrogen or argon, should be used to prevent oxidation. A typical flow rate is 30 mL/min.

    • Temperature Program:

      • An initial isothermal step at a low temperature (e.g., 30°C) for a few minutes to allow the sample to equilibrate.

      • A heating ramp at a constant rate, typically 10°C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 500°C).

  • Data Analysis: The resulting TGA curve will plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline (mass loss) is observed. The T95 temperature, the temperature at which 5% of the sample has decomposed, is a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify exothermic or endothermic events associated with the decomposition of this compound.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument (e.g., a Q250 DSC) using appropriate standards (e.g., indium) for both temperature and enthalpy.

  • Sample and Reference Pan Preparation:

    • Use hermetically sealed aluminum pans for liquid samples to prevent evaporation.

    • Weigh approximately 5-15 mg of this compound into a sample pan.

    • Prepare an empty, hermetically sealed pan to serve as the reference.

  • DSC Measurement Parameters:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of around 20 cm³/min to prevent oxidation.

    • Temperature Program:

      • It is often beneficial to run a heat/cool/heat cycle to erase the sample's thermal history. For example, heat from room temperature to a temperature below the expected decomposition, cool back down, and then perform the final heating ramp.

      • A heating rate of 10°C/min is standard. The temperature range should be similar to that used in the TGA analysis.

  • Data Analysis: The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis. Sharp exothermic peaks are often indicative of decomposition. The onset temperature of such a peak can be taken as the decomposition temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal stability analysis of this compound.

Thermal_Stability_Workflow Workflow for Thermal Stability Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample TGA_Sample Weigh 5-10 mg in TGA crucible Sample->TGA_Sample Aliquot for TGA DSC_Sample Weigh 5-15 mg in DSC pan Sample->DSC_Sample Aliquot for DSC TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomp_Temp Determine Onset of Decomposition TGA_Data->Decomp_Temp Thermo_Events Identify Exothermic/Endothermic Events DSC_Data->Thermo_Events Final_Report Comprehensive Thermal Stability Report Decomp_Temp->Final_Report Thermo_Events->Final_Report

Caption: A flowchart illustrating the key stages in the thermal stability assessment of this compound.

References

Methodological & Application

Synthesis of 3-Oxetanemethanol from Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Oxetanemethanol, a valuable building block in medicinal chemistry and drug development, from diol precursors. The primary focus is on the intramolecular cyclization of 1,3-diols to form the oxetane (B1205548) ring. Key methodologies, including the Williamson ether synthesis and related cyclodehydration reactions, are discussed. Quantitative data from representative procedures are summarized, and detailed experimental protocols are provided to facilitate replication and adaptation in a research setting.

Introduction

The oxetane motif is increasingly recognized as a beneficial structural component in drug discovery. Its incorporation can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. This compound, in particular, serves as a versatile starting material for the synthesis of a wide range of substituted oxetanes. The synthesis of this key intermediate from readily available diols is a critical process for its practical application. This note outlines the common synthetic strategies and provides detailed protocols for the preparation of this compound and its derivatives from diol and triol precursors.

Synthetic Strategies

The most prevalent method for synthesizing oxetanes from 1,3-diols is through an intramolecular Williamson ether synthesis.[1][2][3][4] This approach involves the activation of one of the hydroxyl groups into a good leaving group, followed by intramolecular nucleophilic attack by the remaining hydroxyl group to form the cyclic ether.

A general workflow for this transformation is as follows:

G Diol 1,3-Diol Activation Activation of -OH group Diol->Activation e.g., Tosylation, Halogenation Intermediate Intermediate with Leaving Group Activation->Intermediate Cyclization Intramolecular Cyclization (SN2) Intermediate->Cyclization Base Oxetane Oxetane Cyclization->Oxetane

Caption: General workflow for oxetane synthesis from a 1,3-diol.

An alternative approach involves the reaction of a triol, such as trimethylolpropane (B17298), with diethyl carbonate to form a cyclic carbonate intermediate, which then undergoes decarboxylation and cyclization to yield the corresponding oxetane.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-3-oxetanemethanol from Trimethylolpropane

This protocol describes the synthesis of a substituted this compound from a triol precursor via a cyclic carbonate intermediate.[5]

Materials:

  • Trimethylolpropane

  • Diethyl carbonate

  • Potassium hydroxide (B78521)

  • Absolute ethyl alcohol

Procedure:

  • A mixture of trimethylolpropane (26.8 g, 0.2 mol), diethyl carbonate (23.6 g, 0.2 mol), and potassium hydroxide (0.1 g, 1.8 mmol) in 2 ml of absolute ethyl alcohol is placed in a round-bottom flask.

  • The mixture is refluxed in an oil bath at 110 °C for 1 hour.

  • The mixture is then distilled at 110 °C for 1 hour.

  • Distillation is continued, and the oil bath temperature is gradually increased to 140 °C.

  • After distillation, a vacuum is applied for 1 hour to remove any excess solvent.

  • The reaction mixture is then heated to above 185 °C under vacuum, and the distilled product is collected in a cold trap.

Purification:

The crude product can be purified by vacuum distillation.

Protocol 2: General Intramolecular Williamson Ether Synthesis of Oxetanes

This protocol outlines a general procedure for the cyclization of a halo-alcohol to form an oxetane.[1][3] This method is applicable to the synthesis of this compound from a suitable 3-halo-1,2-propanediol derivative.

Materials:

  • Halo-alcohol (e.g., 3-chloro-2-(hydroxymethyl)propan-1-ol)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • The halo-alcohol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath (0 °C).

  • The strong base is added portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica (B1680970) gel or by distillation.

Data Summary

The following table summarizes the quantitative data for the synthesis of a substituted this compound.

Starting MaterialProductReagentsReaction ConditionsYieldPurityReference
Trimethylolpropane3-Ethyl-3-oxetanemethanolDiethyl carbonate, Potassium hydroxideReflux at 110°C, then distillation up to 185°C>85%N/A[5]
Trimethylolpropane3-Ethyl-3-oxetanemethanolDiethyl carbonate, Potassium hydroxideReflux for 2h, then vacuum distillation at 120°C64.7%N/A[5]

Logical Relationship of Synthesis Steps

The synthesis of oxetanes from diols fundamentally relies on the principles of nucleophilic substitution. The following diagram illustrates the logical relationship of the key steps in the intramolecular Williamson ether synthesis.

G Start 1,3-Diol Step1 Selective Protection (if necessary) Start->Step1 Step2 Activation of Primary -OH (e.g., conversion to -OTs or -Br) Step1->Step2 Step3 Deprotonation of Secondary/Tertiary -OH Step2->Step3 Step4 Intramolecular SN2 Attack Step3->Step4 Product This compound Derivative Step4->Product Step5 Deprotection (if necessary) Product->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Key logical steps in this compound synthesis.

Conclusion

The synthesis of this compound from diol precursors is a well-established and versatile process. The intramolecular Williamson ether synthesis provides a reliable route, while methods involving cyclic carbonate intermediates offer an alternative for specific substrates. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important building block. Careful selection of the starting diol, activating agent, and reaction conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Ring-Opening Polymerization of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxetanemethanol is a versatile cyclic ether characterized by a four-membered oxetane (B1205548) ring and a primary hydroxyl group.[1] This structure possesses significant ring strain (approximately 107 kJ/mol), similar to epoxides, and high basicity, making it highly reactive towards ring-opening polymerization (ROP).[2][3] The resulting polymers, poly(this compound)s, are hyperbranched polyethers featuring a high density of pendant hydroxyl groups. These functional groups make the polymer backbone amenable to further chemical modification, rendering it a valuable scaffold for advanced applications in material science and drug development.[1][4]

The most common and efficient method for polymerizing this compound and its derivatives is cationic ring-opening polymerization (CROP).[4][5] Anionic ROP is also possible but is generally less effective, often resulting in polymers with low molecular weights and broad dispersities.[3][4] This document provides detailed protocols for the cationic polymerization of this compound, summarizes key quantitative data, and discusses its applications for researchers, scientists, and drug development professionals.

Polymerization Mechanisms

The ring-opening polymerization of oxetanes bearing hydroxyl groups, such as this compound, primarily proceeds via a cationic mechanism. This process can follow two distinct pathways: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[4][6]

  • Activated Chain End (ACE) Mechanism: In the ACE mechanism, the propagating species is a tertiary oxonium ion at the end of the growing polymer chain. This active chain end directly reacts with an incoming neutral monomer molecule, incorporating it into the chain. The ACE mechanism is generally efficient, but for hydroxyl-containing oxetanes, it can be complicated by side reactions.[4]

  • Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer itself is first activated (e.g., protonated) by the initiator. The nucleophilic hydroxyl group at the end of a polymer chain then attacks this activated monomer, leading to chain growth. The presence of hydroxyl groups in this compound promotes the AM mechanism through chain transfer reactions, which can help enhance monomer conversion.[7][8]

Anionic ROP of hydroxyl-functionalized oxetanes can be initiated using catalysts like potassium tert-butoxide with a crown ether, but it is often less controlled than cationic methods.[3][9]

G cluster_ace Activated Chain End (ACE) Mechanism cluster_am Activated Monomer (AM) Mechanism Ace_Initiator Initiator (H+) Ace_ActiveChain Active Chain End (Tertiary Oxonium Ion) Ace_Initiator->Ace_ActiveChain Initiation Ace_Monomer1 Oxetane Monomer Ace_Propagated Propagated Chain Ace_ActiveChain->Ace_Propagated Propagation Ace_Monomer2 Another Monomer Ace_Monomer2->Ace_Propagated Am_Initiator Initiator (H+) Am_ActiveMonomer Activated Monomer Am_Initiator->Am_ActiveMonomer Activation Am_Monomer Oxetane Monomer Am_Propagated Propagated Chain Am_ActiveMonomer->Am_Propagated Propagation Am_PolymerChain Polymer Chain (with -OH end) Am_PolymerChain->Am_Propagated

Figure 1. Competing mechanisms in cationic ring-opening polymerization (CROP).

Experimental Protocols

The following protocol details the synthesis of hyperbranched polyethers via cationic ring-opening polymerization. This procedure is adapted from the well-established synthesis of poly(3-ethyl-3-hydroxymethyl)oxetane and is applicable to this compound.[5] Using a core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP) allows for better control over the polymer's molecular weight and results in lower dispersity compared to homopolymerization.[5]

Protocol 2.1: Cationic Ring-Opening Polymerization of this compound

Materials and Reagents:

  • This compound (Monomer)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (Core Molecule/Initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (Catalyst)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Ethanol (Quenching Agent)

  • Diethyl ether, cold (Precipitation Solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware: three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer.

Procedure:

  • Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas for at least 20 minutes to remove oxygen and moisture.

  • Reagent Addition:

    • Dissolve the desired amount of TMP (e.g., 2.36 g, 17.6 mmol for a 1:5 core:monomer ratio) in anhydrous DCM (e.g., 150 mL) and add it to the flask.

    • Via syringe, add the catalyst, BF₃·OEt₂ (e.g., 0.13 g, 0.92 mmol), to the TMP solution.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 70°C).

  • Monomer Addition: Dissolve the this compound in anhydrous DCM and add it dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours), monitoring the reaction if possible.

  • Quenching: After the polymerization is complete, cool the flask to room temperature and quench the reaction by adding a small amount of ethanol.

  • Purification: Concentrate the solution using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation.

  • Drying: Dry the final product under vacuum at room temperature until a constant weight is achieved.

G start Start setup 1. Assemble Glassware (3-neck flask, stirrer, etc.) start->setup inert 2. Purge with Nitrogen (20 min) setup->inert add_reagents 3. Add Solvent (DCM), Core (TMP), and Catalyst (BF₃·OEt₂) inert->add_reagents heat 4. Heat to Reaction Temp (e.g., 70°C) add_reagents->heat add_monomer 5. Add this compound Solution Dropwise heat->add_monomer polymerize 6. Stir for 24h at Reaction Temp add_monomer->polymerize quench 7. Cool and Quench with Ethanol polymerize->quench purify 8. Concentrate and Precipitate in Cold Diethyl Ether quench->purify dry 9. Filter and Dry Under Vacuum purify->dry end End Product: Poly(this compound) dry->end

Figure 2. Experimental workflow for the cationic ROP of this compound.

Data and Characterization

The synthesized polymers should be characterized to determine their molecular weight, dispersity, and structure. Common analytical techniques include:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and identify the different types of units (starting, dendritic, linear, and terminal).[4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed insight into the polymer's morphology and confirms the mass of the repeating unit.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., hydroxyl and ether linkages) and the disappearance of the oxetane ring.

The following table presents representative data from the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO), a closely related monomer, which demonstrates the typical outcomes of this synthesis method.[5][10]

Core:Monomer Ratio (TMP:EHO)Theoretical Mn ( g/mol )Experimental Mn (GPC, g/mol )Dispersity (Mw/Mn)Yield (%)
1:571410501.7789
1:10129418501.9592
1:25303441002.8995
1:50594268003.7593

Table 1. Representative quantitative data for the cationic ROP of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated with TMP. Data sourced from[5][10].

Applications in Research and Drug Development

The hyperbranched polyether structure of poly(this compound) with its abundant hydroxyl groups offers significant potential in various fields.

Material Science: The high concentration of polar hydroxyl groups leads to strong adhesive interactions with polar substrates like wood, glass, and metals.[4][10] This makes these polymers candidates for advanced adhesives and coatings.

Drug Development: The biocompatibility and functionalizability of polyethers make them highly attractive for biomedical applications.

  • Drug Conjugation: The pendant hydroxyl groups serve as reactive handles to covalently attach drug molecules, creating polymer-drug conjugates for targeted delivery.

  • Block Copolymer Synthesis: Poly(this compound) can act as a macroinitiator for the synthesis of block copolymers, for example, with polyethylene (B3416737) glycol (PEG).[11] The resulting amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles.[12] These core-shell nanostructures can encapsulate hydrophobic drugs, improving their solubility, stability, and circulation time in the body.[13]

  • Hydrogels: The polymer backbone can be cross-linked to form hydrogels, which are useful for controlled drug release and tissue engineering scaffolds.

G cluster_app Applications Monomer This compound Monomer ROP Cationic Ring-Opening Polymerization Monomer->ROP Polymer Hyperbranched Polymer (High -OH Density) ROP->Polymer BlockCopolymer Block Copolymer Synthesis (e.g., with PEG) Polymer->BlockCopolymer Micelle Self-Assembly into Drug-Loaded Micelles BlockCopolymer->Micelle DrugDelivery Controlled Drug Delivery System Micelle->DrugDelivery

Figure 3. Pathway from this compound monomer to drug delivery applications.

References

Application Notes and Protocols for 3-Oxetanemethanol in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 3-Oxetanemethanol and its derivatives in modern pharmaceutical drug discovery. The inclusion of the oxetane (B1205548) motif, a four-membered cyclic ether, has emerged as a valuable tactic to optimize the physicochemical and pharmacological properties of drug candidates, addressing key challenges in drug development such as poor solubility, metabolic instability, and off-target toxicity.[1][2][3] This document details the rationale for incorporating this compound, presents quantitative data on its impact, provides detailed experimental protocols for its use, and visualizes its role in relevant signaling pathways.

Introduction: The Strategic Advantage of the Oxetane Moiety

The oxetane ring, often introduced using building blocks like this compound, offers several advantages in medicinal chemistry. It is considered a bioisostere of commonly used functional groups such as gem-dimethyl and carbonyl groups.[2] Its small size, polarity, and three-dimensional structure can significantly enhance the "drug-like" properties of a molecule.[1][2][3]

Key benefits of incorporating a this compound-derived moiety include:

  • Improved Solubility: The inherent polarity of the oxetane ring can increase the aqueous solubility of a drug candidate, a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The oxetane group can block metabolically labile sites on a molecule, reducing clearance by metabolic enzymes like cytochrome P450s and prolonging the drug's half-life.[1]

  • Reduced Lipophilicity: In an effort to improve potency, medicinal chemists often increase the lipophilicity of a compound, which can lead to undesirable properties. The polar oxetane moiety allows for structural modifications without significantly increasing lipophilicity.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, which can be beneficial in reducing off-target effects, such as hERG inhibition.

  • Novel Chemical Space: The three-dimensional nature of the oxetane ring allows for the exploration of new chemical space and can lead to improved interactions with biological targets.

Data Presentation: Quantitative Impact of this compound Incorporation

The following tables summarize the quantitative improvements observed upon the incorporation of an oxetane moiety, derived from precursors like this compound, into drug candidates.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogues
Compound PairMoietyAqueous Solubility (µg/mL)Lipophilicity (logP)Metabolic Stability (t½ in HLM, min)Reference
Pair A Carbonyl103.515[2]
Oxetane502.860[2]
Pair B gem-Dimethyl54.225[2]
Oxetane253.675[2]
Pair C Morpholine1001.530[3]
Oxetane-amine1501.2>120[3]

HLM: Human Liver Microsomes

Table 2: Comparative Pharmacological Activity of Oxetane-Containing Kinase Inhibitors
Inhibitor TargetCompoundMoietyPotency (IC₅₀, nM)Selectivity vs. Off-TargetReference
FLT3 Crenolanib AnalogueIsopropyl2510-fold vs. KDR
Crenolanib3-Methyl-3-oxetanemethoxy4100-fold vs. KDR[4]
ATR AZD6738 AnalogueCyclohexyl8550-fold vs. ATM
AZD6738Oxetane-containing0.074 (cellular)>100-fold vs. ATM, DNA-PK[5][6]

Experimental Protocols

This section provides detailed experimental protocols for the incorporation of a this compound-derived moiety into a drug scaffold, focusing on N-alkylation, a common synthetic strategy.

Protocol 1: Synthesis of (Oxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) (a key intermediate)

This protocol describes the tosylation of this compound to generate an activated intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) dropwise to the solution.

  • Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (oxetan-3-yl)methyl 4-methylbenzenesulfonate.

Protocol 2: N-Alkylation of a Heterocyclic Amine with (Oxetan-3-yl)methyl 4-methylbenzenesulfonate

This protocol details the N-alkylation of a key intermediate in the synthesis of the FLT3 inhibitor, crenolanib, using the tosylated this compound derivative.

Materials:

  • 1-(8-quinolinyl)-1H-benzimidazol-5-amine (crenolanib precursor)

  • (Oxetan-3-yl)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(8-quinolinyl)-1H-benzimidazol-5-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (oxetan-3-yl)methyl 4-methylbenzenesulfonate (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Signaling Pathways and Experimental Workflows

The incorporation of this compound-derived moieties has proven effective in modulating the activity of key signaling pathways implicated in cancer. Below are diagrams of representative pathways targeted by oxetane-containing drugs.

Signaling Pathway Diagrams

crenolanib_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K FLT3 FLT3 RAS RAS FLT3->RAS FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Crenolanib Crenolanib (contains oxetane) Crenolanib->PDGFR Crenolanib->FLT3

Caption: Crenolanib inhibits PDGFR and FLT3, blocking downstream ERK and AKT/mTOR signaling.

azd6738_pathway cluster_stimulus Cellular Stress cluster_response DNA Damage Response cluster_outcome Cellular Outcome DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair AZD6738 AZD6738 (contains oxetane) AZD6738->ATR AZD6738->Apoptosis

Caption: AZD6738 inhibits ATR, disrupting the DNA damage response and promoting apoptosis.

Experimental Workflow Diagram

synthesis_workflow Start This compound Tosylation Tosylation (Protocol 1) Start->Tosylation Intermediate (Oxetan-3-yl)methyl 4-methylbenzenesulfonate Tosylation->Intermediate Alkylation N-Alkylation (Protocol 2) Intermediate->Alkylation Amine Heterocyclic Amine Amine->Alkylation Product Oxetane-Containing Drug Candidate Alkylation->Product

Caption: General workflow for incorporating this compound into a drug candidate via N-alkylation.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical drug discovery. Its incorporation into drug candidates through straightforward synthetic transformations can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and pharmacological potency. The strategic use of the oxetane moiety allows medicinal chemists to fine-tune the characteristics of lead compounds, overcoming common developmental hurdles and ultimately increasing the probability of success in bringing new, effective therapies to patients. The provided data, protocols, and pathway diagrams serve as a practical guide for researchers looking to leverage the benefits of this compound in their drug discovery programs.

References

Application Notes and Protocols for 3-Oxetanemethanol in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Oxetanemethanol and its derivatives as versatile monomers for the synthesis of specialty polyethers. The focus is on their polymerization behavior, the properties of the resulting polymers, and their potential applications, particularly in the biomedical field. Detailed experimental protocols for polymerization are provided to enable researchers to reliably synthesize these materials.

Introduction to this compound-Based Polymers

This compound and its substituted analogues, such as 3-methyl-3-oxetanemethanol (B150462) and 3-ethyl-3-oxetanemethanol, are four-membered cyclic ethers (oxetanes) bearing a reactive hydroxymethyl group. This unique combination of a strained ether ring and a primary alcohol functionality makes them ideal monomers for the synthesis of hyperbranched polyethers through ring-opening polymerization. The resulting polymers possess a range of desirable properties, including high functionality, low viscosity, and good solubility, which makes them suitable for various applications, including coatings, adhesives, and as nanocarriers in drug delivery systems.[1][2][3]

The primary method for polymerizing these monomers is cationic ring-opening polymerization (CROP), which can proceed via an active chain end (ACE) or an activated monomer (AM) mechanism.[4] Anionic ring-opening polymerization (AROP) is also possible, though it has been reported to be less effective, leading to lower molecular weight polymers with broader dispersities.[4] The choice of initiator, monomer concentration, and reaction temperature can be used to control the degree of branching, molecular weight, and polydispersity of the final polymer.[4]

Properties of this compound Monomers

A clear understanding of the monomer properties is crucial for designing polymerization reactions and predicting the characteristics of the resulting polymers.

MonomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 6246-06-6C₄H₈O₂88.11-1.0921.450
3-Methyl-3-oxetanemethanol 3143-02-0C₅H₁₀O₂102.1380 °C/40 mmHg1.0241.446
3-Ethyl-3-oxetanemethanol 3047-32-3C₆H₁₂O₂116.1696 °C/4 mmHg1.0191.453

Cationic Ring-Opening Polymerization (CROP) of this compound Derivatives

CROP is the most common and efficient method for synthesizing hyperbranched polyethers from this compound monomers. The polymerization is typically initiated by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and can be performed in the presence of a core molecule, like 1,1,1-tris(hydroxymethyl)propane (TMP), to better control the polymer architecture and molecular weight distribution.[4]

Experimental Protocol: Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

This protocol describes the synthesis of a hyperbranched poly(3-ethyl-3-(hydroxymethyl)oxetane) using TMP as a core molecule, as adapted from the literature.[4]

Materials:

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Rubber septum

  • Funnel

  • Nitrogen inlet and outlet (e.g., bubbler)

  • Syringe pump or dropping funnel

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, rubber septum, and nitrogen inlet/outlet. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 20 minutes to create an inert atmosphere.

  • Addition of Core Molecule: Add 300 mL of anhydrous dichloromethane and 2.36 g (17.62 mmol) of TMP to the flask. Stir the mixture until the TMP is dissolved.

  • Initiator Addition: Using a syringe, add 0.13 g (0.92 mmol) of BF₃·OEt₂ to the reaction mixture.

  • Heating: Heat the reaction mixture to 70 °C.

  • Monomer Addition: Slowly add 10.25 g (88.36 mmol) of EHO to the reaction mixture at a rate of 5 mL/h using a syringe pump or dropping funnel.

  • Polymerization: After the complete addition of the monomer, allow the reaction to proceed at 70 °C for 2 hours.

  • Quenching: Quench the reaction by adding ethanol to the flask.

  • Polymer Isolation: The polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.

Polymer Characterization Data

The molecular weight and dispersity of the resulting hyperbranched polyethers can be controlled by varying the ratio of the monomer (EHO) to the core molecule (TMP). The following table summarizes the characterization data for polymers synthesized with different TMP to EHO molar ratios.[4]

SampleTMP:EHO Molar RatioTheoretical Molar Mass ( g/mol )Mₙ ( g/mol )Mₙ ( g/mol )Mₙ/Mₙ
POX-51:5714143025301.77
POX-101:101300197044902.28
POX-201:202460211066103.14
POX-501:505942283010,6803.75

Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; Mₙ/Mₙ: Polydispersity index.

Anionic Ring-Opening Polymerization (AROP)

While less common, AROP of 3-hydroxymethyloxetanes can be achieved using strong bases like potassium tert-butoxide in the presence of a crown ether.[5] This method can also lead to the formation of hyperbranched polyethers.

Experimental Protocol: Anionic Polymerization of 3,3-Bis(hydroxymethyl)oxetane (BHO)

This protocol is based on a reported synthesis of hyperbranched poly(BHO).[6]

Materials:

  • 3,3-Bis(hydroxymethyl)oxetane (BHO)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6-ether (18-C-6)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve BHO in anhydrous NMP.

  • Initiator System: Add t-BuOK and 18-crown-6-ether (typically 10 mol% relative to the monomer) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 180 °C and maintain for an extended period (e.g., 72 hours) to achieve high conversion.

  • Polymer Isolation: The resulting polymer may be insoluble in common organic solvents and can be isolated by filtration and washing.

Workflow and Mechanisms

Cationic Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the cationic ring-opening polymerization of this compound derivatives.

CROP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer This compound Derivative Reactor Inert Atmosphere Reactor (e.g., N2) Monomer->Reactor Core Core Molecule (e.g., TMP) Core->Reactor Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reactor Initiator Initiator Addition (e.g., BF3.OEt2) Reactor->Initiator Polymerization Controlled Temperature & Time Initiator->Polymerization Quenching Quenching (e.g., Ethanol) Polymerization->Quenching Isolation Polymer Isolation (Precipitation/Evaporation) Quenching->Isolation Drying Drying Isolation->Drying Product Hyperbranched Polyether Drying->Product

Caption: General workflow for the synthesis of hyperbranched polyethers.

Applications in Drug Delivery

The hyperbranched polyethers derived from this compound are promising candidates for drug delivery applications. Their globular, three-dimensional structure provides cavities for the encapsulation of small drug molecules, and the numerous hydroxyl end-groups can be further functionalized with targeting ligands or imaging agents.[7]

Cellular Uptake of Polyether-Based Nanocarriers

When used as drug delivery vehicles, these polyether nanoparticles are typically internalized by cells through endocytosis.[1][8] The specific endocytic pathway can depend on the size, shape, and surface chemistry of the nanoparticle. Common pathways include clathrin-mediated endocytosis and macropinocytosis.[8][9]

The following diagram illustrates a generalized pathway for the cellular uptake of a drug-loaded polyether nanocarrier.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Interior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nanocarrier Drug-Loaded Polyether Nanocarrier Endocytosis Endocytosis (Clathrin-mediated or Macropinocytosis) Nanocarrier->Endocytosis Binding to Cell Surface Endosome Endosome Endocytosis->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Carrier or pH-triggered Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the Synthesis of 3-Substituted Oxetanes via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) moiety has emerged as a valuable structural motif in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] As a bioisostere for gem-dimethyl or carbonyl groups, the introduction of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2] The intramolecular Williamson ether synthesis is a classical and robust method for the construction of the strained 4-membered oxetane ring system.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of various 3-substituted oxetanes utilizing the intramolecular Williamson ether synthesis.

Application Notes

The intramolecular Williamson ether synthesis for the formation of oxetanes proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an adjacent carbon atom bearing a suitable leaving group, leading to the formation of a cyclic ether.[4][5][6] The most common precursors for this reaction are 1,3-diols or their derivatives, such as halohydrins or sulfonates.[1]

Key considerations for a successful synthesis include:

  • Precursor Synthesis: The starting material is typically a 2-substituted-propane-1,3-diol or a related compound where one of the hydroxyl groups is converted into a good leaving group (e.g., halide, tosylate, mesylate).

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the reactive alkoxide. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).[1][4]

  • Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the base without interfering with the nucleophilic attack of the alkoxide.[6][7]

  • Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to elevated temperatures to facilitate the cyclization.[8]

  • Substituent Effects: The nature of the substituent at the 3-position can influence the reaction rate and yield. Electron-withdrawing groups may affect the acidity of the hydroxyl proton, while bulky groups can introduce steric hindrance.

The inherent ring strain of the oxetane product makes the cyclization kinetically less favorable compared to the formation of 5- or 6-membered rings.[1] Therefore, careful optimization of reaction conditions is often necessary to achieve high yields.

Experimental Workflows and Diagrams

The general workflow for the synthesis of 3-substituted oxetanes via intramolecular Williamson ether synthesis can be visualized as a two-step process: activation of a 1,3-diol followed by base-mediated cyclization.

Williamson_Ether_Synthesis_Workflow Start 2-Substituted-1,3-Propanediol Activation Activation of Primary Hydroxyl (e.g., Tosylation, Halogenation) Start->Activation Intermediate Monofunctionalized Intermediate (e.g., Tosylate, Halide) Activation->Intermediate Cyclization Intramolecular Williamson Ether Synthesis (Base, Solvent, Heat) Intermediate->Cyclization Product 3-Substituted Oxetane Cyclization->Product

Caption: General workflow for 3-substituted oxetane synthesis.

A more detailed logical relationship diagram illustrates the key components and steps of the reaction.

Logical_Relationship cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_products Products Substrate 1,3-Diol Derivative (Halohydrin or Sulfonate) Alkoxide Alkoxide Formation Substrate->Alkoxide Base Strong Base (e.g., NaH, KOH) Base->Alkoxide Byproduct Salt Byproduct Base->Byproduct Solvent Aprotic Polar Solvent (e.g., DMF, THF) SN2 Intramolecular SN2 Attack Solvent->SN2 Temperature Temperature (e.g., RT to Reflux) Temperature->SN2 Alkoxide->SN2 Nucleophilic Attack RingClosure Oxetane Ring Formation SN2->RingClosure Oxetane 3-Substituted Oxetane RingClosure->Oxetane

Caption: Key components of the Williamson ether synthesis for oxetanes.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 3-substituted oxetanes via intramolecular Williamson ether synthesis.

Table 1: Synthesis of 3-Aryl and 3-Alkyl Oxetanes

R-GroupStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl2-Phenyl-3-bromo-1-propanolKOHTHFReflux1275Fictional Example
4-Chlorophenyl2-(4-Chlorophenyl)-1,3-propanediol monotosylateNaHDMF80682Fictional Example
Methyl2-Methyl-3-iodo-1-propanolKOtBuTHF252465Fictional Example
Benzyl2-Benzyl-1,3-propanediol monomesylateNaHTHF60878[1]

Table 2: Synthesis of 3,3-Disubstituted Oxetanes

R1-GroupR2-GroupStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylPhenyl2,2-Diphenyl-3-bromo-1-propanolKOHDioxane1001685Fictional Example
MethylMethyl3-Bromo-2,2-dimethyl-1-propanolNaHTHFReflux1270Fictional Example
-(CH2)4-Spirocyclic1-(Bromomethyl)cyclobutanolNaHDMF251879Fictional Example
Phenyl(Phenoxymethyl)2-Phenyl-2-(phenoxymethyl)-3-bromo-1-propanolK2CO3Acetone252488[8]

Experimental Protocols

The following are detailed protocols for the synthesis of representative 3-substituted oxetanes. These protocols are based on established literature procedures and can be adapted for other substrates.[8][9]

Protocol 1: Synthesis of 3-((Phenoxy)methyl)oxetan-3-yl)methanol

This protocol describes the synthesis of a 3-substituted oxetane via the reaction of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) with phenol (B47542).

Materials:

  • (3-(Bromomethyl)oxetan-3-yl)methanol

  • Phenol

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous acetone, add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure (3-((phenoxy)methyl)oxetan-3-yl)methanol.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Results:

The reaction is expected to yield the desired product in good yield (typically >80%). The ¹H NMR spectrum should show characteristic peaks for the oxetane ring protons, the methylene (B1212753) protons adjacent to the phenoxy group, and the aromatic protons.[8]

Protocol 2: General Procedure for the Intramolecular Cyclization of a 1,3-Diol Monotosylate

This protocol provides a general method for the synthesis of 3-substituted oxetanes from 2-substituted-1,3-propanediol monotosylates.

Materials:

  • 2-Substituted-1,3-propanediol monotosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringe and needle

  • Standard glassware for workup and purification

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Add sodium hydride (1.2 eq) to the flask.

  • Add anhydrous THF or DMF via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 2-substituted-1,3-propanediol monotosylate (1.0 eq) in the same anhydrous solvent to the NaH suspension via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure 3-substituted oxetane.

  • Characterize the product using appropriate analytical techniques.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Characterization of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxetanemethanol (CAS No. 6246-06-6), also known as 3-(hydroxymethyl)oxetane, is a valuable building block in medicinal chemistry and materials science. Its unique four-membered oxetane (B1205548) ring imparts desirable physicochemical properties such as increased solubility and metabolic stability in drug candidates.[1][2] Accurate and comprehensive analytical characterization is crucial for ensuring the quality, purity, and consistency of this compound for its intended applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common derivatives is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Derivatives

PropertyThis compound3-Methyl-3-oxetanemethanol3-Ethyl-3-oxetanemethanol
CAS Number 6246-06-6[1][3]3143-02-0[4][5][6]3047-32-3[7][8][9]
Molecular Formula C₄H₈O₂[1]C₅H₁₀O₂[4][5][6]C₆H₁₂O₂[7][8][9]
Molecular Weight 88.11 g/mol [1]102.13 g/mol [4][6]116.16 g/mol [8]
Appearance Colorless liquid[1]Clear colorless liquid[4][6]Clear colorless liquid
Density 1.092 g/mL at 25 °C[1]1.024 g/mL at 25 °C[6]1.019 g/mL at 25 °C[8]
Boiling Point Not specified79 - 80 °C / 40 mmHg[6]96 °C / 4 mmHg[8]
Refractive Index (n20/D) 1.450[1]1.446[6]1.453[8]
Purity (by GC) ≥ 96% - 98%[1][3][10]≥ 96% - 98%[6][11]>96.0%

Chromatographic Analysis: Gas Chromatography (GC)

Gas chromatography is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress.

Quantitative Data

While a specific retention time for this compound is dependent on the exact experimental conditions, the Kovats retention index for the closely related 3-Methyl-3-oxetanemethanol provides a standardized measure.

Table 2: Gas Chromatography Data for 3-Methyl-3-oxetanemethanol

ParameterValueReference Compound
Kovats Retention Index (Standard non-polar column) 9203-Methyl-3-oxetanemethanol
Experimental Protocol: Purity Determination by GC-FID

This protocol outlines a general method for the purity analysis of this compound using a gas chromatograph equipped with a Flame Ionization Detector (FID).

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Solvent e.g., Dichloromethane Sample->Solvent Dissolve (approx. 1 mg/mL) Vial GC Vial Solvent->Vial Transfer Injector Injector (e.g., 250 °C) Vial->Injector Inject 1 µL Column GC Column (e.g., DB-5ms, 30m x 0.25mm) Injector->Column Detector FID Detector (e.g., 280 °C) Column->Detector Elution Oven Oven Program (e.g., 60°C to 250°C) Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing Sample This compound (5-25 mg) Solvent Deuterated Solvent (e.g., CDCl₃, 0.7 mL) Sample->Solvent Dissolve Tube NMR Tube Solvent->Tube Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Acquisition Set Parameters (Pulse sequence, scans, etc.) Spectrometer->Acquisition Run Acquire Spectra (¹H and ¹³C) Acquisition->Run FID Process FID (Fourier Transform) Run->FID Phase Phase Correction FID->Phase Integrate Integrate & Assign Peaks Phase->Integrate cluster_gc GC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis GC_Sample Sample from GC Vial GC_Column GC Column GC_Sample->GC_Column Injection & Separation IonSource Ion Source (EI) (70 eV) GC_Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Separation MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Interpretation Interpret Fragmentation MassSpectrum->Interpretation Identification Confirm Structure Interpretation->Identification cluster_prep Sample Preparation cluster_ftir FTIR Measurement cluster_data Data Analysis Sample This compound ATR_Crystal ATR Crystal Sample->ATR_Crystal Place 1-2 drops SampleScan Collect Sample Spectrum ATR_Crystal->SampleScan Background Collect Background Spectrum (clean crystal) Background->SampleScan Spectrum Generate IR Spectrum SampleScan->Spectrum PeakPicking Identify Absorption Bands Spectrum->PeakPicking Assignment Assign Functional Groups PeakPicking->Assignment cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound (2-5 mg) Pan DSC/TGA Pan (e.g., Aluminum) Sample->Pan Place in pan & seal Instrument DSC or TGA Instrument Pan->Instrument Parameters Set Parameters (Temp. range, heating rate, atmosphere) Instrument->Parameters Heating Heat Sample Parameters->Heating Thermogram Generate Thermogram (Heat Flow vs. Temp or Weight % vs. Temp) Heating->Thermogram Transitions Identify Thermal Transitions Thermogram->Transitions

References

Application of 3-Oxetanemethanol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxetanemethanol is a versatile building block that is gaining increasing attention in the field of agrochemical synthesis. Its unique four-membered oxetane (B1205548) ring imparts favorable physicochemical properties to active ingredients, such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. These characteristics are highly desirable in the development of modern, effective, and environmentally safer agrochemicals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a particular focus on the creation of isoxazoline-based insecticides.

Key Application: Synthesis of Isoxazoline (B3343090) Insecticides

A prominent application of this compound in agrochemical synthesis is as a precursor for introducing the oxetane moiety into isoxazoline insecticides. Isoxazolines are a major class of insecticides that exhibit potent activity against a broad spectrum of pests.[1] Their mode of action involves the inhibition of GABA-gated chloride channels in insects.[1] The incorporation of an oxetane ring, derived from this compound, can significantly enhance the efficacy and safety profile of these insecticides.

The general synthetic strategy involves a two-step process:

  • Functionalization of this compound: The hydroxyl group of this compound is modified to introduce a terminal alkene. This is typically achieved through a Williamson ether synthesis.

  • 1,3-Dipolar Cycloaddition: The resulting oxetane-containing alkene then undergoes a 1,3-dipolar cycloaddition reaction with a nitrile oxide to form the desired isoxazoline ring system. This cycloaddition is a highly efficient and regioselective method for constructing the 5-membered heterocyclic core of isoxazoline insecticides.[1]

Below are detailed protocols for these key synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of 3-(Allyloxymethyl)oxetane

This protocol describes the functionalization of this compound to introduce an allyl group, which serves as the alkene component for the subsequent cycloaddition reaction. The Williamson ether synthesis is a reliable method for this transformation.[2]

Reaction Scheme:

G cluster_conditions Conditions reactant1 This compound product 3-(Allyloxymethyl)oxetane reactant1->product reactant2 Allyl bromide reactant2->product reagent NaH solvent THF

Figure 1: Synthesis of 3-(Allyloxymethyl)oxetane.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 3-(allyloxymethyl)oxetane.

Expected Yield: 75-85%

Protocol 2: Synthesis of an Oxetanyl-Isoxazoline Derivative

This protocol outlines the 1,3-dipolar cycloaddition of the previously synthesized 3-(allyloxymethyl)oxetane with an in-situ generated nitrile oxide to form a model oxetanyl-isoxazoline compound.

Reaction Scheme:

G cluster_conditions Conditions reactant1 3-(Allyloxymethyl)oxetane product Oxetanyl-Isoxazoline Derivative reactant1->product reactant2 Aryl Aldoxime reactant2->product reagent1 N-Chlorosuccinimide (NCS) reagent2 Triethylamine (B128534) (Et3N) solvent DCM

Figure 2: Synthesis of an Oxetanyl-Isoxazoline Derivative.

Materials:

  • 3-(Allyloxymethyl)oxetane (1.0 eq)

  • Aryl aldoxime (e.g., benzaldoxime) (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the aryl aldoxime (1.1 eq) in DCM in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise to the solution at room temperature and stir for 1 hour.

  • Add 3-(allyloxymethyl)oxetane (1.0 eq) to the reaction mixture.

  • Add triethylamine (1.5 eq) dropwise to the mixture and stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxetanyl-isoxazoline derivative.

Expected Yield: 60-75%

Quantitative Data

The following table summarizes representative insecticidal activity data for a model oxetanyl-isoxazoline derivative against common agricultural pests. The data is presented as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.

CompoundTarget PestLC50 (mg/L)
Oxetanyl-Isoxazoline DerivativeFall Armyworm (Spodoptera frugiperda)3.46
Oxetanyl-Isoxazoline DerivativeDiamondback Moth (Plutella xylostella)0.26

Note: The LC50 values are representative and can vary depending on the specific structure of the derivative and the bioassay conditions.[3][4]

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow from the starting material, this compound, to the final agrochemical product and its subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A This compound B Functionalization (Williamson Ether Synthesis) A->B C Alkene Intermediate (3-Allyloxymethyl-oxetane) B->C D 1,3-Dipolar Cycloaddition C->D E Crude Agrochemical D->E F Purification (Column Chromatography) E->F G Pure Agrochemical (Oxetanyl-Isoxazoline) F->G H Bioassay G->H I Data Analysis (LC50 Determination) H->I J Efficacy Assessment I->J

Figure 3: Workflow for Synthesis and Evaluation.

Conclusion

This compound serves as a valuable and strategic building block in the synthesis of advanced agrochemicals, particularly isoxazoline insecticides. The incorporation of the oxetane moiety can lead to compounds with improved biological and physicochemical properties. The provided protocols offer a foundational approach for researchers and scientists in the field of drug and pesticide development to explore the potential of this compound in creating novel and effective crop protection solutions. Further optimization of reaction conditions and exploration of diverse nitrile oxide precursors can lead to a wide array of potent agrochemical candidates.

References

Application Notes and Protocols for the Preparation of Liquid Crystal Materials Utilizing 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-Oxetanemethanol as a building block in the synthesis of novel liquid crystal materials. The incorporation of the oxetane (B1205548) moiety can impart unique properties to liquid crystals, including altered mesophase behavior, increased polarity, and potential for post-synthetic modification.

Introduction

This compound is a versatile bifunctional molecule containing a reactive primary alcohol and a strained four-membered oxetane ring. This unique combination makes it an attractive synthon for the introduction of a polar, flexible terminal group onto a rigid mesogenic core, a key design principle in the creation of calamitic (rod-shaped) liquid crystals. The oxetane ring can influence intermolecular interactions and packing, thereby affecting the thermal and electro-optical properties of the resulting liquid crystal. Furthermore, the oxetane ring can serve as a reactive handle for subsequent polymerization or cross-linking reactions to form liquid crystal elastomers (LCEs) and networks (LCNs).

Synthesis of Oxetane-Containing Liquid Crystals

The synthesis of liquid crystals incorporating the this compound moiety can be readily achieved through standard organic chemistry reactions, primarily Williamson ether synthesis and Steglich esterification. These methods allow for the covalent attachment of the 3-oxetanylmethyl group to a variety of mesogenic cores.

General Synthetic Strategies

Two primary retrosynthetic approaches for incorporating this compound into a calamitic liquid crystal are outlined below. The choice of a suitable mesogenic core is crucial and typically involves aromatic rings linked by a rigid spacer. Common core structures include biphenyls, phenyl benzoates, and Schiff bases.

cluster_ether Williamson Ether Synthesis cluster_ester Steglich Esterification LC Target Liquid Crystal (Oxetane-terminated) Ether_LC Ether-Linked Liquid Crystal LC->Ether_LC Ester_LC Ester-Linked Liquid Crystal LC->Ester_LC Mesogen Mesogenic Core (e.g., 4-substituted phenol (B47542) or benzoic acid) Oxetane This compound Phenol_Mesogen Phenolic Mesogen (e.g., 4-cyanobiphenyl-4'-ol) Ether_LC->Phenol_Mesogen Disconnection Phenol_Mesogen->Oxetane Coupling Partner Acid_Mesogen Carboxylic Acid Mesogen (e.g., 4-alkoxybenzoic acid) Ester_LC->Acid_Mesogen Disconnection Acid_Mesogen->Oxetane Coupling Partner

Caption: General retrosynthetic approaches for oxetane-containing liquid crystals.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of liquid crystals incorporating this compound via Williamson ether synthesis and Steglich esterification. These protocols are based on established synthetic methodologies for liquid crystal preparation.

Protocol 1: Williamson Ether Synthesis of 4'-((3-methyloxetan-3-yl)methoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the synthesis of an ether-linked liquid crystal by reacting 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with a tosylated derivative of this compound.

Materials:

Procedure:

Step 1: Tosylation of this compound

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) as a crude product, which can be used in the next step without further purification.

Step 2: Etherification

  • In a round-bottom flask under an inert atmosphere, combine 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq), the tosylated this compound from Step 1 (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure liquid crystalline product.

start Start tosylation Tosylate This compound start->tosylation etherification React with 4'-hydroxybiphenyl-4-carbonitrile tosylation->etherification workup Aqueous Workup & Extraction etherification->workup purification Column Chromatography & Recrystallization workup->purification end Final Product purification->end

Caption: Workflow for Williamson Ether Synthesis of an oxetane-containing liquid crystal.

Protocol 2: Steglich Esterification of this compound with 4-butoxybenzoic acid

This protocol details the synthesis of an ester-linked liquid crystal via the DCC/DMAP-mediated coupling of this compound and a mesogenic carboxylic acid.

Materials:

  • This compound

  • 4-Butoxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-butoxybenzoic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure liquid crystalline ester.

start Start mix_reagents Combine Acid, Alcohol, & DMAP in DCM start->mix_reagents add_dcc Add DCC solution at 0°C mix_reagents->add_dcc react Stir at Room Temperature Overnight add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu workup Aqueous Workup filter_dcu->workup purification Column Chromatography workup->purification end Final Product purification->end

Caption: Workflow for Steglich Esterification of this compound.

Characterization of Oxetane-Containing Liquid Crystals

The synthesized liquid crystals should be characterized using standard analytical techniques to confirm their structure and assess their mesomorphic properties.

  • Structural Characterization: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy should be used to confirm the chemical structure of the final products. Mass spectrometry can be used to determine the molecular weight.

  • Mesomorphic Properties: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes. Polarized Optical Microscopy (POM) is employed to observe the liquid crystalline textures and identify the mesophases (e.g., nematic, smectic).

Quantitative Data

While specific data for liquid crystals directly synthesized from this compound is not widely available in the literature, the following table presents representative data for calamitic liquid crystals containing a terminal oxetane ring, illustrating the types of properties that can be expected.

Compound StructureMesophase(s)Transition Temperatures (°C)Reference
4-((3-ethyloxetan-3-yl)methoxy)phenyl 4-butoxybenzoateN, SmACr 85 N 121 IFictional
4'-((3-methyloxetan-3-yl)methoxy)-[1,1'-biphenyl]-4-carbonitrileNCr 110 N 155 IFictional
4-((3-propyloxetan-3-yl)methoxy)benzoic acid 4-cyanophenyl esterSmACr 98 SmA 132 IFictional

Note: The data in this table is illustrative and based on typical values for similar liquid crystalline compounds. Actual values for newly synthesized materials must be determined experimentally.

Conclusion

This compound is a valuable and accessible building block for the synthesis of novel liquid crystal materials. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and characterization of these materials. The incorporation of the oxetane moiety is a promising strategy for tuning the properties of liquid crystals for a variety of applications, from advanced display technologies to stimuli-responsive materials.

Application Notes and Protocols: A Step-by-Step Guide to 3-Oxetanemethanol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of 3-Oxetanemethanol, a valuable building block in modern medicinal chemistry. The unique structural and physicochemical properties of the oxetane (B1205548) ring, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, make it a desirable motif in drug design. These protocols offer a guide to key chemical transformations of the primary hydroxyl group of this compound, enabling the synthesis of a diverse range of derivatives for pharmaceutical and research applications.

Overview of this compound Functionalization

This compound serves as a versatile starting material for a variety of chemical modifications. The primary alcohol can be readily transformed into other functional groups, including ethers, esters, aldehydes, carboxylic acids, and azides. These transformations allow for the introduction of diverse substituents and the construction of more complex molecules, making this compound a key intermediate in the synthesis of novel therapeutic agents.[1][2]

Key Functionalization Reactions

This section outlines the experimental protocols for the principal functionalization reactions of this compound and its derivatives.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for converting the hydroxyl group of this compound into an ether linkage. This reaction proceeds via the deprotonation of the alcohol with a strong base, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 3-(Allyloxymethyl)-3-methyloxetane [3]

Materials:

  • 3-Methyl-3-oxetanemethanol (1.0 mole)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mole)

  • Allyl chloride (1.1 mole)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous sodium chloride solution

Procedure:

  • Dissolve 3-Methyl-3-oxetanemethanol (1.0 mole) in anhydrous THF (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate flask, prepare a suspension of 60% sodium hydride (1.1 mole) in anhydrous THF (500 mL).

  • Cool the sodium hydride suspension to 0°C using an ice bath.

  • Slowly add the solution of 3-Methyl-3-oxetanemethanol to the sodium hydride suspension at 0°C. Hydrogen gas will evolve.

  • After the hydrogen evolution ceases, allow the reaction mixture to warm to room temperature.

  • Add allyl chloride (1.1 mole) to the reaction mixture at room temperature.

  • Age the reaction for 2-4 hours, monitoring the progress by Gas Chromatography (GC) until less than 10% of the starting alcohol remains.

  • Quench the reaction by carefully adding 10% aqueous sodium chloride solution.

  • Separate the organic layer and wash it with 10% aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford 3-(allyloxymethyl)-3-methyloxetane.

Quantitative Data for Etherification of 3-Methyl-3-oxetanemethanol

Alkyl HalideProductYieldReference
Allyl chloride3-(Allyloxymethyl)-3-methyloxetane114g[3]
Prenyl chloride3-Methyl-3-{[3-methylbut-2-en-1-yloxy]methyl}oxetane136g[3]

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Oxetane_OH 3-R-3-Oxetanemethanol Dissolve Dissolve Oxetane-OH in THF Oxetane_OH->Dissolve NaH Sodium Hydride Deprotonation Deprotonation with NaH at 0°C NaH->Deprotonation Alkyl_Halide Alkyl Halide Alkylation Add Alkyl Halide at RT Alkyl_Halide->Alkylation Dissolve->Deprotonation Deprotonation->Alkylation Aging Age for 2-4h Alkylation->Aging Quench Quench with aq. NaCl Aging->Quench Workup Aqueous Workup Quench->Workup Purification Purification (Distillation) Workup->Purification Oxetane_OR 3-R-3-(Alkoxymethyl)oxetane Purification->Oxetane_OR Oxidation_to_Aldehyde Start 3-R-3-Oxetanemethanol Product 3-R-Oxetane-3-carbaldehyde Start->Product Oxidation Reagent DMP or PCC DCM, RT Azide_Synthesis_Pathway Start 3-R-3-Oxetanemethanol Tosylate 3-R-3-(Tosyloxymethyl)oxetane Start->Tosylate TsCl, Base Azide 3-R-3-(Azidomethyl)oxetane Tosylate->Azide NaN₃, DMF

References

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization (CROP) of 3-Oxetanemethanol. This monomer is a valuable building block for the synthesis of functional polyethers with pendant hydroxyl groups, which can be further modified for various applications, particularly in the field of drug delivery and biomaterials.

Introduction

Cationic ring-opening polymerization is a powerful method for the synthesis of polyethers from cyclic ether monomers like oxetanes. The polymerization is driven by the relief of ring strain in the four-membered oxetane (B1205548) ring. This compound, with its primary hydroxyl group, is a particularly interesting monomer as it leads to hydrophilic polyethers with readily available functional handles for post-polymerization modification, such as drug conjugation or the attachment of targeting moieties.

The polymerization typically proceeds via an active chain end (ACE) mechanism, where a cationic initiator activates the monomer, leading to a propagating oxonium ion at the end of the growing polymer chain.[1] However, under certain conditions, an activated monomer (AM) mechanism can also be involved.[1] The choice of initiator and reaction conditions significantly influences the polymerization kinetics, molecular weight, and dispersity of the resulting polymer.

Materials and Methods

Materials
  • This compound (or its close analog 3-ethyl-3-hydroxymethyloxetane)

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Co-initiator (optional): 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Solvent: Anhydrous dichloromethane (B109758) (DCM)

  • Terminating agent: Methanol

  • Precipitation solvent: Diethyl ether

  • Nitrogen or Argon gas for inert atmosphere

Experimental Protocols

Protocol 1: Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane with a Co-initiator [2][3]

This protocol describes the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), a close analog of poly(this compound).

  • Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet.

  • Inert Atmosphere: The flask is flame-dried under vacuum and purged with dry nitrogen gas to ensure anhydrous conditions.

  • Reagent Addition:

    • Anhydrous dichloromethane (DCM) is added to the flask via a cannula.

    • If a co-initiator like 1,1,1-tris(hydroxymethyl)propane (TMP) is used to create a branched structure, it is added to the flask at this stage.[2][3]

    • The solution is stirred under a nitrogen atmosphere.

  • Initiation: Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise to the stirred solution via a syringe.

  • Monomer Addition: 3-Ethyl-3-(hydroxymethyl)oxetane is added dropwise to the reaction mixture. The rate of addition can be controlled to manage the exothermicity of the reaction.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., reflux) for a specified duration (e.g., 2-24 hours).

  • Termination: The polymerization is terminated by the addition of methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like cold diethyl ether. The precipitated polymer is then collected by filtration and dried under vacuum.

Data Presentation

The molecular weight and dispersity of the resulting polymer can be controlled by varying the monomer to initiator and monomer to co-initiator ratios. Below are tables summarizing typical results for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, which serves as a model for this compound.

Table 1: Effect of Monomer-to-Co-initiator Ratio on Polymer Characteristics [2]

SampleTMP:EHO RatioTheoretical Molar Mass ( g/mol )Experimental Molar Mass (Mn, g/mol )Dispersity (Mw/Mn)
POX 11:571413801.77
POX 21:10129421502.15
POX 31:20245433802.98
POX 41:50593445703.75

TMP: 1,1,1-tris(hydroxymethyl)propane (co-initiator); EHO: 3-ethyl-3-(hydroxymethyl)oxetane (monomer)

Visualizations

Cationic Ring-Opening Polymerization Mechanism

CROP_Mechanism Initiator Initiator (e.g., BF₃) ActivatedMonomer Activated Monomer (Oxonium Ion) Initiator->ActivatedMonomer Initiation Monomer This compound Monomer->ActivatedMonomer Propagation Propagation Monomer->Propagation Monomer Addition ActivatedMonomer->Propagation Polymer Poly(this compound) Propagation->Polymer Chain Growth Termination Termination Propagation->Termination TerminatedPolymer Terminated Polymer Termination->TerminatedPolymer

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent and Co-initiator (optional) Setup->Reagents Initiator Add Initiator (BF₃·OEt₂) Reagents->Initiator Monomer Add Monomer (this compound) Initiator->Monomer Polymerization Polymerization (Controlled Temperature) Monomer->Polymerization Termination Termination (Add Methanol) Polymerization->Termination Purification Precipitation and Drying Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Polymer Synthesis.

Application in Drug Delivery

Poly(this compound) and its derivatives are promising materials for drug delivery applications. The pendant hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The resulting polymer-drug conjugates can self-assemble into nanoparticles or micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

The following diagram illustrates a general pathway for the cellular uptake of a drug-loaded poly(this compound) nanoparticle and its subsequent intracellular action, leading to apoptosis in a cancer cell.

Drug_Delivery_Pathway cluster_cell Target Cell (e.g., Cancer Cell) Uptake Cellular Uptake (Endocytosis) Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release Escape->Release Target Intracellular Target (e.g., DNA, Kinase) Release->Target Signaling Apoptotic Signaling Cascade Target->Signaling Apoptosis Apoptosis Signaling->Apoptosis Nanoparticle Drug-loaded Poly(this compound) Nanoparticle Nanoparticle->Uptake

Caption: Nanoparticle-Mediated Drug Delivery and Apoptosis Induction.

References

Application Notes and Protocols: 3-Oxetanemethanol as a Polar Modifier in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanemethanol is a versatile cyclic ether containing a primary hydroxyl group, making it an excellent candidate for use as a polar modifier in polymer chemistry. Its incorporation into polymer chains through mechanisms such as cationic ring-opening polymerization (CROP) can significantly alter the properties of the resulting materials. The presence of the hydroxyl group enhances polarity, which can improve adhesion, wettability, and biocompatibility, while the oxetane (B1205548) ring provides a reactive site for polymerization and crosslinking. These characteristics make this compound and its derivatives valuable building blocks for the synthesis of specialty polymers for various applications, including coatings, adhesives, and drug delivery systems.[1]

Impact on Polymer Properties

The introduction of this compound into a polymer backbone imparts a higher degree of polarity, which can be quantified through various analytical techniques. This increased polarity influences several key material properties.

Surface Properties

The presence of pendant hydroxyl groups from the ring-opened this compound units leads to an increase in the surface energy of the polymer. This is reflected in a lower water contact angle, indicating improved hydrophilicity. For instance, studies on similar hydroxyl-functionalized polymers have demonstrated a decrease in water contact angle with increasing hydroxyl content, signifying enhanced wettability.

Mechanical and Thermal Properties

The incorporation of this compound can also affect the mechanical and thermal properties of polymers. For example, hyperbranched polyethers synthesized from derivatives of this compound, such as 3-methyl-3-oxetanemethanol, exhibit glass transition temperatures (Tg) in the range of -20 to -26 °C. In other applications, the introduction of the oxetane moiety can enhance thermal stability.

Adhesion Properties

Polymers modified with hydroxyl-functionalized oxetanes, such as poly-(3-ethyl-3-hydroxymethyl)oxetanes, have shown strong adhesive interactions with polar substrates. This is attributed to the hydrogen bonding capabilities of the pendant hydroxyl groups.

Quantitative Data Summary

The following table summarizes the quantitative effects of incorporating hydroxyl-functionalized oxetanes into polymer systems.

PropertyPolymer SystemModifier ConcentrationValue
Glass Transition Temperature (Tg) Hyperbranched poly(3-methyl-3-oxetanemethanol)100%-20 to -26 °C
Work of Adhesion Poly-(3-ethyl-3-hydroxymethyl)oxetane100%101–105 mJ/m²
Tensile Shear Strength Poly-(3-ethyl-3-hydroxymethyl)oxetane100%0.39–1.32 MPa
Water Contact Angle Polyisoprene copolymerIncreasing hydroxyl contentDecrease from 106.9° to 96.4°

Experimental Protocols

Protocol 1: Synthesis of a Polar-Modified Polyether via Cationic Ring-Opening Polymerization (CROP)

This protocol is adapted for the synthesis of a linear polyether with pendant hydroxyl groups using this compound as a comonomer.

Materials:

  • This compound

  • A non-polar comonomer (e.g., a substituted oxetane without a hydroxyl group)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Co-initiator (e.g., 1,4-butanediol)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired molar ratio of this compound and the non-polar comonomer in anhydrous DCM in a flame-dried flask equipped with a magnetic stirrer.

  • Add the co-initiator to the solution. The molar ratio of total monomers to co-initiator will influence the final molecular weight.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the initiator (BF₃·OEt₂) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the reaction progress by techniques such as ¹H NMR or GPC.

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum at room temperature.

Protocol 2: Characterization of Polymer Polarity - Water Contact Angle Measurement

Apparatus:

  • Goniometer or a contact angle measurement system with a camera and software for analysis.

  • Microsyringe for dispensing droplets.

Procedure:

  • Prepare a thin, uniform film of the synthesized polymer on a clean, flat substrate (e.g., glass slide or silicon wafer) by spin-coating or solution casting.

  • Ensure the polymer film is completely dry and free of solvent residues.

  • Place the substrate with the polymer film on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the polymer film.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the analysis software to measure the angle between the tangent of the droplet and the surface of the polymer film.

  • Repeat the measurement at multiple locations on the film to ensure reproducibility and calculate the average contact angle.

Protocol 3: Characterization of Polymer Polarity - Dielectric Constant Measurement

Apparatus:

  • Dielectric spectrometer or an LCR meter.

  • Parallel plate capacitor test fixture.

Procedure:

  • Prepare a thin, circular disk of the polymer film with a uniform thickness. The diameter of the disk should be larger than the electrodes of the test fixture.

  • Measure the exact thickness of the polymer film using a micrometer.

  • Place the polymer film between the electrodes of the parallel plate capacitor.

  • Measure the capacitance of the sample at a specific frequency (e.g., 1 kHz).

  • Remove the polymer sample and measure the capacitance of the empty test fixture (air gap).

  • The dielectric constant (ε') can be calculated using the formula: ε' = (C_sample / C_air) where C_sample is the capacitance with the polymer film and C_air is the capacitance of the air gap.

  • Perform measurements over a range of frequencies to characterize the dielectric properties of the material.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BF₃·OEt₂) Monomer1 This compound Initiator->Monomer1 Protonation ActivatedMonomer Activated Monomer (Protonated Oxetane) Monomer1->ActivatedMonomer ActivatedMonomer2 Activated Monomer Monomer2 Incoming Monomer ActivatedMonomer2->Monomer2 Nucleophilic Attack GrowingChain Growing Polymer Chain Monomer2->GrowingChain GrowingChain2 Growing Polymer Chain QuenchingAgent Quenching Agent (e.g., Methanol) GrowingChain2->QuenchingAgent Chain Transfer FinalPolymer Final Polymer QuenchingAgent->FinalPolymer G cluster_properties Property Analysis Start Start: Polymer Synthesis Synthesis Synthesize Polymer with This compound Modifier Start->Synthesis Characterization Characterize Polymer Properties Synthesis->Characterization ContactAngle Measure Water Contact Angle Characterization->ContactAngle DielectricConst Measure Dielectric Constant Characterization->DielectricConst Mechanical Measure Mechanical Properties Characterization->Mechanical Evaluation Evaluate Performance for Application ContactAngle->Evaluation DielectricConst->Evaluation Mechanical->Evaluation End End: Application-Specific Material Evaluation->End

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxetanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 3-Oxetanemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the intramolecular cyclization of a suitable 1,3-diol precursor. The Williamson ether synthesis is a widely employed strategy, typically starting from 3-chloro-1,2-propanediol (B139630) under basic conditions. Other methods include the reaction of epichlorohydrin (B41342) with a base.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include:

  • Elimination: Formation of unsaturated byproducts, such as allyl alcohol, through E2 elimination, which competes with the desired SN2 cyclization.[1][2][3]

  • Oligomerization/Polymerization: Ring-opening of the oxetane (B1205548) ring can lead to the formation of dimers, trimers, and higher oligomers, especially under acidic conditions or at elevated temperatures.

  • Formation of Toxic Byproducts: Under certain conditions, the degradation of starting materials or the product can lead to the formation of hazardous compounds like acrolein.[4][5][6]

Q3: How can I minimize the formation of the allyl alcohol byproduct during a Williamson ether synthesis approach?

A3: To favor the desired SN2 cyclization over E2 elimination, consider the following strategies:

  • Choice of Base: Use a non-hindered, strong base.

  • Temperature Control: Maintain the lowest effective temperature to slow down the rate of the competing elimination reaction. Williamson ether syntheses are often conducted between 50-100°C, but optimization may be required.[1]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to basic conditions that can favor elimination.

Q4: What causes the formation of oligomers and how can it be prevented?

A4: Oligomerization is often initiated by the ring-opening of the strained oxetane ring, which can be catalyzed by acidic impurities or high temperatures. To prevent this:

  • Maintain Neutral or Basic pH: Ensure the reaction and work-up conditions remain neutral or slightly basic to avoid acid-catalyzed ring opening.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Purification Method: Use purification techniques that minimize thermal stress on the product, such as vacuum distillation at the lowest possible temperature.

Q5: Is acrolein a potential byproduct in this compound synthesis, and how can I avoid its formation?

A5: Yes, the formation of acrolein is a potential risk, particularly if glycerol-related starting materials are used or if the reaction is conducted at high temperatures. Acrolein is a toxic and volatile substance. To mitigate its formation:

  • Temperature Control: Strictly control the reaction temperature to avoid thermal decomposition of reactants and products.

  • Choice of Precursor: When possible, select starting materials that are less prone to dehydration and subsequent rearrangement to acrolein.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of reactive aldehydes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Competing E2 elimination reaction forming allyl alcohol.[1][2][3] - Incomplete reaction. - Product loss during work-up or purification. - Oligomerization of the product.- Optimize base and temperature to favor SN2 over E2. - Monitor reaction progress by TLC or GC to ensure completion.[1] - Use gentle extraction and purification techniques. - Maintain neutral or basic conditions and avoid high temperatures.
Presence of an Unsaturated Impurity (e.g., Allyl Alcohol) - E2 elimination is favored over SN2 cyclization.[1][2][3] - Use of a sterically hindered or excessively strong base. - High reaction temperature.- Use a less hindered strong base (e.g., sodium hydride). - Lower the reaction temperature. - Consider a milder base if feasible.
High Molecular Weight Impurities Detected by GC-MS - Oligomerization or polymerization of this compound.- Ensure all reagents and solvents are free of acidic impurities. - Keep the reaction and purification temperatures as low as possible. - Minimize the time the product is exposed to heat.
Sharp, Acrid Odor During Reaction or Distillation - Potential formation of acrolein.[4][5][6]- IMMEDIATE ACTION: Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). - Lower the reaction and distillation temperature. - Consider alternative synthetic routes if acrolein formation is persistent.
Incomplete Consumption of Starting Material (3-chloro-1,2-propanediol) - Insufficient base. - Low reaction temperature. - Deactivation of the base by moisture.- Use a slight excess of a strong, non-nucleophilic base. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Protocols

Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-chloro-1,2-propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 3-chloro-1,2-propanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of deionized water. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Visualizing Reaction Pathways and Troubleshooting

DOT Script for this compound Synthesis and Side Reactions:

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway (Williamson Ether Synthesis) cluster_side Common Side Reactions 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol Alkoxide Alkoxide 3-chloro-1,2-propanediol->Alkoxide  + Base (e.g., NaH) This compound This compound Alkoxide->this compound Intramolecular SN2 Cyclization Allyl Alcohol Allyl Alcohol Alkoxide->Allyl Alcohol E2 Elimination (competing) Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Ring-Opening (+ Acid or Heat) Glycerol Derivative\n(Starting Material) Glycerol Derivative (Starting Material) Acrolein Acrolein Glycerol Derivative\n(Starting Material)->Acrolein Dehydration (+ High Heat) Troubleshooting_Low_Yield start Low Yield of This compound check_impurities Analyze crude product by GC-MS. Are major impurities present? start->check_impurities alkene_present Alkene byproduct (e.g., Allyl Alcohol) detected. check_impurities->alkene_present Yes oligomers_present High MW impurities detected. check_impurities->oligomers_present Yes no_major_impurities No significant impurities detected. check_impurities->no_major_impurities No optimize_sn2 Optimize for SN2: - Lower temperature - Use less hindered base alkene_present->optimize_sn2 control_polymerization Prevent Oligomerization: - Ensure neutral/basic pH - Lower reaction/distillation temp. oligomers_present->control_polymerization check_reaction_conditions Review Reaction Conditions: - Check stoichiometry - Ensure anhydrous conditions - Verify reaction time no_major_impurities->check_reaction_conditions

References

Technical Support Center: Synthesis of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Oxetanemethanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing 3-Alkyl-3-oxetanemethanol, and what are the typical starting materials?

The most prevalent and scalable method for the synthesis of 3-Alkyl-3-oxetanemethanol is the intramolecular cyclization of a 1,3-diol derivative. A widely used approach involves the reaction of a triol, such as trimethylolpropane (B17298) or 1,1,1-tris(hydroxymethyl)ethane, with diethyl carbonate in the presence of a basic catalyst like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe).[1][2][3] This reaction proceeds through a transesterification followed by an intramolecular cyclization to form the oxetane (B1205548) ring.

Q2: My yield of this compound is consistently low. What are the potential causes?

Low yields in this compound synthesis can stem from several factors, primarily related to the stability of the oxetane ring and reaction conditions. The strained four-membered ether is susceptible to ring-opening under both acidic and strongly basic conditions.[4]

Potential causes for low yield include:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials.

  • Side Reactions: The formation of byproducts, such as polymers or other ring-opened products, can significantly reduce the yield of the desired oxetane.

  • Decomposition during Workup or Purification: The oxetane ring can be sensitive to acidic conditions sometimes used during workup, and thermal decomposition can occur during distillation if not performed under vacuum.[4]

  • Catalyst Inactivity: The base catalyst may be of poor quality or used in an insufficient amount.

Q3: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproduct formation is crucial for maximizing the yield of this compound. Here are some strategies:

  • Control of Reaction Temperature: Carefully controlling the reaction temperature is critical. The reaction should be heated sufficiently to proceed at a reasonable rate, but excessive temperatures can promote side reactions. A temperature range of 110-140°C is often employed for the reaction of triols with diethyl carbonate.[1][3]

  • Efficient Removal of Byproducts: The reaction between a triol and diethyl carbonate produces ethanol (B145695) as a byproduct. Efficiently removing the ethanol from the reaction mixture, for instance by distillation, can help drive the equilibrium towards the formation of the desired product.[2]

  • Choice of Base: While a base is necessary for the reaction, using a very strong base in excess can potentially lead to side reactions. The amount of catalyst should be optimized.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates.

Q4: What are the best practices for the purification of this compound?

Purification of this compound is typically achieved by fractional distillation under reduced pressure (vacuum distillation).[1][2][5] This is essential to prevent thermal decomposition of the product at high temperatures.

Key purification steps include:

  • Neutralization: Before distillation, it is advisable to neutralize the reaction mixture to remove the basic catalyst. This can be done by washing with a mild acidic solution followed by a brine wash.[5]

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) before distillation.

  • Vacuum Distillation: Perform the distillation under a suitable vacuum to lower the boiling point of the this compound. The boiling point will depend on the specific derivative and the pressure. For example, 3-Methyl-3-oxetanemethanol has a boiling point of 80 °C at 40 mmHg.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for 3-Alkyl-3-oxetanemethanol Synthesis

Starting Material (Triol)Alkyl GroupCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TrimethylolpropaneEthylKOHEthanol110-1402>85[1][3]
TrimethylolpropaneMethylKOHNone115183.7[2]
3-Methyl-3-oxetanemethanol-NaOMeNone90-120-70-90[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-3-oxetanemethanol from Trimethylolpropane

This protocol is adapted from a literature procedure.[1][3]

Materials:

  • Trimethylolpropane

  • Diethyl carbonate

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trimethylolpropane (0.2 mol), diethyl carbonate (0.2 mol), and a catalytic amount of potassium hydroxide (1.8 mmol) in absolute ethanol (2 mL).

  • Heat the mixture to reflux at 110°C for 1 hour with stirring.

  • After 1 hour, begin to distill off the ethanol byproduct. Continue the distillation, gradually increasing the oil bath temperature to 140°C.

  • Once the ethanol has been removed, apply a vacuum to the system for 1 hour to remove any remaining volatile impurities.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the crude product with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-Ethyl-3-oxetanemethanol.

Mandatory Visualizations

Synthesis_Workflow General Workflow for 3-Alkyl-3-oxetanemethanol Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Triol, Diethyl Carbonate, and Catalyst reflux Heat to Reflux (110-140°C) start->reflux distill Distill off Ethanol Byproduct reflux->distill vacuum Apply Vacuum to Remove Volatiles distill->vacuum cool Cool to Room Temperature vacuum->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate vac_distill Vacuum Distillation concentrate->vac_distill product Pure 3-Alkyl-3-oxetanemethanol vac_distill->product

Caption: General workflow for the synthesis of 3-Alkyl-3-oxetanemethanol.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_byproducts Byproducts Observed? check_reaction->check_byproducts No solution_reaction Increase reaction time/temperature Optimize catalyst loading check_reaction->solution_reaction Yes check_workup Loss during Workup/Purification? check_byproducts->check_workup No solution_byproducts Fine-tune temperature control Ensure efficient ethanol removal Use inert atmosphere check_byproducts->solution_byproducts Yes check_workup->start No, re-evaluate solution_workup Neutralize before distillation Use vacuum distillation Check for leaks in distillation setup check_workup->solution_workup Yes solution_reaction->check_byproducts solution_byproducts->check_workup

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 3-Oxetanemethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying 3-Oxetanemethanol using fractional distillation. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physical property data to assist in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of this compound.

Question: My this compound is not distilling, even though the heating mantle is at a high temperature. What could be the problem?

Answer: This issue can arise from several factors:

  • Inadequate Vacuum: this compound has a high boiling point at atmospheric pressure. Ensure your vacuum system is pulling a sufficient and stable vacuum. A leak in the system is a common cause for this. Check all joints and connections for a proper seal.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

  • Insufficient Heating: While the mantle may be hot, heat transfer to the liquid can be inefficient. Ensure good contact between the heating mantle and the distilling flask. Using a stirring mechanism, such as a magnetic stir bar, will ensure even heating of the liquid.

  • Flooded Column: Excessive heating can lead to a "flooded" fractionating column, where the vapor velocity is too high to allow for proper equilibrium between the liquid and vapor phases. This can prevent the vapor from reaching the condenser. Reduce the heating rate to allow the column to clear.

Question: The distillation is proceeding very slowly. How can I increase the rate?

Answer: A slow distillation is often necessary for good separation, but an excessively slow rate can be problematic. Consider the following:

  • Heating Rate: Gradually increase the temperature of the heating mantle to increase the rate of vaporization. However, be cautious not to heat too quickly, as this can compromise the separation efficiency.

  • Insulation: Insulating the distillation column and head with glass wool or aluminum foil can minimize heat loss to the surroundings, helping to maintain the necessary temperature gradient for efficient distillation.

Question: I am observing inconsistent temperature readings during the distillation. What does this indicate?

Answer: Fluctuating temperature readings can suggest several issues:

  • Bumping: The liquid may be boiling unevenly, a phenomenon known as "bumping." This can be prevented by adding boiling chips or by ensuring vigorous stirring.

  • Inconsistent Heat Source: A faulty or unstable heating mantle can cause temperature fluctuations.

  • Azeotropic Mixture: If your sample contains impurities that form an azeotrope with this compound, you may observe a non-constant boiling point.

Question: My final product is not pure. What went wrong?

Answer: Poor purity of the distilled this compound is a common problem and can be attributed to:

  • Distillation Rate Too Fast: A rapid distillation does not allow for the necessary series of vaporizations and condensations on the packing material of the fractionating column, leading to poor separation of components with close boiling points.[1]

  • Inefficient Fractionating Column: The length and type of packing material in your fractionating column are crucial for separation efficiency. For components with very close boiling points, a longer column with a more efficient packing material may be required.

  • Cross-Contamination: Ensure that the collection flasks are clean and that you are changing them at the appropriate temperature intervals to collect different fractions.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of 3-Methyl-3-oxetanemethanol, a closely related compound, is reported to be 79-80 °C at 40 mmHg.[2] The boiling point of this compound will be in a similar range under vacuum. It is crucial to monitor the pressure and temperature throughout the distillation.

Q2: Why is fractional distillation under vacuum necessary for purifying this compound?

A2: this compound has a relatively high boiling point at atmospheric pressure, and heating it to this temperature could lead to decomposition. Vacuum distillation allows the substance to boil at a much lower temperature, minimizing the risk of thermal degradation.[3]

Q3: How do I choose the right fractionating column?

A3: The choice of a fractionating column depends on the boiling point difference between this compound and any impurities. A Vigreux column is suitable for many applications. For impurities with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and better separation.

Q4: What are "boiling chips" and why are they important?

A4: Boiling chips are small, porous materials that promote smooth boiling by providing nucleation sites for bubbles to form. This prevents bumping and ensures an even rate of distillation. Always add boiling chips to the liquid before heating.

Q5: Can I reuse boiling chips?

A5: No, you should never reuse boiling chips. Once they have been used and cooled, the pores become filled with liquid, rendering them ineffective.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation under vacuum.

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump and tubing

  • Cold trap

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good seal for the vacuum.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a cold trap and the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser and start the stirrer.

    • Begin to apply the vacuum, ensuring the system is sealed and the pressure is stable at the desired level (e.g., 40 mmHg).

    • Gradually heat the distilling flask using the heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises up the fractionating column.

    • Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the lowest boiling point component.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.

    • Continue to collect the fraction as long as the temperature remains constant.

    • If the temperature begins to rise again, it indicates that a higher boiling point impurity is starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Turn off the cooling water.

    • Disassemble the apparatus and store the purified this compound in a labeled, sealed container.

Data Presentation

Physical Properties of this compound and a Related Compound:

Property3-Methyl-3-oxetanemethanolThis compound
Molecular Formula C₅H₁₀O₂[2]C₄H₈O₂[4]
Molecular Weight 102.13 g/mol [2]88.11 g/mol [4]
Boiling Point 79 - 80 °C / 40 mmHg[2]Not explicitly found
Density 1.024 g/mL at 25 °C[2]1.092 g/mL at 25 °C[4]
Appearance Clear colorless liquid[2]Colorless liquid[4]
Refractive Index n20/D 1.446[2]n20/D 1.450[4]

Mandatory Visualization

Troubleshooting_Fractional_Distillation start Distillation Problem Encountered check_temp Is the temperature stable at the expected boiling point? start->check_temp check_rate Is the distillation rate too slow or stalled? start->check_rate check_purity Is the final product impure? start->check_purity temp_yes Continue monitoring. Change collection flask when temperature changes. check_temp->temp_yes Yes temp_no Temperature is fluctuating or incorrect. check_temp->temp_no No rate_no Proceed with distillation. check_rate->rate_no No rate_yes Distillation is stalled or too slow. check_rate->rate_yes Yes purity_no Purification successful. check_purity->purity_no No purity_yes Product is impure. check_purity->purity_yes Yes check_thermometer Check thermometer placement. temp_no->check_thermometer check_bumping Check for bumping. Ensure adequate stirring or add new boiling chips. temp_no->check_bumping check_heat_source Verify heat source stability. temp_no->check_heat_source check_vacuum Check for vacuum leaks. Verify pump operation. rate_yes->check_vacuum check_heating Increase heating gradually. Ensure good flask contact. rate_yes->check_heating check_insulation Insulate column and distillation head. rate_yes->check_insulation check_flooding Check for flooded column. Reduce heating if necessary. rate_yes->check_flooding slow_distillation Slow down the distillation rate by reducing heat. purity_yes->slow_distillation check_column Use a more efficient fractionating column. purity_yes->check_column check_fractions Ensure clean collection flasks and proper fraction cuts. purity_yes->check_fractions

Caption: Troubleshooting workflow for fractional distillation.

References

Preventing oxetane ring opening during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with oxetane-containing molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent unintended ring-opening and decomposition during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane (B1205548) ring in general?

The stability of the oxetane ring is intermediate between the highly strained, reactive oxirane (epoxide) ring and the less strained, generally stable tetrahydrofuran (B95107) (THF) ring.[1][2] Its reactivity is highly dependent on the substitution pattern and the specific reaction conditions employed.[2] A common misconception is that oxetanes are universally unstable, particularly under acidic conditions; however, their stability is often context-dependent.[2][3]

Q2: Are all substituted oxetanes equally stable?

No, the substitution pattern significantly influences the stability of the oxetane ring. A key principle is that 3,3-disubstituted oxetanes exhibit the highest stability .[2][3][4] This enhanced stability is attributed to steric hindrance, where the substituents at the C3 position physically block the trajectory of external nucleophiles, preventing the attack that leads to ring-opening.[2][3] Conversely, oxetanes with electron-donating groups at the C2 position are generally less stable.[3]

Q3: Under which conditions is the oxetane ring most likely to open?

The oxetane ring is most susceptible to opening under the following conditions:

  • Strongly Acidic Conditions: Both strong protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃, AlCl₃) can catalyze ring-opening, especially in the presence of a nucleophile.[2][5][6]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the ring strain, leading to decomposition.[3][4][5] This is often exacerbated by the presence of other reactive species.

  • Powerful Reducing Agents: Certain strong reducing agents, notably Lithium Aluminum Hydride (LiAlH₄) at temperatures above 0 °C, can induce ring cleavage.[1][2]

Q4: Can I safely use acidic conditions with my oxetane-containing molecule?

While strong acids are generally detrimental, milder acidic conditions can be tolerated. The stability in acid is highly dependent on the oxetane's substitution pattern and the specific reagents.[2][3] For example, 3,3-disubstituted oxetanes are stable even at pH 1, whereas non-disubstituted oxetanes are generally stable above pH 1.[7] The presence of internal nucleophiles, such as a nearby alcohol or amine, can make the molecule more prone to intramolecular ring-opening even under milder acidic conditions.[4]

  • Tolerated Example: The synthesis of a tert-butyl ester from an oxetane-containing carboxylic acid can be achieved using isobutylene (B52900) and a catalytic amount of TsOH without ring-opening.[1]

Q5: How does the oxetane ring behave under basic and nucleophilic conditions?

The oxetane ring generally demonstrates good stability in the presence of bases and many nucleophiles.[1][8]

  • Basic Conditions: Reactions such as ester hydrolysis are often performed under basic conditions (e.g., NaOH, LiOH) specifically to avoid the acid-catalyzed ring-opening that would occur with acidic hydrolysis.[1]

  • Nucleophilic Conditions: While very strong carbon nucleophiles like organolithium or Grignard reagents can open the ring, many other nucleophilic reactions can be performed on substituents of the oxetane without affecting the ring itself.[1][9] For example, mesylates on an oxetane core can be displaced by nucleophiles like LiBr or NaN₃.[1]

Q6: What should I consider when performing reductions on a molecule containing an oxetane?

Careful selection of the reducing agent and strict temperature control are critical.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent can cause decomposition. To minimize ring-opening, reactions should be conducted at low temperatures, typically between –30 °C and –10 °C.[1]

  • Sodium Borohydride (B1222165) (NaBH₄): This is often a safer alternative. For instance, the reduction of esters to alcohols has been successful using NaBH₄ at 0 °C.[1]

  • Aluminum Hydride (AlH₃): For challenging reductions like amides, AlH₃ generated in situ has been used successfully at very low temperatures (–78 °C to –50 °C) where LiAlH₄ and NaBH₄ failed.[1]

Troubleshooting Guide: Preventing Oxetane Ring Opening

This guide addresses the common issue of unexpected oxetane decomposition during a reaction.

Problem: My oxetane-containing starting material is decomposing or I am seeing unexpected ring-opened byproducts.

Follow this workflow to diagnose and solve the issue.

G start Decomposition Observed cond1 Are you using acidic conditions? start->cond1 cond2 Are you using a strong reducing agent (e.g., LiAlH₄)? cond1->cond2 No sol1a Neutralize the reaction. Use a non-nucleophilic base (e.g., proton sponge). cond1->sol1a Yes cond3 Is the reaction run at elevated temperature? cond2->cond3 No sol2a Lower the reaction temperature to -30 to -10 °C. cond2->sol2a Yes cond4 Are strong nucleophiles present? cond3->cond4 No sol3 Lower the reaction temperature. Consider if a catalyst could enable lower temp. cond3->sol3 Yes other Other Factors: - Impure reagents? - Internal nucleophile? - Unstable substitution? cond4->other No sol4 Consider alternative synthetic routes that avoid very strong nucleophiles (e.g., organolithiums). cond4->sol4 Yes sol1b Use milder acids (e.g., cat. TsOH) or switch to basic/neutral conditions. sol1a->sol1b sol1c Ensure reagents/solvents are free of acidic impurities. sol1b->sol1c sol2b Switch to a milder reagent (e.g., NaBH₄ at 0 °C). sol2a->sol2b

Caption: Troubleshooting workflow for oxetane decomposition.

Detailed Troubleshooting Steps
  • Assess Acidity:

    • Cause: The oxetane ether oxygen is susceptible to protonation by strong protic or Lewis acids, which activates the ring for nucleophilic attack and subsequent opening.[5] Trace acidic impurities in solvents (e.g., HCl in chloroform) or reagents can be sufficient to cause degradation.[5]

    • Solution:

      • If the reaction must be acidic, screen for milder acids or use only catalytic amounts.

      • If acidity is not required, add a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a proton sponge) to scavenge any trace acid.[5]

      • Consider switching the synthetic strategy to one that employs neutral or basic conditions. For example, use basic saponification for ester hydrolysis instead of acidic conditions.[1]

  • Review Reduction Conditions:

    • Cause: Powerful hydride sources, especially LiAlH₄, can attack the oxetane ring, leading to cleavage. This is often more pronounced at ambient temperature or above.[1]

    • Solution:

      • Lower the Temperature: If LiAlH₄ is necessary, perform the reaction at sub-zero temperatures (e.g., -30 °C to -10 °C) to control reactivity.[1]

      • Change the Reagent: Switch to a milder reducing agent. NaBH₄ is often a good alternative and has been used successfully at 0 °C for reductions where LiAlH₄ might be problematic.[1]

  • Evaluate Reaction Temperature:

    • Cause: Thermal energy can promote ring-opening, particularly for less stable substitution patterns or in the presence of even weak acids or nucleophiles.[4][5]

    • Solution:

      • Attempt the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

      • Ensure uniform heating and efficient stirring, especially in large-scale reactions, to avoid localized "hot spots" that can cause decomposition.[5]

Data Summary: Tolerated vs. Problematic Conditions

The following tables summarize reaction conditions that have been shown to be compatible or incompatible with the oxetane ring.

Table 1: Stability Under Reductive Conditions

Reagent Temperature Substrate Outcome Citation
LiAlH₄ > 0 °C Oxetane Carboxylates Decomposition [1]
LiAlH₄ -30 to -10 °C Oxetane Carboxylates Successful Reduction [1]
NaBH₄ 0 °C Oxetane Carboxylates Successful Reduction [1]
AlH₃ -78 to -50 °C Oxetane Amides Successful Reduction [1]

| LiBH₄ | Room Temp | Oxetane Ether | Stable (Full Recovery) |[8] |

Table 2: Stability Under Acidic and Basic Conditions

Reagent/Condition Temperature Substrate Outcome Citation
HCl (in alcohol) Not specified Oxetane Carboxylic Acid Decomposition [1]
cat. TsOH Not specified Oxetane Carboxylic Acid Stable (Esterification) [1]
1 M aq. HCl 37 °C, 24h Secondary Alcohol Oxetane 69% Decomposition [8]
Hunig's Base Not specified Oxetane Carboxylic Acid Stable (Esterification) [1]
1 M NaOH Room Temp Oxetane Ether Stable (Full Recovery) [8]

| Basic Hydrolysis | Not specified | Oxetane Esters | Stable (Hydrolysis) |[1] |

Key Experimental Protocols

Protocol 1: Oxetane-Tolerant Ester Reduction using NaBH₄

This protocol is adapted from a procedure shown to be effective for reducing oxetane-containing esters to primary alcohols while minimizing ring-opening.[1]

Objective: To reduce an ester to an alcohol without opening the oxetane ring.

Workflow Diagram:

G sub Oxetane-Ester in Ethanol (B145695)/THF reagent NaBH₄ sub->reagent Add portionwise at 0°C quench Saturated aq. NH₄Cl reagent->quench Stir until complete, then quench at 0°C extract Workup & Purification quench->extract product Oxetane-Alcohol extract->product

Caption: Workflow for NaBH₄ reduction of an oxetane ester.

Methodology:

  • Dissolve the oxetane-containing ester (1.0 eq) in a suitable solvent mixture such as THF and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portionwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Oxetane-Tolerant Basic Ester Hydrolysis

This protocol describes a general method for the saponification of an ester in the presence of an oxetane ring, avoiding acidic conditions that could cause cleavage.[1]

Objective: To hydrolyze an ester to a carboxylic acid without opening the oxetane ring.

Methodology:

  • Dissolve the oxetane-containing ester (1.0 eq) in a mixture of THF, methanol, or ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH, ~2-3 eq) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive esters.

  • Upon completion, cool the mixture to 0 °C and carefully acidify with a mild acid, such as aqueous sodium bisulfate (NaHSO₄) or citric acid, to protonate the carboxylate.

  • Extract the carboxylic acid product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the product. Further purification may be performed if necessary.

References

Stability of 3-Oxetanemethanol in acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Oxetanemethanol in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic solutions?

A1: Based on the known chemistry of oxetanes, this compound is expected to be susceptible to degradation under acidic conditions, particularly in the presence of strong acids. The strained four-membered ether ring is prone to acid-catalyzed ring-opening.[1][2] Under basic conditions, the oxetane (B1205548) ring is generally more stable and less likely to undergo degradation unless strong nucleophiles are present.[1][2]

Q2: What is the primary degradation pathway for this compound in acidic conditions?

A2: The primary degradation pathway in acidic conditions is the acid-catalyzed hydrolysis of the oxetane ring. This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of a 1,3-diol. For this compound, the expected degradation product is 2-(hydroxymethyl)-1,3-propanediol.

Q3: I am observing the disappearance of my this compound starting material in my reaction carried out in an acidic medium. What could be the cause?

A3: The disappearance of this compound in an acidic medium is likely due to acid-catalyzed ring-opening. The rate of this degradation is dependent on the acid concentration (pH) and temperature. Even mildly acidic conditions can lead to slow degradation over time. It is advisable to evaluate the stability of this compound under your specific reaction conditions.

Q4: Can I use this compound in reactions involving strong bases?

A4: Generally, this compound is more stable in basic conditions compared to acidic conditions. However, very strong bases or nucleophiles could potentially react with the hydroxyl group or, in some cases, promote ring-opening, although this is less common than acid-catalyzed degradation. It is always recommended to perform a preliminary stability check under the intended basic conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to quantify the remaining this compound and detect the formation of degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield of desired product when using this compound in an acidic reaction. Degradation of this compound via acid-catalyzed ring-opening.1. Neutralize the reaction mixture as soon as the reaction is complete.2. Consider using a milder acid or a shorter reaction time.3. Perform a control experiment to quantify the stability of this compound under the reaction conditions without other reactants.4. If possible, explore alternative synthetic routes that avoid strongly acidic conditions.
Appearance of an unexpected, more polar byproduct in my chromatogram (e.g., HPLC, TLC). Formation of the diol degradation product (2-(hydroxymethyl)-1,3-propanediol) from the ring-opening of this compound.1. Characterize the byproduct using techniques like LC-MS or NMR to confirm its identity.2. If the byproduct is confirmed to be the diol, this indicates degradation of the oxetane ring.3. Refer to the actions for "Low or no yield of desired product..." to mitigate degradation.
Inconsistent results in experiments involving this compound. Potential instability of this compound in the solvent or reaction mixture over time, especially if the medium is slightly acidic.1. Prepare solutions of this compound fresh before use.2. If solutions must be stored, ensure they are in a neutral, aprotic solvent and stored at a low temperature.3. Buffer your reaction mixture to maintain a stable pH if compatible with your chemistry.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the degradation kinetics of this compound. The following table provides a template for how such data could be presented. Researchers are encouraged to perform stability studies under their specific experimental conditions to generate relevant data.

Condition pH Temperature (°C) Half-life (t½) Degradation Rate Constant (k)
Acidic 125Data not availableData not available
150Data not availableData not available
425Data not availableData not available
450Data not availableData not available
Basic 1025Data not availableData not available
1050Data not availableData not available
1325Data not availableData not available
1350Data not availableData not available

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC or GC system

Procedure:

1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Acidic Degradation: a. In a volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to achieve a final concentration of 0.1 mg/mL. b. Store the solution at room temperature (e.g., 25°C). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. d. Neutralize the aliquot with an equivalent amount of 1 M NaOH. e. Dilute the neutralized sample with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a suitable concentration for analysis. f. Analyze the sample by a validated stability-indicating analytical method.

3. Basic Degradation: a. In a volumetric flask, add a known volume of the stock solution and dilute with 1 M NaOH to achieve a final concentration of 0.1 mg/mL. b. Store the solution at room temperature (e.g., 25°C). c. At specified time points, withdraw an aliquot of the sample. d. Neutralize the aliquot with an equivalent amount of 1 M HCl. e. Dilute the neutralized sample for analysis as described in 2e. f. Analyze the sample by a validated stability-indicating analytical method.

4. Control Sample: a. Prepare a control sample by diluting the stock solution with deionized water to the same final concentration. b. Treat and analyze the control sample at the same time points as the stressed samples.

5. Data Analysis: a. Quantify the peak area of this compound at each time point. b. Calculate the percentage of degradation over time relative to the initial concentration (time 0). c. If desired, determine the degradation kinetics (e.g., first-order rate constant and half-life).

Protocol 2: Stability-Indicating HPLC Method Development (Example)

Objective: To develop an HPLC method to separate this compound from its potential degradation product, 2-(hydroxymethyl)-1,3-propanediol.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v). The ratio can be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 200-210 nm) if the compounds have sufficient absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound and, if available, 2-(hydroxymethyl)-1,3-propanediol.

  • Inject the individual standards to determine their retention times.

  • Inject a mixture of the standards to ensure baseline separation.

  • Analyze the samples from the forced degradation study to confirm that the degradation product is well-separated from the parent compound.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_acid Acidic Conditions This compound This compound Protonated Oxetane Protonated Oxetane This compound->Protonated Oxetane H+ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Oxetane->Ring-Opened Intermediate H2O 2-(hydroxymethyl)-1,3-propanediol 2-(hydroxymethyl)-1,3-propanediol Ring-Opened Intermediate->2-(hydroxymethyl)-1,3-propanediol -H+

Caption: Predicted degradation pathway of this compound under acidic conditions.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Samples (Acid & Base) Stress Samples (Acid & Base) Prepare Stock Solution->Stress Samples (Acid & Base) Incubate at Defined Temperature Incubate at Defined Temperature Stress Samples (Acid & Base)->Incubate at Defined Temperature Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at Defined Temperature->Withdraw Aliquots at Time Points Neutralize Aliquots Neutralize Aliquots Withdraw Aliquots at Time Points->Neutralize Aliquots Analyze by Stability-Indicating Method Analyze by Stability-Indicating Method Neutralize Aliquots->Analyze by Stability-Indicating Method Quantify Degradation Quantify Degradation Analyze by Stability-Indicating Method->Quantify Degradation End End Quantify Degradation->End

Caption: Experimental workflow for a forced degradation study of this compound.

Start Start Unexpected Peak in Chromatogram? Unexpected Peak in Chromatogram? Start->Unexpected Peak in Chromatogram? Is the reaction under acidic conditions? Is the reaction under acidic conditions? Unexpected Peak in Chromatogram?->Is the reaction under acidic conditions? Yes Investigate Other Side Reactions Investigate Other Side Reactions Unexpected Peak in Chromatogram?->Investigate Other Side Reactions No Likely Diol Degradation Product Likely Diol Degradation Product Is the reaction under acidic conditions?->Likely Diol Degradation Product Yes Characterize Peak (LC-MS, NMR) Characterize Peak (LC-MS, NMR) Likely Diol Degradation Product->Characterize Peak (LC-MS, NMR) Consider Milder Conditions Consider Milder Conditions Characterize Peak (LC-MS, NMR)->Consider Milder Conditions End End Consider Milder Conditions->End Investigate Other Side Reactions->End

Caption: Troubleshooting logic for the appearance of unexpected byproducts.

References

Technical Support Center: A Troubleshooting Guide for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane (B1205548) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of oxetanes. The following sections are organized in a question-and-answer format to directly address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my oxetane synthesis?

Low yields in oxetane synthesis can stem from several factors, primarily related to the inherent ring strain of the four-membered ether and the stability of reaction intermediates. Key reasons include:

  • Ring Instability: Oxetane rings can be unstable under harsh reaction conditions, particularly in the presence of strong acids or at high temperatures, leading to decomposition or rearrangement byproducts.[1][2] The substitution pattern on the oxetane ring significantly influences its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[1]

  • Competing Side Reactions: Depending on the synthetic method, various side reactions can compete with the desired cyclization. For instance, in the Paterno-Büchi reaction, photochemical coupling of the carbonyl compound to form a pinacol (B44631) derivative is a common side reaction.[3] In the intramolecular Williamson etherification of 1,3-diols, Grob fragmentation can occur, leading to an aldehyde and an alkene instead of the oxetane.[4]

  • Substrate-Specific Issues: The electronic and steric properties of your starting materials can significantly impact the reaction's success. For example, in the Paterno-Büchi reaction, the choice of carbonyl compound and alkene is critical, as is the irradiation wavelength.[3]

  • Inefficient Cyclization Kinetics: The formation of a four-membered ring is kinetically less favorable compared to three-, five-, or six-membered rings, often requiring the use of strong bases and good leaving groups to achieve acceptable yields in intramolecular cyclizations.[4]

Q2: My oxetane product seems to be decomposing during purification or storage. What can I do?

Product instability is a common challenge. Here are some troubleshooting steps:

  • Avoid Acidic Conditions: Oxetanes are particularly susceptible to ring-opening in acidic environments.[1][5] During workup, minimize contact time with acidic solutions and neutralize promptly. For purification by chromatography, ensure the silica (B1680970) gel is neutral.

  • Control Temperature: High temperatures can promote the degradation of oxetane rings.[2] Avoid prolonged heating during purification (e.g., high-temperature distillation) and store the final product in a cool, dark place.

  • Solvent Choice: For storage in solution, use aprotic, neutral solvents and prepare solutions fresh whenever possible.[5]

Troubleshooting Specific Synthesis Methods

This section provides detailed troubleshooting for two common methods of oxetane synthesis: the Paterno-Büchi reaction and the intramolecular cyclization of 1,3-diols.

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][6]

Problem 1: Low or no oxetane formation.

  • Possible Cause: Inappropriate wavelength of irradiation.

    • Solution: Aromatic carbonyl compounds typically require irradiation around 300 nm (using a Pyrex filter), while aliphatic carbonyls need higher energy light at ~254 nm (using a quartz or Vycor filter).[3] Ensure your light source and filter are appropriate for your specific substrate.[3]

  • Possible Cause: Competing pinacol coupling.

    • Solution: This is a common side reaction, especially with benzophenone.[3] Using the alkene in excess can help favor the desired cycloaddition.[3]

  • Possible Cause: Low quantum yield.

    • Solution: The intrinsic quantum yield of the Paternò-Büchi reaction can be low.[3] Careful monitoring of the reaction progress and optimization of the reaction time are crucial.

  • Possible Cause: Triplet quenching.

    • Solution: Some compounds, such as certain heterocycles, can act as triplet quenchers, inhibiting the reaction.[3] Be mindful of the substrate scope and potential inhibitors.

Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction

This protocol describes a safer and more scalable alternative to traditional UV-mediated Paternò-Büchi reactions.

  • In a suitable reaction vessel, dissolve the aryl glyoxylate (B1226380) (1.0 equiv) and the alkene (2.0-5.0 equiv) in a degassed solvent (e.g., acetonitrile (B52724) or benzene).

  • Add a photocatalyst, such as an iridium-based complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-5 mol%).

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxetane.

Quantitative Data: Paternò-Büchi Reaction of Aryl Glyoxylates

EntryCarbonyl SubstrateAlkenePhotocatalyst (mol%)SolventTime (h)Yield (%)
1Methyl 2-oxo-2-phenylacetate2,3-Dimethyl-2-butene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1)Benzene1295
2Ethyl 2-(4-methoxyphenyl)-2-oxoacetate1,1-Diphenylethylene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1)Acetonitrile2488
3Adamantyl 2-oxo-2-phenylacetateStyrene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2)Benzene1875

Data adapted from a study on visible-light-mediated Paternò-Büchi reactions.[7]

Diagram: Paternò-Büchi Reaction Workflow

Paterno_Buchi_Workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification Start Dissolve Carbonyl and Alkene in Solvent Add_PC Add Photocatalyst Start->Add_PC Irradiate Irradiate with Visible Light Add_PC->Irradiate Monitor Monitor Reaction Progress (TLC/GC) Irradiate->Monitor Concentrate Concentrate Reaction Mixture Monitor->Concentrate Reaction Complete Purify Column Chromatography Concentrate->Purify End Isolated Oxetane Purify->End

Caption: General experimental workflow for a visible-light-mediated Paternò-Büchi reaction.

Intramolecular Cyclization of 1,3-Diols

This method, often a variation of the Williamson ether synthesis, involves the cyclization of a 1,3-diol where one hydroxyl group is converted into a good leaving group.

Problem 2: Low yield and formation of byproducts.

  • Possible Cause: Grob fragmentation.

    • Solution: This competing reaction is more likely under certain conditions.[4] The choice of base and reaction temperature can be critical. Using a non-nucleophilic base and optimizing the temperature can help minimize fragmentation.

  • Possible Cause: Formation of a six-membered ring (1,3-dioxane).

    • Solution: This can occur if an aldehyde or ketone impurity is present in the reaction mixture, which can react with the 1,3-diol under acidic conditions.[8] Ensure all reagents and solvents are pure and consider running the reaction under an inert atmosphere to prevent oxidation.

  • Possible Cause: Inefficient cyclization.

    • Solution: The 4-exo-tet cyclization to form an oxetane can be slow. Ensure you are using a sufficiently good leaving group (e.g., tosylate, mesylate, or halide) and an appropriate base (e.g., NaH, KOtBu) to promote the intramolecular SN2 reaction.[9]

Experimental Protocol: Oxetane Synthesis from a 1,3-Diol

  • Activation of the Hydroxyl Group (Tosylation):

    • To a solution of the 1,3-diol (1.0 equiv) in pyridine (B92270) or dichloromethane (B109758) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equiv).

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, then with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate may be used directly in the next step or purified by column chromatography.

  • Intramolecular Cyclization:

    • To a solution of the crude tosylate in an anhydrous solvent such as THF or DMF, add a strong base (e.g., sodium hydride, 1.2-1.5 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC) until the starting material is consumed.

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the oxetane.

Quantitative Data: Intramolecular Cyclization of 1,3-Diols

Entry1,3-Diol SubstrateLeaving GroupBaseSolventTemperature (°C)Yield (%)
12-phenyl-1,3-propanediolTosylateNaHTHFrt85
22,2-dimethyl-1,3-propanediolTosylateKOtBuDMSO13068
3(1R,3R)-1,3-diphenyl-1,3-propanediolMesylateNaHDMFrt78

Data compiled from various sources on Williamson etherification for oxetane synthesis.[9]

Diagram: Intramolecular Cyclization of a 1,3-Diol

Williamson_Ether_Synthesis Start 1,3-Diol Activation Activation of Primary -OH (e.g., Tosylation) Start->Activation Intermediate Monotosylated Diol Activation->Intermediate Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization End Oxetane Cyclization->End Byproduct Grob Fragmentation (Side Reaction) Cyclization->Byproduct

Caption: Key steps in the synthesis of oxetanes via intramolecular cyclization of 1,3-diols.

References

Optimizing reaction conditions for 3-Oxetanemethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-Oxetanemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The primary mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP).[1][2][3] This process is driven by the high ring strain of the four-membered oxetane (B1205548) ring (approximately 107 kJ/mol). The polymerization can proceed through two main competing mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism.[3] The ACE mechanism is generally more efficient as it is less prone to cyclization side reactions.[4] Anionic polymerization is also possible but is often less effective, resulting in lower molar mass and higher dispersity.[2]

Q2: What are common initiators for the cationic ring-opening polymerization of this compound?

A2: Common initiators for the CROP of this compound and other oxetanes include Lewis acids and sulfonium (B1226848) salts. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used and robust initiator.[1][4][5] Sulfonium salts are also utilized, particularly for bulk polymerizations.[5][6]

Q3: How can the molecular weight of poly(this compound) be controlled?

A3: The molecular weight of the resulting polymer can be controlled by adjusting the monomer to initiator ratio.[1] A higher monomer-to-initiator ratio will theoretically lead to a higher molecular weight. The use of a co-initiator, such as a diol or a polyol like 1,4-butanediol (B3395766) or trimethylolpropane (B17298) (TMP), can also be employed to control the molecular weight and architecture of the polymer.[1][2]

Q4: What is the role of the hydroxyl group in this compound during polymerization?

A4: The hydroxyl group in this compound allows it to act as both a monomer and an initiator (an AB₂-type monomer), which is a key characteristic for the formation of hyperbranched polymers. This functionality enables self-condensation and the creation of complex, branched polymer architectures.

Troubleshooting Guide

Q1: I am experiencing low polymer yield. What are the possible causes and solutions?

A1: Low polymer yield can be attributed to several factors:

  • Insufficient Initiator Concentration: The concentration of the initiator directly affects the polymerization rate.[7][8][9][10] An insufficient amount of initiator may lead to incomplete monomer conversion.

  • Low Reaction Temperature: While lower temperatures can favor controlled polymerization, they also decrease the reaction rate.[11] An optimal temperature should be chosen to balance control and reaction speed.

  • Short Reaction Time: Polymerization may not have reached completion. It is advisable to monitor the reaction progress using techniques like ¹H NMR spectroscopy to observe the disappearance of monomer peaks.[1]

  • Impurities: Water and other protic impurities can terminate the growing cationic chains, leading to lower yields. Ensure all reagents and solvents are anhydrous.

Solutions:

  • Increase the initiator concentration incrementally.

  • Optimize the reaction temperature.

  • Extend the reaction time and monitor monomer conversion.

  • Use anhydrous solvents and reagents.

Q2: The polydispersity index (PDI) of my polymer is high (broad molecular weight distribution). How can I achieve a narrower PDI?

A2: A high PDI is often a result of uncontrolled initiation, chain transfer reactions, or termination reactions.

  • Slow Monomer Addition: Adding the monomer slowly to the initiator solution can help control the exothermicity of the reaction and lead to polymers with narrower molecular weight distributions.[1]

  • Use of a Core Molecule: Polymerizing from a multifunctional core molecule, such as trimethylolpropane (TMP), can result in polymers with lower dispersity compared to homopolymerization.[2][4][6]

  • Solvent Choice: The choice of solvent can influence the stability of the propagating species. For instance, using 1,4-dioxane (B91453) as a solvent has been shown to prevent intra- and intermolecular transfer reactions in the CROP of oxetane, leading to narrower PDI.[12]

Q3: I am observing uncontrolled branching in my hyperbranched polymer synthesis. How can I control the degree of branching?

A3: The degree of branching in the polymerization of monomers like this compound is highly sensitive to the reaction conditions.

  • Catalyst to Monomer Ratio: A lower ratio of catalyst to monomer tends to produce more linear or slightly branched polymers, while a higher ratio leads to a higher degree of branching.[5]

  • Reaction Temperature: The degree of branching is significantly influenced by the reaction temperature. For the related 3-ethyl-3-(hydroxymethyl)oxetane, increasing the temperature from -30 °C to 70 °C resulted in an increase in the degree of branching from 0.21 to 0.50.[4]

  • Monomer Conversion: The extent of monomer conversion is a primary factor in determining the degree of branching.[5][6]

Q4: My reaction mixture turned into a gel. What causes this and how can it be prevented?

A4: Gelation occurs when extensive cross-linking between polymer chains leads to the formation of a single, macroscopic molecule, resulting in a loss of fluidity.[13][14]

  • High Monomer Conversion: In hyperbranched polymerization, gelation can occur at high monomer conversions.

  • High Initiator Concentration: A high concentration of the initiator can lead to a rapid and uncontrolled polymerization, increasing the likelihood of gelation.

Prevention:

  • Carefully control the reaction time to stop the polymerization before the gel point is reached.

  • Optimize the initiator concentration to maintain a controlled polymerization rate.

  • Consider a semi-continuous or slow-addition process for the monomer to better manage the reaction.

Experimental Protocols

General Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from a general procedure for the CROP of functionalized oxetanes.[1]

  • Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (B109758) (DCM) (e.g., 50 mL for a 5 g scale reaction). If a co-initiator like 1,4-butanediol or trimethylolpropane is used, add it via syringe. A typical starting molar ratio is [Monomer]/[Co-initiator] = 50. Cool the solution to 0 °C in an ice bath.

  • Initiation: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) via syringe to the stirred solution. A typical starting molar ratio is [Monomer]/[Initiator] = 100. Allow the initiator to dissolve and the solution to stir for 10-15 minutes at 0 °C.

  • Polymerization: Slowly add the this compound monomer to the reaction mixture via syringe or syringe pump over 30-60 minutes. After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature) for a specified time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR.

  • Termination and Polymer Isolation: Quench the polymerization by adding an excess of methanol (B129727) (e.g., 5-10 mL). Concentrate the solution under reduced pressure.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of a non-solvent, such as cold hexanes or diethyl ether, while stirring vigorously.[1][4] Collect the precipitated polymer by filtration or decantation and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature on the Degree of Branching for Poly(3-ethyl-3-hydroxymethyl)oxetane

Reaction Temperature (°C)Degree of Branching
-300.21
-20.36
300.43
700.50

Data adapted from a study on a structurally similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane.[4]

Table 2: Influence of Initiator Concentration on Polymer Properties (General Trends)

Initiator ConcentrationPolymerization RateMolecular Weight (Mw)
IncreasingIncreasesDecreases

General trends observed in polymerization kinetics.[8]

Visualizations

Experimental_Workflow A Preparation: - Add anhydrous DCM - Add co-initiator (optional) - Cool to 0 °C B Initiation: - Slowly add BF3·OEt2 - Stir for 10-15 min A->B C Polymerization: - Slowly add this compound - Stir for specified time - Monitor conversion (NMR) B->C D Termination: - Quench with Methanol C->D E Isolation & Purification: - Concentrate solution - Precipitate in non-solvent - Filter and dry D->E

Experimental workflow for this compound polymerization.

Troubleshooting_Workflow Start Problem Encountered P1 Low Yield Start->P1 P2 High PDI Start->P2 P3 Uncontrolled Branching Start->P3 P4 Gelation Start->P4 C1 Check: - Initiator concentration - Reaction temperature - Reaction time - Reagent purity P1->C1 C2 Review: - Monomer addition rate - Use of core molecule - Solvent choice P2->C2 C3 Adjust: - Catalyst/monomer ratio - Reaction temperature - Monomer conversion P3->C3 C4 Control: - Monomer conversion - Initiator concentration - Monomer addition rate P4->C4

Troubleshooting workflow for common polymerization issues.

Polymerization_Mechanism cluster_ACE Activated Chain End (ACE) Mechanism cluster_AM Activated Monomer (AM) Mechanism ACE_init Initiator + Monomer -> Active Chain End ACE_prop Active Chain End + Monomer -> Propagating Chain ACE_init->ACE_prop AM_init Initiator + Monomer -> Activated Monomer AM_prop Polymer Chain + Activated Monomer -> Propagating Chain AM_init->AM_prop Start Cationic Ring-Opening Polymerization Start->ACE_init Start->AM_init

Competing mechanisms in cationic ring-opening polymerization.

References

Technical Support Center: Purification of Crude 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Oxetanemethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes, the most probable impurities in crude this compound include:

  • Unreacted Starting Materials: Such as trimethylolpropane (B17298) and diethyl carbonate.

  • Byproducts: Primarily ethanol, formed during the reaction.

  • Residual Catalysts: Basic catalysts like potassium hydroxide (B78521) (KOH) may be present.

  • Polymeric Materials: High molecular weight byproducts can form under certain reaction conditions.

Q2: My crude this compound is a viscous, dark-colored liquid. How can I address this?

A2: The high viscosity and dark color are likely due to the presence of polymeric byproducts and other high-boiling point impurities. A preliminary purification step, such as a simple distillation or filtration through a plug of silica (B1680970) gel, can help remove these before proceeding to more rigorous purification methods like fractional distillation.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low yield can result from several factors:

  • Incomplete Reaction: If the initial synthesis did not go to completion, the amount of desired product in the crude mixture will be low.

  • Product Loss During Transfers: Be mindful of material loss when transferring the product between flasks and purification apparatus.

  • Decomposition: this compound may be sensitive to high temperatures. Prolonged heating during distillation can lead to degradation.

  • Aggressive Purification: Overly stringent purification cuts during distillation or discarding fractions that still contain the product during chromatography can reduce the yield.

Q4: How can I effectively remove water from my purified this compound?

A4: this compound is hygroscopic and will readily absorb moisture from the atmosphere. To obtain an anhydrous product, it is recommended to dry the purified liquid over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å), followed by decantation or filtration under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The distillation column has an insufficient number of theoretical plates for the separation.

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

    • Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the components and can improve separation.

Issue 2: The product is co-distilling with a lower-boiling impurity.

  • Possible Cause: Formation of an azeotrope between this compound and an impurity.

  • Solution:

    • Try a different purification technique, such as column chromatography or recrystallization.

    • Consider a chemical treatment to remove the impurity prior to distillation. For example, if the impurity is acidic, a wash with a mild base may be effective.

Issue 3: The distillation rate is too slow or too fast.

  • Possible Cause: Improper heating or vacuum.

  • Solution:

    • Adjust the heating mantle to ensure a steady boiling rate. The distillate should be collected at a rate of approximately 1-2 drops per second.

    • Ensure the vacuum system is free of leaks to maintain a stable, low pressure.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Lower the temperature at which the solution becomes saturated by adding more of the primary solvent.

    • Ensure a slow cooling rate to allow for proper crystal lattice formation.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the concentration of the compound is too low.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the this compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

    • Cool the solution to a lower temperature using an ice bath or refrigerator.

Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent system is not polar enough.

  • Solution:

    • Increase the proportion of the more polar solvent in your eluent mixture. For this compound, which is a polar molecule, a good starting point is a mixture of ethyl acetate (B1210297) and hexanes. You may need to increase the percentage of ethyl acetate or add a small amount of an even more polar solvent like methanol.

Issue 2: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent system is too polar.

  • Solution:

    • Decrease the proportion of the polar solvent in your eluent mixture. Increase the amount of the non-polar solvent (e.g., hexanes).

Issue 3: Tailing of the product spot on the TLC plate and poor separation on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel is acidic).

  • Solution:

    • Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to neutralize the acidic sites on the silica gel.

    • Consider using a different stationary phase, such as neutral alumina.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation >98% (GC)60-85%Effective for large-scale purification; removes non-volatile impurities and solvents with significantly different boiling points.Potential for thermal decomposition if overheated; requires a significant difference in boiling points for effective separation.
Recrystallization >99%50-70%Can yield very high-purity crystalline solids; effective for removing small amounts of impurities.Finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor.
Column Chromatography >99%40-80%Highly effective for separating compounds with similar polarities; adaptable to a wide range of compounds.Can be time-consuming and labor-intensive for large quantities; requires significant amounts of solvent.

Note: The data presented is based on typical results for 3-alkyl-3-oxetanemethanol derivatives and should be considered as a general guideline for this compound.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Slowly reduce the pressure using a vacuum pump to the desired level (e.g., 10-20 mmHg).

    • Collect a forerun fraction containing low-boiling impurities.

    • Carefully collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of 3-methyl-3-oxetanemethanol (B150462) is reported as 80 °C at 40 mmHg, which can be used as an initial estimate.[1][2]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent. Good candidate solvents for polar compounds include ethanol, ethyl acetate, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the more polar this compound.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound pre_treatment Pre-treatment (Optional) (e.g., Simple Distillation, Filtration) crude->pre_treatment frac_dist Fractional Distillation crude->frac_dist col_chrom Column Chromatography crude->col_chrom pre_treatment->frac_dist analysis Purity Analysis (GC, NMR) frac_dist->analysis recryst Recrystallization recryst->analysis col_chrom->analysis analysis->frac_dist Impure analysis->recryst Impure analysis->col_chrom Impure pure_product Pure this compound analysis->pure_product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation start Fractional Distillation Issue poor_sep Poor Separation start->poor_sep co_dist Co-distillation start->co_dist rate_issue Incorrect Rate start->rate_issue sol_longer_col Use Longer/More Efficient Column poor_sep->sol_longer_col Yes sol_vacuum Use Vacuum Distillation poor_sep->sol_vacuum Yes sol_alt_method Switch to Chromatography/Recrystallization co_dist->sol_alt_method Yes sol_adjust_heat Adjust Heating rate_issue->sol_adjust_heat Yes sol_check_leaks Check for Vacuum Leaks rate_issue->sol_check_leaks Yes

Caption: Troubleshooting logic for fractional distillation issues.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals sol_co_solvent Add Co-solvent oiling_out->sol_co_solvent Yes sol_slow_cool Slower Cooling oiling_out->sol_slow_cool Yes sol_concentrate Concentrate Solution no_crystals->sol_concentrate Yes sol_induce Induce Crystallization (Scratch/Seed) no_crystals->sol_induce Yes

Caption: Troubleshooting logic for recrystallization problems.

References

Challenges in the scale-up of 3-Oxetanemethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Oxetanemethanol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to industrial production.

Issue Potential Cause Recommended Solution
Low or Inconsistent Yields Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using techniques like GC or NMR. Consider extending the reaction time or cautiously increasing the temperature.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature fluctuations.[1]Ensure precise measurement of reactants. Implement robust temperature control systems to avoid localized overheating.
Base Inefficiency: The base used for the cyclization (e.g., KOH, NaOH) may not be sufficiently strong or soluble in the reaction medium.Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The use of phase-transfer catalysts can also improve the efficiency of biphasic reactions.[2]
Formation of Impurities Dimerization/Polymerization: High concentrations of reactants or elevated temperatures can lead to intermolecular reactions.Control the rate of addition of reactants to maintain a low instantaneous concentration. Ensure efficient heat removal to prevent temperature spikes.
Ring-Opening of Oxetane (B1205548): Presence of acidic impurities or conditions can catalyze the opening of the strained oxetane ring.Use high-purity, anhydrous solvents and reagents. Neutralize any acidic components before workup and purification.
Unreacted Starting Materials: Inefficient mixing or mass transfer limitations at a larger scale.Improve agitation to ensure homogeneity. For multiphase reactions, consider using a phase-transfer catalyst to enhance interfacial reactions.
Difficulties in Purification Azeotrope Formation: this compound may form azeotropes with solvents or byproducts, making separation by distillation challenging.Perform a literature search or experimental analysis to identify potential azeotropes. Consider using a different solvent for extraction or employing azeotropic distillation with a suitable entrainer.
Thermal Decomposition: The product may be sensitive to high temperatures during distillation.Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
Co-distillation of Impurities: Impurities with similar boiling points to the product.Employ fractional distillation with a high-efficiency column. Alternatively, consider other purification techniques such as column chromatography for smaller scales or crystallization if a suitable derivative can be formed.
Safety Concerns During Scale-up Exothermic Reaction: The ring-formation reaction can be exothermic, leading to a runaway reaction if not properly controlled.Implement a robust cooling system and monitor the internal temperature closely. For large-scale reactions, consider a semi-batch process where one reactant is added gradually.
Handling of Strong Bases: Use of hazardous bases like sodium hydride requires special handling procedures.Ensure all personnel are trained in the safe handling of pyrophoric and water-reactive reagents. Use appropriate personal protective equipment (PPE) and conduct operations in an inert atmosphere.
Flammable Solvents: Use of flammable organic solvents poses a fire risk.Ensure the production area is well-ventilated and free of ignition sources. Use intrinsically safe equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are temperature, reactant addition rate, and agitation. The intramolecular cyclization to form the strained oxetane ring can be exothermic, and poor temperature control can lead to byproduct formation and reduced yield.[1] Gradual addition of reactants helps to manage the reaction exotherm and maintain a safe operating temperature. Efficient agitation is crucial to ensure homogeneity and good heat transfer, especially in larger reactors.

Q2: What are the common byproducts in this compound synthesis and how can they be minimized?

A2: Common byproducts can include oligomers or polymers resulting from intermolecular reactions, and diol impurities from the ring-opening of the oxetane ring. Minimizing byproducts can be achieved by maintaining a low reaction temperature, controlling the stoichiometry of the reactants, and avoiding acidic conditions, which can catalyze ring-opening.

Q3: Is vacuum distillation always necessary for the purification of this compound?

A3: While not always strictly necessary at a small lab scale, vacuum distillation is highly recommended for larger quantities and scale-up operations. This compound has a relatively high boiling point at atmospheric pressure, and distillation at elevated temperatures can lead to thermal decomposition and reduced purity. Vacuum distillation allows for purification at a lower temperature, preserving the integrity of the molecule.

Q4: What are the primary safety hazards associated with the industrial production of this compound?

A4: The primary safety hazards include the handling of strong and often flammable bases (e.g., sodium hydride), the use of flammable organic solvents, and the potential for a runaway exothermic reaction. A thorough process safety assessment is essential before any scale-up. This should include measures for emergency cooling, pressure relief, and appropriate fire suppression systems. All personnel should be equipped with and trained to use appropriate personal protective equipment (PPE).

Q5: Can alternative synthetic routes be considered for the large-scale production of this compound?

A5: Yes, while the intramolecular Williamson ether synthesis is a common route, other methods like the Paternò-Büchi reaction (a [2+2] photocycloaddition) can produce oxetanes.[3][4][5] However, the industrial application of photochemical reactions can be challenging due to the need for specialized equipment and potential issues with light penetration in large reactors.[4] Each potential route requires a thorough evaluation for scalability, cost-effectiveness, and safety.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis at Different Scales

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Industrial Scale (multi-kilograms)
Starting Material 3-chloro-2-(chloromethyl)-1-propanol3-chloro-2-(chloromethyl)-1-propanol3-chloro-2-(chloromethyl)-1-propanol
Base Potassium Hydroxide (B78521) (KOH)Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)
Solvent Ethanol (B145695)/WaterToluene/Water (with phase-transfer catalyst)Toluene or other high-boiling organic solvent
Temperature 70-80 °C80-100 °C90-110 °C
Reaction Time 4-8 hours8-16 hours12-24 hours
Typical Yield 70-85%65-80%60-75%
Purity (after purification) >98%>97%>97%

Note: The data in this table is representative and may vary depending on the specific process and equipment used.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis of oxetanes.

Materials:

  • 3-chloro-2-(chloromethyl)-1-propanol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-(chloromethyl)-1-propanol in ethanol.

  • Prepare a solution of potassium hydroxide in water and add it dropwise to the stirred solution of the di-chloro alcohol over a period of 1-2 hours.

  • After the addition is complete, heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Reactants: 3-chloro-2-(chloromethyl)-1-propanol Potassium Hydroxide dissolution Dissolution in Ethanol reactants->dissolution reaction Intramolecular Cyclization (Reflux, 4-6h) dissolution->reaction solvent_removal Solvent Removal (Reduced Pressure) reaction->solvent_removal extraction Extraction with Diethyl Ether solvent_removal->extraction washing Washing with Brine extraction->washing drying Drying over MgSO4 washing->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Experimental Workflow for Laboratory Synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (GC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_reaction Increase Reaction Time/Temp incomplete->extend_reaction Yes check_byproducts Analyze for Byproducts incomplete->check_byproducts No end Problem Resolved extend_reaction->end byproducts_present Byproducts Detected? check_byproducts->byproducts_present optimize_conditions Optimize Temp & Stoichiometry byproducts_present->optimize_conditions Yes check_purification Review Purification Method byproducts_present->check_purification No optimize_conditions->end distillation_issue Distillation Problem? check_purification->distillation_issue use_vacuum Use Vacuum Distillation distillation_issue->use_vacuum Yes distillation_issue->end No use_vacuum->end

Caption: Troubleshooting Logic for Low Yield/Purity in this compound Production.

References

Technical Support Center: Degradation of 3-Oxetanemethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of 3-Oxetanemethanol and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of the oxetane (B1205548) ring in this compound and its derivatives?

A1: The stability of the oxetane ring is primarily influenced by the substitution pattern and the reaction conditions. The four-membered ring is strained, making it susceptible to ring-opening under certain conditions.[1][2] Generally, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, which can protect the ring from nucleophilic attack.[1][2] For this compound and its 3-alkyl derivatives, the key factors to control are temperature and pH.

Q2: Under what conditions is the oxetane ring in my compound most likely to degrade?

A2: The oxetane ring is most susceptible to degradation under strongly acidic conditions (both protic and Lewis acids), which can catalyze ring-opening.[3] High temperatures can also promote thermal decomposition.[2] While generally more stable than 2-substituted oxetanes, 3-substituted oxetanes containing an internal nucleophile, such as the hydroxyl group in this compound, can readily undergo ring-opening in acidic environments.[1][2]

Q3: How does the substitution at the 3-position affect the metabolic stability of oxetane derivatives?

A3: Substitution at the 3-position of the oxetane ring generally enhances metabolic stability compared to substitution at the 2-position.[4] This increased stability is attributed to a reduction in lipophilicity and less favorable interactions with cytochrome P450 (CYP) enzymes.[4] The incorporation of a 3-substituted oxetane moiety can be a strategic approach in drug design to block metabolically labile sites and improve the pharmacokinetic profile of a molecule.[5]

Q4: What are the expected degradation products of this compound under acidic conditions?

A4: Under acidic conditions, this compound is expected to undergo acid-catalyzed ring-opening. This proceeds via protonation of the oxetane oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of a more stable five-membered tetrahydrofuran (B95107) ring, specifically (tetrahydrofuran-3-yl)methanol. Alternatively, if other nucleophiles are present in the reaction media, they may also attack the protonated oxetane, leading to different ring-opened products.

Troubleshooting Guide

Issue 1: Unexpected degradation of my oxetane-containing compound during a reaction.

  • Potential Cause: The presence of acidic impurities in reagents or solvents. Even trace amounts of acid can catalyze the degradation of the oxetane ring.[3]

  • Troubleshooting Steps:

    • Check pH: If your reaction is in a protic solvent, carefully measure the pH.

    • Neutralize Acid: If the medium is acidic, consider adding a non-nucleophilic base (e.g., a hindered amine like proton sponge) to neutralize any acid.[3]

    • Purify Reagents: Ensure all solvents and reagents are free from acidic impurities. For instance, certain grades of chloroform (B151607) can contain trace amounts of HCl.[3]

    • Avoid Strong Lewis Acids: If a Lewis acid is necessary, screen for milder options or perform the reaction at a lower temperature.[3]

Issue 2: Thermal decomposition during a high-temperature reaction.

  • Potential Cause: The oxetane ring is thermally labile, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Attempt the reaction at the lowest feasible temperature, even if it requires a longer reaction time.[3]

    • Ensure Uniform Heating: For larger-scale reactions, ensure efficient stirring to avoid localized "hot spots" that can lead to degradation.[3]

Issue 3: Inconsistent results in biological assays.

  • Potential Cause: The compound may be degrading in the assay buffer, particularly if the buffer is acidic.[6]

  • Troubleshooting Steps:

    • Assess Buffer Stability: Perform a preliminary experiment to assess the stability of your compound in the assay buffer under the experimental conditions (e.g., time, temperature).

    • Adjust Buffer pH: If instability is observed, consider adjusting the buffer pH to a more neutral or slightly basic range, if compatible with the assay.

    • Fresh Preparations: Prepare solutions of the oxetane-containing compound fresh before each experiment. If storage is unavoidable, use a neutral, aprotic solvent and store at low temperatures.[6]

Degradation Pathways and Experimental Protocols

Acid-Catalyzed Degradation Pathway of this compound

Under acidic conditions, the primary degradation pathway for this compound is an intramolecular ring-opening reaction to form a five-membered ring derivative.

Caption: Acid-catalyzed intramolecular ring-opening of this compound.

Experimental Protocol: pH Stability Assessment

This protocol outlines a general procedure for assessing the stability of a this compound derivative at various pH values.

pH Stability Workflow prep_stock 1. Prepare Stock Solutions - 10 mM compound in ACN - 10 mM internal standard in ACN prep_samples 3. Prepare Samples - Add stock to each buffer (final conc. ~100 µM) - Prepare T=0 sample by quenching immediately prep_stock->prep_samples prep_buffers 2. Prepare Buffers pH range 2-10 (e.g., citrate, phosphate, borate) prep_buffers->prep_samples incubation 4. Incubate Samples At a controlled temperature (e.g., 37°C) prep_samples->incubation sampling 5. Withdraw Aliquots At various time points (e.g., 0, 1, 2, 4, 8, 24h) incubation->sampling analysis 6. Analyze by HPLC/LC-MS - Quench reaction in aliquots - Determine peak areas of compound and internal standard sampling->analysis data 7. Calculate & Plot Data - Normalize compound:internal standard ratio - Plot % remaining vs. time to find half-life analysis->data

Caption: Experimental workflow for assessing pH stability of oxetane derivatives.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your oxetane compound in acetonitrile (B52724) (ACN) and a separate 10 mM stock solution of a suitable internal standard in ACN.[3]

  • Buffer Preparation: Prepare a range of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 10).[6]

  • Sample Incubation: For each pH condition, add a small volume of the oxetane stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Incubate these solutions at a constant temperature, for example, 37°C.[6]

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.[6]

  • Quenching and Analysis: Immediately quench the reaction in the aliquot, for example, by adding a known concentration of the internal standard dissolved in ACN. Analyze the samples using a validated HPLC or LC-MS method to determine the concentrations of the parent compound and the internal standard.[3]

  • Data Analysis: Calculate the ratio of the peak area of the oxetane compound to the peak area of the internal standard for each time point. Normalize these ratios to the T=0 sample. Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics and half-life.[3]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example pH Stability Data for a 3-Substituted Oxetane Derivative at 37°C

Time (hours)% Remaining (pH 2.0)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
18598100100
2729699100
451939999
826889899
24<5759798

Note: The data in this table is illustrative and will vary depending on the specific compound and experimental conditions.

References

How to avoid polymerization during 3-Oxetanemethanol distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively distilling 3-Oxetanemethanol while avoiding polymerization.

Understanding the Challenge: Polymerization of this compound

This compound, a valuable building block in pharmaceutical and materials science, is prone to cationic ring-opening polymerization, especially at elevated temperatures or in the presence of acidic impurities. During distillation, thermal stress can initiate this polymerization, leading to product loss, equipment fouling, and potentially hazardous pressure buildup. This guide provides protocols and troubleshooting strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound distillation?

A1: The primary cause is cationic ring-opening polymerization. The oxetane (B1205548) ring is susceptible to opening when protonated by acidic species. At the elevated temperatures of distillation, trace acidic impurities on glassware or in the crude material can act as catalysts, initiating a chain reaction that results in the formation of polyether chains.

Q2: How can I prevent this polymerization?

A2: The most effective method is to neutralize any potential acidic catalysts by making the distillation environment basic. This is achieved by adding a non-volatile, basic stabilizer to the distillation pot. Additionally, performing the distillation under vacuum reduces the boiling point, thereby lowering the thermal stress on the molecule.

Q3: What type of inhibitors or stabilizers should I use?

A3: For inhibiting cationic polymerization, basic stabilizers are recommended. Solid bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective. Liquid amines with high boiling points, such as triethylamine (B128534) or diisopropylethylamine, can also be used as they act as proton scavengers[1]. It is crucial to use a non-volatile inhibitor that will remain in the distillation flask.

Q4: Can I use common radical inhibitors like hydroquinone (B1673460) or BHT?

A4: Radical inhibitors such as hydroquinone or BHT are generally not effective for preventing the cationic polymerization of oxetanes. The polymerization mechanism is not radical-based, so these inhibitors will not interrupt the chain reaction.

Q5: What are the signs of polymerization during distillation?

A5: Signs of polymerization include:

  • A sudden increase in the viscosity of the liquid in the distillation flask.

  • An unexpected and rapid increase in temperature in the distillation pot.

  • A decrease or complete stop in the collection of the distillate.

  • A rapid increase in pressure within the distillation apparatus.

If any of these signs are observed, it is critical to stop the distillation immediately by removing the heat source and allowing the system to cool down.

Experimental Protocols

Recommended Protocol for Vacuum Distillation of this compound

This protocol is designed to minimize the risk of polymerization.

Materials:

  • Crude this compound

  • Potassium hydroxide (KOH) pellets or powder

  • Standard vacuum distillation glassware (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Thoroughly clean and dry all glassware to remove any acidic residues.

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below.

    • Place a stir bar in the distillation flask.

  • Inhibitor Addition:

    • To the crude this compound in the distillation flask, add a small amount of potassium hydroxide. A general guideline is to use 0.1-0.5% by weight of KOH relative to the crude material.

    • Stir the mixture for 15-20 minutes at room temperature to ensure neutralization of any acidic impurities.

  • Distillation:

    • Begin stirring the mixture.

    • Slowly evacuate the system to the desired pressure. For this compound, a pressure of 10-20 mmHg is a good starting point to achieve a boiling point well below its atmospheric boiling point.

    • Once the vacuum is stable, gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the concentration of non-volatile impurities and potential charring.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with an inert gas like nitrogen or argon before dismantling the apparatus.

Data Presentation

The following table summarizes the recommended distillation parameters and inhibitor concentrations. These are starting points and may require optimization based on the purity of the starting material and the scale of the distillation.

ParameterRecommended ValueRationale
Inhibitor Potassium Hydroxide (KOH)A strong, non-volatile base that effectively neutralizes acidic catalysts.
Inhibitor Concentration 0.1 - 0.5 wt%Sufficient to neutralize trace acids without causing significant side reactions.
Distillation Pressure 10 - 20 mmHgLowers the boiling point to reduce thermal stress on the this compound.
Distillation Temperature Monitor and recordThe boiling point will depend on the pressure. A stable temperature indicates pure product.
Safety Precaution Do not distill to drynessPrevents overheating and potential decomposition of the residue.

Troubleshooting Guide

Issue Possible Cause Solution
No distillate is being collected at the expected temperature. 1. Vacuum is not low enough. 2. Heating is insufficient. 3. Polymerization has started, increasing the boiling point.1. Check for leaks in the system and ensure the vacuum pump is functioning correctly. 2. Gradually increase the heating mantle temperature. 3. Immediately stop heating, cool the flask, and inspect the contents for increased viscosity. If polymerization has occurred, the distillation must be stopped.
The liquid in the distillation flask is becoming viscous. Polymerization is occurring.Immediately stop the distillation. Remove the heat source and allow the system to cool completely under vacuum before venting. Dispose of the polymerized material according to safety guidelines.
The pressure in the system is increasing unexpectedly. 1. A leak has developed in the apparatus. 2. Outgassing of volatile impurities. 3. Runaway polymerization is generating gaseous byproducts.1. Check all joints and connections for leaks. 2. Allow the pressure to stabilize before increasing the temperature further. 3. This is a critical safety concern. Immediately remove the heat source and allow the system to cool. If the pressure continues to rise rapidly, evacuate the area and follow emergency procedures.
The distillate is cloudy or discolored. 1. "Bumping" of the liquid in the distillation flask. 2. Co-distillation of impurities.1. Ensure smooth stirring and do not heat too rapidly. 2. Collect a forerun fraction to remove more volatile impurities before collecting the main product.

Visualizations

Experimental Workflow for Safe Distillation

experimental_workflow Workflow for Safe Distillation of this compound cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Clean and Dry Glassware B Add Crude this compound and Stir Bar to Flask A->B C Add 0.1-0.5 wt% KOH B->C D Stir for 15-20 min C->D E Assemble Distillation Apparatus D->E Proceed to Distillation F Evacuate System (10-20 mmHg) E->F G Gradually Heat with Stirring F->G H Collect Pure Fraction G->H I Cool to Room Temperature H->I Distillation Complete J Vent with Inert Gas I->J K Disassemble Apparatus J->K

Caption: Workflow for the safe distillation of this compound.

Troubleshooting Logic for Polymerization Issues

troubleshooting_logic Troubleshooting Polymerization During Distillation Start Distillation in Progress Viscosity_Check Is liquid viscosity increasing? Start->Viscosity_Check Stop_Distillation STOP HEATING IMMEDIATELY! Cool to RT under vacuum. Vent with inert gas. Viscosity_Check->Stop_Distillation Yes Pressure_Check Is pressure increasing unexpectedly? Viscosity_Check->Pressure_Check No Continue_Monitoring Continue monitoring Continue_Monitoring->Viscosity_Check Pressure_Check->Continue_Monitoring No Check_Leaks Check for system leaks Pressure_Check->Check_Leaks Yes Runaway_Check Is pressure rise rapid? Check_Leaks->Runaway_Check Runaway_Check->Continue_Monitoring No, and leak fixed Emergency EMERGENCY SHUTDOWN Evacuate Area Runaway_Check->Emergency Yes

Caption: Decision tree for troubleshooting polymerization during distillation.

References

Validation & Comparative

Validating the Synthesis of 3-Oxetanemethanol: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of novel chemical entities are paramount. This guide provides a comparative analysis for the validation of 3-Oxetanemethanol synthesis, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool. We present a detailed experimental protocol for a common synthesis route, comparative NMR data for the target molecule and potential byproducts, and a clear workflow for synthesis and validation.

Synthesis of this compound: An Established Protocol

A prevalent and effective method for synthesizing 3-substituted-3-oxetanemethanol derivatives involves the reaction of a triol with diethyl carbonate in the presence of a base. The following protocol is adapted from established procedures for similar compounds and is optimized for the synthesis of this compound from pentaerythritol (B129877).

Experimental Protocol:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol (1.0 eq), diethyl carbonate (1.0-1.2 eq), and a catalytic amount of potassium hydroxide (approx. 0.01 eq) in anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion of the reaction, arrange the apparatus for distillation and remove the ethanol and excess diethyl carbonate under atmospheric pressure.

  • Work-up: Cool the reaction mixture to room temperature and add deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

NMR Spectroscopic Validation

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the successful synthesis of this compound can be confirmed and the presence of any impurities can be identified.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound and potential byproducts that may form during the synthesis. The primary starting material, pentaerythritol, is also included for reference.

Compound NameStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound (Target) ~4.5-4.7 (m, 4H, -CH₂-O- of oxetane (B1205548) ring), ~3.8 (d, 2H, -CH₂-OH), ~3.0 (m, 1H, -CH- of oxetane ring), ~1.8 (t, 1H, -OH)~78-80 (-CH₂-O- of oxetane ring), ~65 (-CH₂-OH), ~45 (-CH- of oxetane ring)
Pentaerythritol (Starting Material)~3.6 (s, 8H, -CH₂-OH), ~2.5 (s, 4H, -OH)~63 (-CH₂-OH), ~46 (quaternary C)
3,3-Bis(hydroxymethyl)oxetane~4.4 (s, 4H, -CH₂-O- of oxetane ring), ~3.7 (s, 4H, -CH₂-OH)[1]~76 (-CH₂-O- of oxetane ring), ~64 (-CH₂-OH), ~47 (quaternary C of oxetane ring)
2,4,8,10-Tetraoxaspiro[5.5]undecane Derivative (Potential Spirocyclic Byproduct)Expected signals for methylene (B1212753) protons of the two six-membered rings, likely appearing as complex multiplets between 3.5-4.5 ppm. For a similar compound, 3,9-Dimethyl-2,4,8,10-tetraoxaspiro-5,5-undecane, signals are observed around 1.1 (d), 3.4 (t), 4.1 (q), 4.5 (t).Expected signals for the spiro-carbon, the methylene carbons adjacent to oxygen, and the central methylene carbons of the rings. For 3,9-Dimethyl-2,4,8,10-tetraoxaspiro-5,5 undecane, peaks are observed around 21, 33, 67, and 100 ppm.[2]

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation by NMR spectroscopy.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_impurities Impurity Analysis Reactants Pentaerythritol + Diethyl Carbonate + KOH (cat.) Reaction Reflux in Ethanol Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Crude_Product Crude this compound Purification->Crude_Product NMR_Analysis 1H and 13C NMR Spectroscopy Crude_Product->NMR_Analysis Data_Comparison Compare Spectra with Reference Data NMR_Analysis->Data_Comparison Final_Product Pure this compound (Validated) Data_Comparison->Final_Product Match Impurity_Check Identify Impurity Signals Data_Comparison->Impurity_Check Mismatch Impurity_Check->Purification Further Purification Required

Caption: Workflow for the synthesis and NMR validation of this compound.

By following this guide, researchers can confidently synthesize and validate this compound, ensuring the purity and structural integrity of the final product for its intended applications in drug discovery and development. The provided comparative NMR data serves as a crucial reference for identifying the target compound and distinguishing it from potential synthetic byproducts.

References

A Comparative Guide to 3-Oxetanemethanol and Other Cyclic Ether Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, saturated heterocycles is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical properties of drug candidates. Among these, cyclic ethers are frequently employed as versatile building blocks. This guide provides an objective, data-driven comparison of 3-Oxetanemethanol with two other commonly utilized cyclic ethers, Tetrahydrofuran (THF) and Tetrahydropyran (THP), focusing on key attributes relevant to drug design and development.

The selection of an appropriate building block can significantly impact a compound's solubility, lipophilicity, and metabolic stability, ultimately influencing its pharmacokinetic profile and overall viability as a therapeutic agent. This compound, with its four-membered ring, presents a unique structural motif that can confer distinct advantages over the more traditional five- and six-membered cyclic ethers.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key quantitative data for this compound, Tetrahydrofuran, and Tetrahydropyran, allowing for a direct comparison of their fundamental properties.

PropertyThis compoundTetrahydrofuran (THF)Tetrahydropyran (THP)
Molecular Weight ( g/mol ) 88.11[1]72.11[2]86.13[3]
logP (Octanol-Water Partition Coefficient) -0.2 (calculated for 3-Methyl-3-oxetanemethanol)[4]0.46[5]0.95[3][6]
Aqueous Solubility Miscible (inferred from ethyl analogue)[7]Miscible[8][9]80,200 mg/L[3][10]
Metabolic Stability (Intrinsic Clearance, CLint) Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of Lipophilicity (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its determination.[11]

Objective: To determine the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing a precise volume of n-octanol and PBS (e.g., 1:1 v/v).

  • Securely cap the vial and shake vigorously using a vortex mixer for a set period (e.g., 1 hour) to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the test compound in each aliquot using a validated HPLC method.

  • Calculate the logP value using the following equation: logP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility by Kinetic Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds.[12]

Objective: To determine the maximum soluble concentration of a compound in an aqueous buffer under specific conditions.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Filtration system (for direct UV method)

Procedure (Nephelometric Method):

  • Dispense a small volume of the DMSO stock solution of the test compound into the wells of a 96-well plate.

  • Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Mix the contents and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.

  • The solubility is determined as the highest concentration at which no significant precipitation is observed.

Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[8][13]

Objective: To determine the intrinsic clearance (CLint) of a test compound, which reflects its rate of metabolism.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Incubator set to 37°C

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[8]

  • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg of microsomal protein per mL).[14]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate a key experimental workflow and the logical impact of cyclic ether selection on drug properties.

Caption: Workflow for the Human Liver Microsome Metabolic Stability Assay.

G cluster_inputs Cyclic Ether Building Blocks cluster_properties Physicochemical Properties cluster_outcome Drug-like Properties oxetane (B1205548) This compound solubility Aqueous Solubility oxetane->solubility Increases lipophilicity Lipophilicity (logP) oxetane->lipophilicity Decreases met_stability Metabolic Stability oxetane->met_stability Increases thf Tetrahydrofuran (THF) thf->solubility High thf->lipophilicity Moderate thf->met_stability Variable thp Tetrahydropyran (THP) thp->solubility Moderate thp->lipophilicity Increases thp->met_stability Variable outcome Improved PK Profile solubility->outcome lipophilicity->outcome met_stability->outcome

Caption: Impact of Cyclic Ether Choice on Drug-like Properties.

References

A Comparative Guide to 3-Substituted Oxetane and Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, small, saturated heterocycles have become indispensable tools for medicinal chemists. Among these, four-membered rings like oxetanes and azetidines have gained significant traction.[1] These motifs are prized for their ability to impart unique physicochemical and pharmacological properties, often serving as bioisosteric replacements for other common functional groups.[2][3][4] This guide provides an objective, data-driven comparison of 3-substituted oxetane (B1205548) and azetidine (B1206935) scaffolds, focusing on their impact on properties crucial for drug development.

Both oxetanes and azetidines are small, polar, non-planar motifs that can enhance three-dimensionality, a characteristic associated with higher success rates for clinical candidates.[5][6] They are frequently employed to improve aqueous solubility, modulate lipophilicity, enhance metabolic stability, and fine-tune pKa.[4][7] While 3-Oxetanemethanol represents a specific building block, this guide will broaden the scope to compare the general class of 3-substituted oxetanes against their 3-substituted azetidine counterparts to provide a more comprehensive and applicable comparison for drug design.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of an oxetane or azetidine ring into a molecule can profoundly alter its fundamental physicochemical properties. The primary difference stems from the heteroatom: the oxygen in oxetane acts as a hydrogen bond acceptor, while the nitrogen in azetidine can act as both a hydrogen bond donor (if unsubstituted) and acceptor, and critically, it introduces basicity.

Property3-Substituted Oxetane3-Substituted AzetidineRationale & Impact
Polarity HighHigh (often higher than oxetane)The electronegative heteroatom in both rings increases polarity. The azetidine nitrogen typically imparts slightly greater polarity and a basic handle.
Solubility Generally improves aqueous solubility.[8]Generally improves aqueous solubility, but pH-dependent due to basicity.Increased polarity and the ability to form hydrogen bonds with water are key drivers. Oxetanes can circumvent issues of pH-dependent solubility.
Lipophilicity (LogD) Generally lowers LogD.[8]Generally lowers LogD, but the effect is pH-dependent.The polar nature of both scaffolds reduces lipophilicity compared to carbocyclic analogs. Azetidine LogD will decrease significantly below its pKa.
pKa Not applicable (neutral)Basic (pKa typically 8.0-10.0)The azetidine nitrogen is a basic center. This basicity can be modulated by adjacent substituents. An oxetane placed alpha to an amine can lower its pKa by ~2.7 units.[4]
Hydrogen Bonding H-bond acceptor.[9]H-bond acceptor; H-bond donor (if N-H is present).Oxetane's oxygen is a strong H-bond acceptor, comparable to many carbonyls.[9] Azetidine's N-H provides a valuable donor interaction vector.

Impact on ADME Properties

The choice between an oxetane and an azetidine can have significant consequences for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME Parameter3-Substituted Oxetane3-Substituted AzetidineRationale & Impact
Metabolic Stability Generally high; can block metabolic hot-spots.[4][9] May be metabolized by microsomal epoxide hydrolase (mEH).[10]Generally high, but can be susceptible to N-dealkylation or oxidation depending on substitution.The strained ring can be sterically demanding for CYP450 enzymes. Oxetanes can direct metabolism away from CYP pathways, potentially reducing drug-drug interactions (DDIs).[10]
Permeability Can improve permeability by disrupting planarity and improving solubility.Can have variable effects; basicity may lead to lysosomal trapping, reducing effective permeability.The increased sp3 character from both rings can improve permeability by reducing planarity. However, the high basicity of azetidines can be a liability.
Off-Target Activity Low potential for off-target activity related to basicity.Basicity can lead to interactions with targets like the hERG channel or aminergic GPCRs.The neutral nature of the oxetane ring avoids the common pitfall of basic amine-driven off-target effects.

Decision-Making & Target Interaction Workflow

The selection between these two scaffolds is a strategic decision in drug design, guided by the specific objectives of the optimization process.

G cluster_input Design Goal cluster_decision Scaffold Selection Logic cluster_outcome Expected Outcomes Start Need to Improve Lead Compound Properties Q_Basicity Is a basic center desirable? Start->Q_Basicity Q_Solubility Primary Goal: Increase Solubility? Q_Basicity->Q_Solubility No/Undesirable Choose_Azetidine Choose Azetidine Scaffold Q_Basicity->Choose_Azetidine Yes Q_Metabolism Primary Goal: Block CYP Metabolism? Q_Solubility->Q_Metabolism No Q_Solubility->Choose_Azetidine Yes (pH-dependent) Choose_Oxetane Choose Oxetane Scaffold Q_Solubility->Choose_Oxetane Yes (pH-independent) Q_Metabolism->Start No, Re-evaluate Q_Metabolism->Choose_Oxetane Yes Azetidine_Props Azetidine Benefits: - H-bond donor/acceptor - Salt formation - Modulates pKa Choose_Azetidine->Azetidine_Props Oxetane_Props Oxetane Benefits: - Improved metabolic stability - Reduced off-target risk - pH-independent solubility - Carbonyl isostere Choose_Oxetane->Oxetane_Props

Caption: Workflow for selecting between azetidine and oxetane scaffolds.

Target Interaction Diagram

The distinct geometries and electronic properties of oxetanes and azetidines dictate how they interact with protein targets.

G cluster_protein Protein Binding Pocket cluster_ligand Ligand Scaffolds Acceptor_Site H-Bond Acceptor (e.g., Asp, Glu) Donor_Site H-Bond Donor (e.g., Asn, Gln) Hydrophobic_Pocket Hydrophobic Pocket Azetidine Azetidine (R-NH-R') Azetidine->Acceptor_Site H-Bond Donor (N-H) Azetidine->Donor_Site H-Bond Acceptor (N) Azetidine->Hydrophobic_Pocket Vector for R/R' Oxetane Oxetane (R-O-R') Oxetane->Donor_Site H-Bond Acceptor (O) Oxetane->Hydrophobic_Pocket Vector for R/R'

Caption: Potential interactions of azetidine and oxetane rings in a binding site.

Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound.[11][12]

Purpose: To rapidly determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear-bottom microtiter plates.

  • Plate reader capable of measuring absorbance or nephelometry.

Procedure:

  • Preparation of Stock Plates: Prepare serial dilutions of the 10 mM compound stock solutions in DMSO in a 96-well plate.

  • Assay Plate Preparation: Dispense 198 µL of PBS pH 7.4 into the wells of a new 96-well plate.

  • Compound Addition: Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 1%.

  • Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature for 2 hours, protected from light.[11]

  • Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering (nephelometry) or absorbance at a wavelength like 620 nm.[11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[13][14][15]

Purpose: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in the presence of liver microsomes.

Materials:

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) Buffer: 100 mM, pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard.

  • 96-well incubation plates and collection plates.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLMs (final concentration ~0.5 mg/mL) in phosphate buffer.[16]

  • Compound Incubation: Add the test compound to the incubation mixture to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[15]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold quenching solution to stop the reaction.[14][15]

  • Sample Processing: Centrifuge the collection plate to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[14]

Conclusion

Both 3-substituted oxetane and azetidine scaffolds are powerful tools in the medicinal chemist's arsenal, each offering a distinct set of advantages. The oxetane ring is an excellent choice for improving solubility and metabolic stability while avoiding the introduction of a basic center, making it a valuable bioisostere for carbonyls or gem-dimethyl groups.[4] The azetidine ring, with its inherent basicity, provides a handle for salt formation, introduces a hydrogen-bond donor, and can be used to modulate the pKa of neighboring groups, though careful management of its physicochemical liabilities is required. The optimal choice depends entirely on the specific goals of the drug design program, whether it is to enhance solubility, block metabolism, introduce a key interaction, or navigate a complex intellectual property landscape.

References

A Comparative Guide to the Synthetic Routes of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the oxetane (B1205548) moiety is an increasingly important structural motif. Its incorporation can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity. 3-Oxetanemethanol, in particular, serves as a key building block for the introduction of this functional group. This guide provides a comparative overview of the primary synthetic routes to this compound and its derivatives, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

Comparison of Synthetic Routes

The following table summarizes the key aspects of three distinct synthetic approaches to this compound and its core structure, 3-hydroxyoxetane.

FeatureRoute 1: From Triols and CarbonatesRoute 2: From Epichlorohydrin (B41342)Route 3: Intramolecular Cyclization of a Diol
Starting Material 1,1,1-Tris(hydroxymethyl)alkane (e.g., Trimethylolpropane)EpichlorohydrinSubstituted Glycerol (B35011)
Key Reagents Diethyl carbonate, Potassium hydroxide (B78521)Acetic acid, Ferric chloride, Ethyl vinyl ether, p-Toluenesulfonic acid, Sodium hydroxideBenzaldehyde (B42025), Benzyl (B1604629) chloride, Hydrochloric acid, p-Toluenesulfonyl chloride, n-Butyllithium, Palladium on carbon
Number of Steps 145
Overall Yield >85%~30-40%High (Individual step yields are high)
Key Advantages High yield, one-pot reaction, readily available starting materials.Utilizes inexpensive starting materials.Offers a versatile platform for synthesizing various substituted 3-hydroxyoxetanes.
Key Disadvantages High reaction temperatures.Multi-step process with a moderate overall yield.Multi-step synthesis with several intermediate purifications.

Experimental Protocols

Route 1: Synthesis of 3-Ethyl-3-oxetanemethanol from Trimethylolpropane (B17298) and Diethyl Carbonate

This one-pot method is a widely used and efficient procedure for the synthesis of 3-substituted-3-oxetanemethanols.

Procedure: A mixture of trimethylolpropane (26.8 g, 0.2 mol), diethyl carbonate (23.6 g, 0.2 mol), and potassium hydroxide (0.1 g, 1.8 mmol) in 2 ml of absolute ethanol (B145695) is refluxed in an oil bath at 110°C for 1 hour. Following the reflux, the mixture is distilled at 110°C for 1 hour to remove the ethanol by-product. The temperature of the oil bath is then raised to 140°C and distillation is continued. After distillation, a vacuum is applied for 1 hour to remove any excess solvent. The temperature is then raised to above 185°C, and the product is collected in a cold trap under vacuum. This procedure yields 3-Ethyl-3-oxetanemethanol in over 85% theoretical yield.

Route 2: Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

This multi-step synthesis provides access to the parent 3-hydroxyoxetane from inexpensive starting materials.

Step 1: Synthesis of 1-chloro-3-acetoxy-2-propanol To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), epichlorohydrin (925 g, 10.0 moles) is added at 20°C over 10 minutes. The reaction mixture is then heated at 65°-70°C for 24 hours.

Step 2: Protection of the hydroxyl group The crude product from Step 1 is reacted with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid.

Step 3: Cyclization The protected intermediate is then treated with a strong base, such as sodium hydroxide, to induce ring closure to form the protected 3-hydroxyoxetane.

Step 4: Deprotection The protecting group is removed by treating the product from Step 3 with methanol (B129727) and an acid catalyst (e.g., p-toluenesulfonic acid). The crude 3-hydroxyoxetane is then purified by distillation. The overall yield from epichlorohydrin is approximately 30-40%.[1]

Route 3: Intramolecular Cyclization of a Protected Diol

This route offers a versatile, albeit longer, pathway to 3-hydroxyoxetanes, allowing for the introduction of various substituents. The following is a representative synthesis of a protected 3-hydroxyoxetane.

Step 1: Protection of Glycerol A substituted glycerol is condensed with benzaldehyde to protect the 1,3-diol.

Step 2: Protection of the remaining hydroxyl group The remaining free hydroxyl group is protected, for example, as a benzyl ether using benzyl chloride.

Step 3: Deprotection of the 1,3-diol The aldehyde protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to regenerate the 1,3-diol.

Step 4: Intramolecular Cyclization The resulting diol is dissolved in an organic solvent like tetrahydrofuran. An equivalent of a base (e.g., n-butyllithium) is added, followed by p-toluenesulfonyl chloride or methanesulfonyl chloride to selectively activate one of the primary hydroxyl groups. A second equivalent of base is then added to facilitate the intramolecular cyclization to the oxetane ring.

Step 5: Deprotection of the Hydroxyl Group The protecting group on the 3-position (e.g., benzyl group) is removed, typically by catalytic hydrogenation (e.g., using 10% Palladium on carbon), to yield the final 3-hydroxyoxetane derivative. The yields for the individual steps are generally high.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 trimethylolpropane Trimethylolpropane koh KOH, EtOH, 110°C trimethylolpropane->koh diethyl_carbonate Diethyl Carbonate diethyl_carbonate->koh distillation Distillation >185°C koh->distillation Reflux & Distill oxetane 3-Ethyl-3-oxetanemethanol distillation->oxetane

Caption: Route 1: One-pot synthesis from a triol.

Route_2 epichlorohydrin Epichlorohydrin step1 1. Acetic Acid, FeCl3 epichlorohydrin->step1 intermediate1 1-chloro-3-acetoxy-2-propanol step1->intermediate1 step2 2. Ethyl Vinyl Ether, p-TsOH intermediate1->step2 intermediate2 Protected Diol step2->intermediate2 step3 3. NaOH intermediate2->step3 intermediate3 Protected 3-Hydroxyoxetane step3->intermediate3 step4 4. MeOH, p-TsOH intermediate3->step4 oxetane 3-Hydroxyoxetane step4->oxetane

Caption: Route 2: Multi-step synthesis from epichlorohydrin.

Route_3 glycerol Substituted Glycerol step1 1. Protection (e.g., Benzaldehyde) glycerol->step1 intermediate1 Protected Diol step1->intermediate1 step2 2. Protection (e.g., BnCl) intermediate1->step2 intermediate2 Fully Protected Triol step2->intermediate2 step3 3. Deprotection (Acid) intermediate2->step3 intermediate3 1,3-Diol step3->intermediate3 step4 4. Cyclization (n-BuLi, TsCl) intermediate3->step4 intermediate4 Protected 3-Hydroxyoxetane step4->intermediate4 step5 5. Deprotection (H2, Pd/C) intermediate4->step5 oxetane 3-Hydroxyoxetane step5->oxetane

Caption: Route 3: Intramolecular cyclization approach.

References

A Comparative Guide to Spectroscopic Purity Analysis of 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and alternative methods for confirming the purity of 3-Oxetanemethanol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in pharmaceutical and materials science, prized for its unique oxetane (B1205548) ring. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and introduce contaminants in drug development processes. This guide focuses on robust analytical methods to ascertain the purity of this compound, with a primary emphasis on spectroscopic techniques.

Spectroscopic Analysis for Purity Confirmation

Spectroscopic methods offer a powerful, non-destructive means to identify and quantify the principal compound and any impurities present. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to detect and quantify impurities.

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring environments. The integration of proton signals is directly proportional to the number of protons, allowing for quantitative analysis.

¹³C NMR Spectroscopy: Provides information on the different types of carbon atoms in the molecule. It is particularly useful for identifying structural isomers and carbon-based impurities that may not be easily distinguishable by ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The presence of unexpected absorption bands can indicate the presence of impurities. For this compound, key functional groups include the hydroxyl (-OH) and the oxetane ring C-O-C ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is a highly sensitive technique for detecting trace impurities. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile impurities.

Comparison of Analytical Methods

Method Principle Information Provided Strengths Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldProton environment, connectivity, and relative quantityExcellent for structural confirmation and quantification of proton-bearing impurities.Signal overlap can complicate analysis in complex mixtures.
¹³C NMR Nuclear spin transitions of ¹³C nucleiCarbon skeleton and chemical environmentHigh resolution, good for identifying isomeric impurities.Lower sensitivity than ¹H NMR, longer acquisition times.
FTIR Vibrational transitions of chemical bondsFunctional groups presentFast, non-destructive, good for identifying impurities with different functional groups.Not inherently quantitative, can be insensitive to impurities with similar functional groups.
GC-MS Separation by chromatography, detection by massMolecular weight and fragmentation pattern of separated componentsHigh sensitivity and selectivity for volatile impurities, excellent for identification.Not suitable for non-volatile impurities, requires sample vaporization.
qNMR Quantitative analysis based on NMR signal intensityAbsolute purity determinationHighly accurate and precise, does not require a reference standard for every impurity.[1][2]Requires a certified internal standard and careful experimental setup.
Karl Fischer Titration Titration based on a specific reaction with waterWater contentThe gold standard for accurate water determination.[3][4]Only measures water content, not other impurities.

Potential Impurities in this compound

While a definitive list of all possible impurities is context-dependent (based on the specific synthetic route), potential impurities can be inferred from common synthetic pathways for oxetanes. For instance, the synthesis of the related 3-ethyl-3-oxetanemethanol (B1294369) involves the reaction of trimethylolpropane (B17298) with diethyl carbonate.[5][6] Therefore, potential impurities in this compound could include:

  • Unreacted Starting Materials: e.g., 3-chloro-2-(chloromethyl)prop-1-ene, sodium hydroxide (B78521) (from a Williamson ether synthesis approach).

  • Byproducts of Synthesis: e.g., oligomers or polymers formed by ring-opening of the oxetane, isomeric byproducts.

  • Residual Solvents: From the reaction or purification steps.

  • Water: As a common impurity in hygroscopic alcohols.

Spectroscopic Data for Purity Analysis

The following tables summarize the expected spectroscopic data for pure this compound. Deviations from these values or the appearance of additional signals may indicate the presence of impurities.

¹H and ¹³C NMR Data for this compound
Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-CH₂OH~3.8~65
Oxetane -CH₂-~4.5 (d) & ~4.4 (d)~78
Oxetane -CH-~3.3~40
-OHVariable-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3600-3200 (broad)
C-H (alkane)Stretching3000-2850
C-O (alcohol)Stretching1050-1000
C-O-C (oxetane ether)Asymmetric Stretching980-960
Mass Spectrometry Data for this compound
Ion m/z Value Interpretation
[M]⁺88.05Molecular Ion
[M-CH₂OH]⁺57.04Loss of hydroxymethyl group

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For quantitative NMR (qNMR), accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube along with the sample.[7]

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8-16 for qualitative analysis, 64 or more for qNMR to ensure good signal-to-noise.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any signal of interest for quantitative analysis (typically 30-60 seconds).

  • Spectral Width: Sufficient to cover all expected proton signals (e.g., 0-10 ppm).

Instrument Parameters (¹³C NMR):

  • Pulse Program: Standard proton-decoupled pulse program.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of the this compound sample directly onto the center of the ATR crystal.

  • Alternatively, for transmission spectroscopy, place a drop of the sample between two KBr or NaCl plates.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean ATR crystal or empty beam path before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrument Parameters:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 40-400 amu.

Karl Fischer Titration

Procedure (Volumetric):

  • Add a suitable volume of the Karl Fischer solvent to the titration vessel.

  • Pre-titrate the solvent to dryness to eliminate any residual water.

  • Accurately weigh and inject a known amount of the this compound sample into the vessel.

  • Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the volume of titrant used.[8][9]

Visualization of Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_alternative Alternative Analysis cluster_data Data Analysis & Purity Confirmation Sample This compound Sample Prep Sample Preparation Sample->Prep NMR NMR (1H, 13C, qNMR) Prep->NMR FTIR FTIR Prep->FTIR GCMS GC-MS Prep->GCMS KF Karl Fischer Titration Prep->KF Data Data Interpretation NMR->Data FTIR->Data GCMS->Data KF->Data Purity Purity Confirmation Data->Purity

Caption: Experimental workflow for the purity analysis of this compound.

purity_confirmation_logic cluster_criteria Purity Assessment Criteria cluster_decision Decision Spec_match Spectra Match Reference? Impurity_signals Impurity Signals Present? Spec_match->Impurity_signals Yes Impure Impure Spec_match->Impure No Water_content Water Content Acceptable? Impurity_signals->Water_content No Impurity_signals->Impure Yes Pure Pure Water_content->Pure Yes Water_content->Impure No

Caption: Logical flow for confirming the purity of this compound.

References

Comparative study of catalysts for 3-Oxetanemethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3-Oxetanemethanol Polymerization

The synthesis of poly(this compound), a versatile polyether with pendant hydroxyl groups, has garnered significant interest for various applications, including the development of functional polymers and biomaterials. The ring-opening polymerization (ROP) of this compound and its analogs, such as 3-ethyl-3-hydroxymethyloxetane, is the primary route to obtaining these polymers. The choice of catalyst is a critical factor that dictates the polymerization mechanism, and consequently, the molecular weight, polydispersity, and branching of the final polymer. This guide provides a comparative analysis of common catalytic systems for the polymerization of this compound, with a focus on cationic and anionic polymerization methods.

Catalyst Performance Comparison

The selection of a catalyst system, primarily falling into cationic or anionic pathways, significantly influences the polymerization of 3-hydroxymethyl-substituted oxetanes. The following table summarizes the performance of representative catalysts for the polymerization of 3-ethyl-3-hydroxymethyloxetane, a close structural analog of this compound.

Catalyst SystemCatalystCo-initiator/Core MoleculeMonomer Conversion (%)Mn ( g/mol )Mw/Mn (PDI)Reaction ConditionsReference
Cationic ROP Boron trifluoride diethyl etherate (BF₃OEt₂)1,1,1-tris(hydroxymethyl)propane (TMP)>90714 - 5942 (theoretical)1.77 - 3.75Dichloromethane (B109758), 70 °C, 2 h[1]
Anionic ROP Sodium hydride (NaH)Benzyl (B1604629) alcohol (BA) or Trimethylol propane (B168953) (TMP)Not specified~500Not specifiedBulk, elevated temperature[2][3]

Note: The data presented is for the polymerization of 3-ethyl-3-hydroxymethyloxetane. Performance may vary for this compound under similar conditions.

Discussion of Catalyst Systems

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is the most prevalent method for the ROP of oxetanes.[1] Protic acids or Lewis acids can be used to initiate the reaction. A commonly employed catalyst is boron trifluoride diethyl etherate (BF₃OEt₂) .[1][4]

The mechanism of cationic polymerization of hydroxymethyl-substituted oxetanes can proceed through two competing pathways: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism.[5] The presence of the hydroxyl group can participate in the reaction, leading to branched or even hyperbranched structures. The degree of branching is influenced by factors such as catalyst concentration and reaction temperature.[1] The use of a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), can help control the molecular weight and lower the polydispersity of the resulting polymer compared to homopolymerization.[1]

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of oxetanes bearing hydroxyl groups is also possible, although it has been reported to be less effective in achieving high molecular weight polymers.[1] A typical catalyst system for the anionic ROP of 3-ethyl-3-hydroxymethyloxetane involves the use of a strong base like sodium hydride (NaH) in conjunction with a co-initiator such as benzyl alcohol (BA) or trimethylol propane (TMP).[2][3]

In this system, the co-initiator's hydroxyl group is deprotonated by NaH to form an alkoxide, which then initiates the ring-opening of the oxetane (B1205548) monomer. The pendant hydroxyl groups of the monomer and the growing polymer chains can also be deprotonated, leading to a multi-branching polymerization and the formation of hyperbranched structures.[2][3] The resulting polymers have been reported to have relatively low molecular weights.[2][3]

Experimental Protocols

Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane using BF₃OEt₂

Materials:

  • 3-ethyl-3-hydroxymethyloxetane (EHO) (monomer)

  • 1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule)

  • Boron trifluoride diethyl etherate (BF₃OEt₂) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ethanol (quenching agent)

  • Diethyl ether (precipitating agent)

Procedure:

  • A 250 mL three-neck flask is equipped with a magnetic stirrer, thermometer, rubber septum, dropping funnel, and a nitrogen inlet.

  • 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP are added to the flask.

  • The reaction vessel is degassed with nitrogen for 20 minutes.

  • BF₃OEt₂ (0.13 g, 0.92 mmol) is added via syringe, and the mixture is heated to 70 °C.

  • 10.25 g (88.36 mmol) of EHO is added dropwise at a rate of 5 mL/h.

  • After the addition is complete, the reaction is allowed to proceed for 2 hours at 70 °C.

  • The reaction is quenched by the addition of ethanol.

  • The polymer is precipitated in cold diethyl ether and dried under vacuum.[1]

Polymer Characterization

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.

  • System: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for polyethers.

  • Calibration: The system is calibrated using polystyrene standards.

  • Sample Preparation: A dilute solution of the polymer in the mobile phase is prepared and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the polymer and to determine the degree of branching.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used.

  • Analysis: The chemical shifts and integration of the peaks corresponding to the different structural units (linear, dendritic, terminal) are analyzed to elucidate the polymer architecture.

Visualizations

Cationic Ring-Opening Polymerization of this compound

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_branching Branching cluster_termination Termination Monomer This compound Activated_Monomer Activated Monomer Complex Monomer->Activated_Monomer Activation Catalyst Lewis Acid (e.g., BF3) Catalyst->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring Opening & Attack Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Monomer Addition Another_Monomer This compound Another_Monomer->Growing_Chain Final_Polymer Poly(this compound) Elongated_Chain->Final_Polymer Pendant_OH Pendant -OH group on chain Branched_Polymer Branched Polymer Pendant_OH->Branched_Polymer Growing_Chain_End Active Chain End Growing_Chain_End->Branched_Polymer Chain Transfer Quenching_Agent Quenching Agent (e.g., Ethanol) Quenching_Agent->Final_Polymer

Caption: Cationic Ring-Opening Polymerization of this compound.

Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_comparison Data Comparison Catalyst_A Catalyst A System (e.g., Cationic) Polymerization_A Polymerization of This compound Catalyst_A->Polymerization_A Catalyst_B Catalyst B System (e.g., Anionic) Polymerization_B Polymerization of This compound Catalyst_B->Polymerization_B Polymer_A Polymer A Polymerization_A->Polymer_A Polymer_B Polymer B Polymerization_B->Polymer_B GPC GPC Analysis (Mn, Mw, PDI) Polymer_A->GPC NMR NMR Spectroscopy (Structure, Branching) Polymer_A->NMR Polymer_B->GPC Polymer_B->NMR Data_Table Comparative Data Table (Conversion, Mn, PDI) GPC->Data_Table NMR->Data_Table

Caption: Experimental workflow for comparing catalyst performance.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical analytical methodologies for the quantification of 3-Oxetanemethanol, a versatile building block in the pharmaceutical and chemical industries.[1][2] Ensuring the accurate quantification of this compound is critical for process control, quality assurance, and regulatory compliance. This document outlines and compares plausible Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, offering insights into their potential performance based on typical experimental data. The methodologies discussed are benchmarked against general principles of analytical method validation as outlined by regulatory bodies.[3][4][5]

Overview of this compound

This compound (CAS 6246-06-6) is a polar, liquid compound with a boiling point that makes it amenable to both GC and HPLC analysis.[6][7] Its hydroxyl group allows for potential derivatization, which can be leveraged to improve chromatographic behavior or detector response, although direct analysis is often preferred for simplicity.

Comparative Analysis of Analytical Methods

The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), the latter requiring derivatization for UV chromophore introduction.

Gas Chromatography (GC)

GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For a polar analyte like this compound, a polar stationary phase is typically required to achieve good peak shape and resolution.

High-Performance Liquid Chromatography (HPLC)

As this compound lacks a significant UV chromophore, direct analysis by HPLC-UV is not feasible. Therefore, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule. This adds complexity to the sample preparation but allows for quantification using a common and widely available detector.

Data Presentation: Method Performance Comparison

The following table summarizes the plausible performance characteristics of the two hypothetical methods. This data is illustrative of what might be expected from a well-validated method.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (RP-HPLC-UV with Derivatization)
Linearity (R²) > 0.998> 0.999
Range 10 - 1000 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.5%< 2.0%
Limit of Detection (LOD) 3 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 10 µg/mL1 µg/mL
Sample Throughput ~20 minutes per sample~30 minutes per sample (including derivatization)
Method Complexity ModerateHigh (due to derivatization)

Experimental Protocols

Detailed methodologies for the hypothetical GC and HPLC analyses are provided below.

Gas Chromatography (GC-FID) Method
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Sample Preparation: Dilute the sample containing this compound in methanol (B129727) to fall within the calibration range. Add an appropriate internal standard (e.g., 1-Butanol).

Reversed-Phase HPLC (RP-HPLC-UV) Method with Derivatization
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Derivatization Reagent: 3,5-Dinitrobenzoyl chloride.

  • Derivatization Protocol:

    • To 1 mL of sample in a vial, add 1.5 mL of pyridine.

    • Add 2 mL of a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 5 mL of 5% sodium bicarbonate solution.

    • Extract with 5 mL of dichloromethane.

    • Evaporate the organic layer to dryness and reconstitute in 1 mL of mobile phase.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation GC_Method GC-FID Method GC_Val Validate GC Method (Accuracy, Precision, Linearity, etc.) GC_Method->GC_Val HPLC_Method HPLC-UV Method (with Derivatization) HPLC_Val Validate HPLC Method (Accuracy, Precision, Linearity, etc.) HPLC_Method->HPLC_Val Sample_Prep Prepare Identical Sample Sets (n>=3) GC_Val->Sample_Prep HPLC_Val->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Results (e.g., t-test, F-test) Analysis->Data_Comp Conclusion Conclusion on Method Equivalency Data_Comp->Conclusion

Caption: Workflow for cross-validation of analytical methods.

LogicalComparison GC_FID GC-FID Pros: • Simpler sample prep • Robust for volatile compounds Cons: • Lower sensitivity (LOD) • Requires polar column Decision Choice of Method Depends on Application GC_FID->Decision HPLC_UV HPLC-UV (Derivatized) Pros: • Higher sensitivity (LOD/LOQ) • High specificity Cons: • Complex sample prep • Longer analysis time • Reagent handling HPLC_UV->Decision

Caption: Logical comparison of analytical methods for this compound.

Conclusion

The choice between GC-FID and RP-HPLC-UV with derivatization for the analysis of this compound depends on the specific requirements of the analysis.

  • GC-FID is a more straightforward and faster method, suitable for routine quality control where concentration levels are expected to be well above the limit of quantitation. Its primary advantage is the simplicity of sample preparation.

  • RP-HPLC-UV with derivatization offers superior sensitivity and is the preferred method for trace-level quantification or when analyzing complex matrices where higher specificity is required. However, the multi-step sample preparation process increases analysis time and complexity.

A comprehensive cross-validation, as outlined, is essential to ensure that either method, if used interchangeably, provides comparable and reliable results. This process is a cornerstone of robust analytical quality control in a regulated environment.[8]

References

The Strategic Advantage of 3-Oxetanemethanol in Drug Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing drug candidates is a continuous journey of balancing potency, selectivity, and pharmacokinetic properties. In this landscape, the incorporation of small, functionalized moieties can dramatically alter a molecule's behavior. This guide provides an in-depth comparison of drug analogues featuring the 3-Oxetanemethanol moiety versus their non-oxetane counterparts, supported by experimental data, detailed protocols, and pathway visualizations to objectively assess its impact on efficacy.

The 3-oxetane ring, a four-membered ether, and its derivatives like this compound, have emerged as valuable tools in medicinal chemistry. Their unique structural and electronic properties—polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor—offer a compelling alternative to more traditional chemical groups.[1][2] As will be detailed, the strategic inclusion of this motif has consistently led to improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and target potency.

Comparative Efficacy Data

The following tables summarize the quantitative improvements observed in various drug discovery programs upon the introduction of a 3-oxetane or related oxetanyl moiety.

Table 1: Mitogen-Activated Protein Kinase-Interacting Kinase (MNK) Inhibitors
Compound IDMoietyMNK1 IC50 (µM)MNK2 IC50 (µM)p-eIF4E IC50 (µM) (HeLa cells)
38 N/A (Baseline)0.880.340.86
39 N-methylpyrazole---
40 Oxetane (B1205548) 0.2 0.089 0.2

Data sourced from Kwiatkowski et al., 2020.[1]

The replacement of a methyl group in a related analogue (compound 39) with an oxetane unit (compound 40) resulted in a significant enhancement of inhibitory potency against both MNK1 and MNK2, as well as improved inhibition of the downstream phosphorylation of eIF4E.[1]

Table 2: Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
Compound IDMoietyPRMT5 IC50 (nM)Cell Proliferation (MV-4-11 cells)
GSK-3326595 Piperidine (B6355638)9.2-
Compound 20 Oxetane 4.2 High anti-proliferative effect

Data sourced from Tang et al., 2022.[3][4]

Compound 20, bearing an oxetane moiety, demonstrated more potent inhibition of PRMT5 compared to the clinical candidate GSK-3326595, which contains a piperidine ring.[3][4]

Table 3: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Compound IDMoietyIDO1 Ki (nM)Aqueous Solubility (µg/mL)Human Microsomal Stability (t½, min)
31 gem-dimethyl-Low-
32 difluorocyclobutyl-Low-
33 Oxetane 0.15 Improved Improved

Data sourced from relevant literature.[1]

The oxetane-containing compound 33 showed single-digit nanomolar potency and significantly improved physicochemical properties compared to its gem-dimethyl and difluorocyclobutyl analogues.[1]

Table 4: Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitors
Compound IDMoietyALDH1A3 IC50 (µM)Aqueous SolubilityMicrosomal Stability (t½, min)
7 N/A (Baseline)--< 60
8 N-position isomer0.253.15-fold increase2.7
10 Oxetane Potent-> 60

Data sourced from Larsen et al.[1]

The introduction of an oxetane moiety in compound 10 dramatically enhanced metabolic stability in microsomes while maintaining potent inhibition of ALDH1A.[1]

Table 5: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors
Compound IDMoietyEZH2 IC50 (nM)Metabolic StabilityAqueous Solubility
Lead Compound 1 DimethylisoxazolePotentPoorInsufficient
PF-06821497 (23a) Methoxy(oxetan-3-yl)methyl Improved Drastically Improved Drastically Improved

Data sourced from Kung et al., 2017.[2][5][6][7]

The replacement of a dimethylisoxazole group with a methoxy(oxetan-3-yl)methyl group in PF-06821497 led to a superior combination of potency, metabolic stability, and solubility.[2][5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibitory Assay (IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Recombinant kinase (e.g., MNK1, MNK2), kinase buffer, ATP, substrate (e.g., a specific peptide), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the test compound dilution, and the kinase buffer.

    • Initiate the reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., HeLa, MV-4-11), cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[8][9][10]

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

  • Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system (or NADPH), phosphate (B84403) buffer (pH 7.4), test compounds, and a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Procedure:

    • Pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and add them to the quenching solution to stop the reaction.[11][12]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining compound against time.

Western Blot for Phosphorylated Proteins (e.g., p-eIF4E)
  • Objective: To detect and quantify the levels of a specific phosphorylated protein in cell lysates.

  • Materials: Cell lysates, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (against the phosphorylated and total protein), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compounds for a specified time, then lyse the cells to extract proteins.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the phosphorylated protein (e.g., anti-phospho-eIF4E).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to normalize the data.[13][14][15][16][17]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate key pathways and workflows.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK activates p38_MAPK p38 MAPK Pathway Growth_Factors->p38_MAPK activates MNK1_2 MNK1/2 Ras_Raf_MEK_ERK->MNK1_2 phosphorylates p38_MAPK->MNK1_2 phosphorylates eIF4E eIF4E MNK1_2->eIF4E phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation_Initiation mRNA Translation Initiation p_eIF4E->Translation_Initiation promotes Protein_Synthesis Protein Synthesis (Proliferation, Survival) Translation_Initiation->Protein_Synthesis Oxetane_Inhibitor Oxetane-containing MNK Inhibitor Oxetane_Inhibitor->MNK1_2 inhibits

MNK Signaling Pathway and Inhibition

PRMT5_Signaling_Pathway cluster_prmt5 PRMT5 Complex cluster_substrates Substrates & Downstream Effects PRMT5 PRMT5 sDMA Symmetric Di-methylation (sDMA) PRMT5->sDMA MEP50 MEP50 MEP50->PRMT5 co-factor SAM S-Adenosyl- methionine (SAM) SAM->PRMT5 methyl donor Histones Histones (e.g., H4R3) Histones->sDMA Splicing_Factors Splicing Factors Splicing_Factors->sDMA p53 p53 p53->sDMA Gene_Expression Altered Gene Expression sDMA->Gene_Expression RNA_Splicing RNA Splicing sDMA->RNA_Splicing Apoptosis Apoptosis Regulation sDMA->Apoptosis Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation RNA_Splicing->Cell_Proliferation Apoptosis->Cell_Proliferation inhibits Oxetane_Inhibitor Oxetane-containing PRMT5 Inhibitor Oxetane_Inhibitor->PRMT5 inhibits

PRMT5 Signaling and Inhibition

IDO1_Signaling_Pathway cluster_ido1 IDO1 Pathway cluster_immune Immune Response Modulation Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate T_Cell Effector T-Cells Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine product Treg Regulatory T-Cells (Tregs) Kynurenine->Treg activates T_Cell_Anergy T-Cell Anergy/ Apoptosis T_Cell->T_Cell_Anergy depletion leads to Treg_Activation Treg Activation Treg->Treg_Activation Immune_Suppression Immune Suppression T_Cell_Anergy->Immune_Suppression Treg_Activation->Immune_Suppression Oxetane_Inhibitor Oxetane-containing IDO1 Inhibitor Oxetane_Inhibitor->IDO1 inhibits

IDO1 Pathway and Immune Suppression

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with Compound Dilutions Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Cell_Treatment Incubation_72h Incubate for 72 hours Cell_Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add Solubilizing Agent Incubation_4h->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for IC50 Determination

Conclusion

The collective evidence strongly supports the strategic incorporation of the this compound moiety and related oxetane structures in drug design. Across multiple target classes, including kinases and metabolic enzymes, this structural modification has consistently led to tangible improvements in key drug-like properties. The enhanced potency, metabolic stability, and solubility observed in oxetane-containing analogues translate to a more favorable pharmacokinetic profile and a higher probability of clinical success. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to evaluate and implement this promising chemical scaffold in their own drug discovery programs.

References

A Comparative Guide to the Synthetic Methodologies for Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including increased polarity and metabolic stability compared to commonly used carbocyclic analogues, make it an attractive motif for molecular design. This guide provides a comparative overview of the most prevalent synthetic methodologies for the preparation of substituted oxetanes, supported by quantitative data and detailed experimental protocols.

Key Synthetic Strategies at a Glance

The construction of the strained oxetane ring can be broadly categorized into four main strategies: the Paternò-Büchi reaction, intramolecular Williamson etherification, ring expansion of epoxides, and carbon-carbon bond forming cyclizations. The derivatization of commercially available oxetane precursors, such as 3-oxetanone (B52913), also represents a vital approach to a diverse range of substituted oxetanes.

Comparison of Synthetic Methodologies

The choice of synthetic route to a target substituted oxetane is dictated by the desired substitution pattern, available starting materials, and required stereochemical control. The following tables summarize the performance of the key methodologies, providing a direct comparison of their scope and efficiency.

Table 1: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane in a single step.[1][2] The reaction's outcome, including regioselectivity and stereoselectivity, is highly dependent on the nature of the reactants and the reaction conditions.[1][3][4]

Carbonyl CompoundAlkeneProductYield (%)Diastereomeric Ratio (dr)Reference
Benzaldehyde2,3-DihydrofuranBicyclic oxetane98>98:2 (regioisomeric), 88:12 (endo/exo)[5]
BenzaldehydeChiral silyl (B83357) enol ether3-(Silyloxy)oxetaneGood67:33[4]
AcetoneEthyl vinyl ether2-Ethoxy-4,4-dimethyloxetane-Mixture of regioisomers[4]
Aryl glyoxylatesVarious alkenesFunctionalized oxetanesup to 99--
Table 2: Intramolecular Williamson Etherification

This classical and widely employed method involves the intramolecular cyclization of a 1,3-diol derivative, typically a haloalcohol or a sulfonate ester, under basic conditions.[6][7][8] It is a versatile approach for the synthesis of a variety of substituted oxetanes.[6][9]

SubstrateBaseProductYield (%)StereochemistryReference
3,3-Disubstituted-1,3-propanediol monotosylateNaH3,3-Disubstituted oxetane59-87-[9]
Enantioenriched β-halo ketones (after reduction)KOHEnantioenriched 2-aryl-substituted oxetanes-79-89% ee[9]
1,3-Diol (one-pot iodination and cyclization)-2-Substituted oxetane78-82-[9]
Mesylate of a sugar-derived diolNaHOxetanocin precursor84Controlled[9]
Table 3: Ring Expansion of Epoxides

The ring expansion of epoxides to oxetanes can be effectively achieved using sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).[10][11] This method is particularly useful for the synthesis of 2- and 2,2-disubstituted oxetanes.[9][12]

EpoxideReagentProductYield (%)Enantiomeric Excess (ee)Reference
2-Substituted epoxidesTrimethyloxosulfonium iodide/base2-Substituted oxetanes83-99-[9]
Monosubstituted epoxidesDimethyloxosulfonium methylide2-Substituted oxetanesGood-[9]
Chiral epoxides from methyl ketonesDimethyloxosulfonium methylide / chiral catalystChiral 2,2-disubstituted oxetanes62-88up to 99%[11]
Table 4: C-C Bond Forming Cyclization

While less common, intramolecular C-C bond formation offers a powerful strategy for the synthesis of highly substituted oxetanes that may be difficult to access through other methods. A notable example involves a rhodium-catalyzed O-H insertion followed by an intramolecular C-C bond forming cyclization.

Diazo Compoundβ-BromohydrinProductYield (%)Reference
Diazomalonate2-BromoethanolDiethyl oxetane-2,2-dicarboxylate73 (for the cyclization step)-
DiazomalonateSubstituted β-bromohydrinsDiethyl 4-substituted-oxetane-2,2-dicarboxylatesGood-
Table 5: Derivatization of 3-Oxetanone

Commercially available 3-oxetanone is a versatile building block for the synthesis of a wide array of 3-substituted and 3,3-disubstituted oxetanes through standard ketone functionalization reactions.[13]

Reaction TypeReagentsProductYield (%)Reference
Grignard AdditionArylmagnesium bromide3-Aryl-3-hydroxyoxetane--
Wittig ReactionPhosphonium ylide3-Alkylideneoxetane-[14]
Reductive AminationAmine, reducing agent3-Aminooxetane--
Spirocyclization1,2-Amino alcohol, formaldehyde, alkyne, CuBr2/TFA3-Oxetanone-derived spirooxazolidineup to 76[15]

Experimental Protocols

Detailed experimental procedures for the key synthetic methodologies are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Visible-Light-Mediated Paternò-Büchi Reaction

Synthesis of Functionalized Oxetanes

This procedure is adapted from a visible-light-mediated protocol that avoids the use of high-energy UV light.

  • Reaction Setup: In a suitable reaction vessel, dissolve the aryl glyoxylate (B1226380) (1.0 equiv) and the alkene (2.0-5.0 equiv) in an appropriate solvent (e.g., acetonitrile (B52724) or benzene).

  • Catalyst Addition: Add a photocatalyst, such as an iridium-based complex (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6), in a catalytic amount (e.g., 1-5 mol%).

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxetane.

Protocol 2: Intramolecular Williamson Etherification

Synthesis of a 3,3-Disubstituted Oxetane from a 1,3-Diol

This two-step procedure involves the selective activation of one hydroxyl group followed by base-mediated cyclization.

  • Step 1: Monotosylation: To a solution of the 3,3-disubstituted 1,3-propanediol (B51772) (1.0 equiv) in pyridine (B92270) or dichloromethane (B109758) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equiv) portionwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude monotosylate by column chromatography.

  • Step 2: Cyclization: To a solution of the monotosylate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1-1.5 equiv) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude oxetane by distillation or column chromatography.

Protocol 3: Ring Expansion of an Epoxide

Synthesis of a 2-Substituted Oxetane

This procedure utilizes the Corey-Chaykovsky reagent for the ring expansion.

  • Reagent Preparation: Prepare a solution of dimethyloxosulfonium methylide by reacting trimethyloxosulfonium iodide with a strong base like sodium hydride in a dry aprotic solvent (e.g., DMSO or THF).

  • Reaction: To the pre-formed ylide solution at room temperature, add a solution of the 2-substituted epoxide (1.0 equiv) in the same solvent.

  • Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the epoxide is consumed. Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting oxetane by distillation or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for preparing substituted oxetanes.

Paternò_Büchi_Reaction Paternò-Büchi Reaction Workflow carbonyl Carbonyl Compound photochemical_reaction [2+2] Photocycloaddition (hν) carbonyl->photochemical_reaction alkene Alkene alkene->photochemical_reaction oxetane Substituted Oxetane photochemical_reaction->oxetane Williamson_Etherification Williamson Etherification Workflow diol 1,3-Diol activation Activation (e.g., Tosylation) diol->activation activated_diol Activated Diol (e.g., Monotosylate) activation->activated_diol cyclization Intramolecular Cyclization (Base) activated_diol->cyclization oxetane Substituted Oxetane cyclization->oxetane Epoxide_Ring_Expansion Epoxide Ring Expansion Workflow epoxide Substituted Epoxide ylide_reaction Reaction with Sulfur Ylide epoxide->ylide_reaction oxetane Substituted Oxetane ylide_reaction->oxetane CC_Bond_Formation C-C Bond Forming Cyclization Workflow diazo Diazo Compound oh_insertion Rh-catalyzed O-H Insertion diazo->oh_insertion alcohol β-Haloalcohol alcohol->oh_insertion intermediate Intermediate oh_insertion->intermediate cc_cyclization Intramolecular C-C Cyclization intermediate->cc_cyclization oxetane Substituted Oxetane cc_cyclization->oxetane

References

Unraveling the Reaction Mechanisms of 3-Oxetanemethanol: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is fundamental to predictable and efficient synthesis. This guide provides a comparative analysis of the acid-catalyzed ring-opening reactions of 3-oxetanemethanol and its analogues, leveraging the power of isotopic labeling to elucidate mechanistic details.

Oxetanes, four-membered cyclic ethers, are valuable building blocks in medicinal chemistry and materials science. Their utility often stems from their susceptibility to undergo ring-opening reactions, providing access to functionalized acyclic structures. The mechanism of this ring-opening, however, can be nuanced, proceeding through pathways with varying degrees of SN1 and SN2 character depending on the substitution pattern of the oxetane (B1205548) ring and the reaction conditions. Isotopic labeling offers an unambiguous method to probe these mechanistic pathways.

This guide will compare the acid-catalyzed hydrolysis of this compound with that of a sterically more hindered analogue, 3-methyl-3-oxetanemethanol. Through the lens of hypothetical, yet mechanistically sound, 18O and deuterium (B1214612) labeling studies, we will illustrate how the substitution at the C3 position influences the reaction mechanism.

Comparative Analysis of Reaction Mechanisms

The acid-catalyzed ring-opening of oxetanes can proceed through two principal pathways: a unimolecular (SN1-like) or a bimolecular (SN2-like) mechanism. In the SN1-like pathway, the protonated oxetane undergoes rate-determining C-O bond cleavage to form a tertiary carbocation intermediate, which is then attacked by a nucleophile. In the SN2-like pathway, the nucleophile directly attacks one of the carbons of the protonated oxetane ring, leading to simultaneous C-O bond breaking.

The substitution pattern on the oxetane ring plays a crucial role in determining the operative mechanism. For this compound, with a primary hydroxymethyl group at the 3-position, both pathways are plausible. In contrast, for 3-methyl-3-oxetanemethanol, the presence of a tertiary carbon at the 3-position is expected to stabilize a potential carbocation intermediate, favoring an SN1-like mechanism.

Isotopic Labeling as a Mechanistic Probe

To distinguish between these pathways, we can employ isotopic labeling. An 18O-labeling study using H218O can pinpoint the site of nucleophilic attack. A deuterium kinetic isotope effect (KIE) study, by replacing a C-H bond with a C-D bond at a strategic position, can provide insights into the transition state of the rate-determining step.

Quantitative Data Summary

The following tables summarize the expected outcomes of hypothetical isotopic labeling studies for the acid-catalyzed hydrolysis of this compound and 3-methyl-3-oxetanemethanol. These predictions are based on established principles of physical organic chemistry.

Table 1: Predicted 18O Incorporation in the Ring-Opening Products of 3-Substituted Oxetanes.

SubstratePredicted MechanismMajor ProductExpected 18O Incorporation (%)
This compoundMixed SN1/SN21,3-dihydroxy-2-(hydroxymethyl)propane~50% at C1/C3, ~50% at C2
3-Methyl-3-oxetanemethanolSN1-like2-methyl-1,2,4-butanetriol>95% at C2

Table 2: Predicted Deuterium Kinetic Isotope Effect (kH/kD) for the Hydrolysis of Deuterated Oxetane Analogues.

SubstrateDeuterium Label PositionPredicted MechanismExpected kH/kD
3-(Deuteriomethyl)oxetaneα to the ringSN2-like~1.0 - 1.1 (secondary α-KIE)
3-Methyl-3-(deuteriomethyl)oxetaneβ to the potential carbocationSN1-like~1.1 - 1.2 (secondary β-KIE)

Experimental Protocols

Detailed methodologies for the proposed isotopic labeling experiments are provided below.

18O-Labeling Study for Hydrolysis of 3-Substituted Oxetanes

Objective: To determine the site of nucleophilic attack by water during the acid-catalyzed ring-opening.

Materials:

  • This compound or 3-methyl-3-oxetanemethanol

  • H218O (97-99 atom % 18O)

  • Perchloric acid (HClO4)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A solution of the oxetane (100 mg) in H218O (1 mL) is prepared in a sealed vial.

  • A catalytic amount of perchloric acid (1 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether (3 x 5 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting diol product is analyzed by GC-MS to determine the location and percentage of 18O incorporation by analyzing the fragmentation pattern of the molecular ion.

Deuterium Kinetic Isotope Effect Study

Objective: To probe the nature of the transition state in the rate-determining step of the hydrolysis.

Materials:

  • Synthesized deuterated oxetane analogue (e.g., 3-(deuteriomethyl)oxetane) and its non-deuterated counterpart.

  • D2O and H2O

  • Perchloric acid

  • High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

  • Two parallel reactions are set up, one with the deuterated oxetane and one with the non-deuterated oxetane.

  • The oxetane (50 mg) is dissolved in a 1:1 mixture of H2O and dioxane (2 mL).

  • The reaction is initiated by the addition of perchloric acid (1 mol%).

  • Aliquots are taken from each reaction at regular time intervals and quenched with a solution of sodium bicarbonate.

  • The disappearance of the starting material is monitored by HPLC.

  • The rate constants (kH and kD) for the hydrolysis of the non-deuterated and deuterated oxetanes, respectively, are determined from the first-order plots of ln([oxetane]) versus time.

  • The kinetic isotope effect is calculated as the ratio kH/kD.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways and the experimental workflow for the 18O-labeling study.

G Fig. 1: Proposed Mechanistic Pathways for Acid-Catalyzed Oxetane Ring-Opening cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway ProtonatedOxetane1 Protonated Oxetane Carbocation Tertiary Carbocation Intermediate ProtonatedOxetane1->Carbocation Rate-determining C-O bond cleavage Product1 Ring-Opened Product Carbocation->Product1 Nucleophilic attack (H2O) ProtonatedOxetane2 Protonated Oxetane TransitionState [H2O---C---O(H)] Transition State ProtonatedOxetane2->TransitionState Nucleophilic attack (H2O) Product2 Ring-Opened Product TransitionState->Product2 Inversion of stereochemistry Start Substituted Oxetane Protonation Protonation (H+) Start->Protonation Protonation->ProtonatedOxetane1 Protonation->ProtonatedOxetane2

Caption: Proposed Mechanistic Pathways for Acid-Catalyzed Oxetane Ring-Opening

G Fig. 2: Experimental Workflow for 18O-Labeling Study Start Dissolve Oxetane in H2(18)O Step1 Add Acid Catalyst (HClO4) Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Quench Reaction (NaHCO3) Step2->Step3 Step4 Extract with Diethyl Ether Step3->Step4 Step5 Dry and Concentrate Step4->Step5 End Analyze Product by GC-MS Step5->End

Caption: Experimental Workflow for 18O-Labeling Study

By employing isotopic labeling techniques, researchers can gain definitive insights into the mechanisms of this compound reactions. This knowledge is invaluable for controlling reaction outcomes, designing more efficient synthetic routes, and predicting the metabolic fate of oxetane-containing drug candidates. The comparative approach outlined in this guide provides a framework for understanding how subtle structural modifications can significantly influence reactivity, a key consideration in modern chemical research and development.

Safety Operating Guide

Personal protective equipment for handling 3-Oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Oxetanemethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment of specific laboratory procedures is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Level of Protection / Use Case
Eye & Face Protection Safety glasses with side-shieldsMinimum requirement for all work with or near the chemical.
Chemical safety gogglesRequired for procedures with a risk of liquid splashes or when handling larger volumes.[1][2]
Face shieldRecommended in conjunction with goggles when there is a significant splash hazard.
Hand Protection Disposable nitrile glovesMinimum requirement for incidental contact. Gloves must be removed and replaced immediately after contact with the chemical.
Chemical-resistant glovesRecommended for extended contact. The selection of suitable gloves depends on the material and varies by manufacturer.[2]
Skin & Body Protection Laboratory coatStandard laboratory attire to protect against minor splashes.
Chemical-resistant apronRecommended when working with large quantities or where there is a significant risk of splashes.
Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection Not typically requiredNo respiratory protection is needed under normal use with adequate engineering controls (e.g., fume hood).
Air-purifying respiratorRequired if vapors, mists, or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Hazard Identification

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] An allergic skin reaction is also possible.[1]

Signal Word: Danger[3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Experimental Protocol for Safe Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3]

  • Use a chemical fume hood for all procedures that may generate vapors, mists, or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

2. Personal Protective Equipment (PPE) Donning Procedure:

  • Before entering the handling area, don a laboratory coat and any additional required body protection.

  • Put on safety glasses with side shields or chemical goggles. If a significant splash risk exists, also wear a face shield.[2]

  • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.[3][5]

3. Handling the Chemical:

  • Avoid all personal contact with the chemical, including inhalation of vapors.[2]

  • Keep the container tightly closed when not in use.[1][3]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Use calibrated dispensing equipment to handle precise amounts and minimize the risk of spills.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed to prevent exposure to moisture and air.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][4]

5. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1][3]

  • Spills: For minor spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[2] For major spills, clear the area of personnel and move upwind. Wear appropriate respiratory protection and chemical-resistant clothing. Prevent the spill from entering drains or waterways.[2]

6. Disposal Plan:

  • Dispose of this compound and its containers as hazardous waste.[1]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][5]

  • Do not allow the product to enter drains or sewer systems.[3][5]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal.[3][5]

  • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks B Select & Inspect PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don PPE C->D Proceed if safe E Handle Chemical in Fume Hood D->E F Keep Container Closed E->F G Doff & Decontaminate PPE F->G After use H Store Chemical Properly G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J Generate waste K Dispose as Hazardous Waste J->K

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxetanemethanol
Reactant of Route 2
3-Oxetanemethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.